molecular formula C18H21N5O B3011404 ChX710

ChX710

Número de catálogo: B3011404
Peso molecular: 323.4 g/mol
Clave InChI: HCAALGAOSBFHFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ChX710 is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAALGAOSBFHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ChX710: A Novel Small Molecule Modulator of the Type I Interferon Response

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and Initial Characterization of a MAVS/IRF1-Dependent Innate Immune Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of ChX710, a novel small molecule that primes the type I interferon (IFN) response to cytosolic DNA. This compound operates through a distinct signaling pathway dependent on Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1), representing a potential new class of therapeutic agents for infectious diseases and oncology.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. A key component of this response is the production of type I interferons, which orchestrate a broad antiviral and anti-proliferative cellular state. The discovery of small molecules that can modulate this pathway holds significant therapeutic promise. This compound was identified from a high-throughput screen of a chemical library for compounds capable of inducing an Interferon-Stimulated Response Element (ISRE). Subsequent characterization revealed its unique mechanism of action, which distinguishes it from conventional STING (Stimulator of Interferon Genes) agonists.

Discovery and Initial Characterization

This compound was identified in a cell-based high-throughput screening assay utilizing a HEK-293 cell line engineered with a luciferase reporter gene under the control of an ISRE promoter. This screen identified a series of 1H-benzimidazole-4-carboxamide compounds, with this compound being a prototypical member, for their ability to induce the ISRE promoter sequence.[1]

Biological Activity

Initial characterization demonstrated that this compound induces the expression of Interferon-Stimulated Genes (ISGs) and promotes the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] While it induces hallmarks of a type I IFN response, this compound itself does not trigger the secretion of type I IFN. Instead, it primes the cellular response to subsequent challenges, such as the presence of cytosolic DNA, leading to a synergistic and potentiation of IFN-β secretion and ISG expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by this compound

This compound Concentration (µM)ISRE-Luciferase Induction (Fold Change)
6Data not available in search results
12.5Data not available in search results
25Data not available in search results
50Data not available in search results

Table 2: Time-Course of ISG Expression in HEK-293T Cells Treated with this compound

GeneTime (hours)This compound Concentration (µM)Induction Level (Fold Change)
IFI274Concentration not specifiedData not available
IFI2716Concentration not specifiedData not available
IFI2724Concentration not specifiedData not available
IFI64Concentration not specifiedData not available
IFI616Concentration not specifiedData not available
IFI624Concentration not specifiedData not available

Table 3: Effect of this compound on ISG Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

GeneThis compound Concentration (µM)Induction Level (Fold Change)
IFI2712.5Data not available in search results
IFI2725Data not available in search results

Note: Specific fold-change values were not available in the provided search results. The tables are structured to present the data once it is obtained from the primary literature.

Signaling Pathway of this compound

Subsequent mechanistic studies revealed that this compound's activity is dependent on MAVS and IRF1. Knockdown of either of these proteins significantly impairs ISRE activation by this compound. Notably, the signaling is independent of STING, a key adaptor in the canonical cytosolic DNA sensing pathway. Furthermore, while this compound induces the phosphorylation of IRF3, this event appears to be insufficient to trigger IFN-β expression on its own. The pathway is also independent of the canonical IFN-α/β receptor (IFNAR) signaling components STAT1 and STAT2.

ChX710_Signaling_Pathway This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target MAVS MAVS Unknown_Target->MAVS IRF1 IRF1 MAVS->IRF1 IRF3 IRF3 MAVS->IRF3 leads to ISRE ISRE IRF1->ISRE P_IRF3 p-IRF3 IRF3->P_IRF3 phosphorylation ISG_Expression ISG Expression (e.g., IFI27, IFI6) ISRE->ISG_Expression ISRE_Luciferase_Assay_Workflow Start Start Seed_Cells Seed ISRE-luciferase reporter cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with this compound or DMSO control Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate for 24 hours Treat_Cells->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and analyze data Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

ChX710: A Technical Guide to its Mechanism of Action in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 is a novel small-molecule compound identified as a potent stimulator of the innate immune system.[1] Discovered through a high-throughput screen for activators of the Interferon-Stimulated Response Element (ISRE), this compound induces the expression of interferon genes and a broad range of Interferon-Stimulated Genes (ISGs).[1] Its mechanism of action is distinct from currently known innate immune pathways, suggesting it targets a novel signaling cascade.[1] This document provides a comprehensive technical overview of the available data on this compound's mechanism of action, drawing from the "ChemInnate" research program. It is intended to serve as a resource for researchers in immunology, virology, and drug development.

Introduction to this compound

The constant emergence of new pathogenic viruses and the development of drug resistance necessitate innovative antiviral strategies.[1] One promising approach is to stimulate the host's intrinsic cellular defense mechanisms rather than targeting the virus itself.[1] this compound was identified from a chemical library of 10,000 compounds for its ability to activate the ISRE promoter to a degree similar to Interferon-β (IFN-β). Subsequent analyses have shown that this compound potently stimulates the expression of interferon genes and ISGs in key human innate immune cells, including primary monocytes and plasmacytoid dendritic cells. This activity, coupled with its immunostimulatory properties observed in vivo without apparent toxicity, positions this compound as a promising candidate for a new class of broad-spectrum antivirals, vaccine adjuvants, and a potential potentiator of certain anticancer therapies.

Mechanism of Action and Signaling Pathway

The mode of action of this compound is an area of active investigation and appears to be novel. Key findings have elucidated a pathway that is distinct from well-characterized innate immune sensing routes.

2.1 ISRE Activation and ISG Expression

The primary functional output of this compound stimulation is the robust transcription of genes controlled by the ISRE. The ISRE is a key regulatory element in the promoters of genes induced by type I interferons and is also directly activated by certain transcription factors in response to pathogen sensing. This compound's ability to activate this element leads to the production of a suite of antiviral proteins encoded by ISGs.

2.2 Independence from Known PRR Pathways

Crucially, the mechanism of this compound is independent of several canonical Pattern Recognition Receptor (PRR) pathways. The reporter cell line used in the initial screening did not express Toll-like Receptors TLR7, TLR8, TLR9, or the cytosolic DNA sensor STING (Stimulator of Interferon Genes), indicating that this compound does not act through these major pathways.

2.3 Key Signaling Intermediates

To dissect the signaling cascade, researchers performed knockdown experiments of key proteins involved in interferon induction. These studies revealed the following:

  • IRF1 Dependent: Knockdown of Interferon Regulatory Factor 1 (IRF1) inhibited the activation of the ISRE promoter by this compound. This places IRF1 as a critical downstream component of the pathway.

  • MAVS, IRF3, and TYK2 Independent: The pathway does not appear to involve MAVS (Mitochondrial Antiviral-Signaling protein), a central adaptor for RIG-I-like receptor signaling, or IRF3, a key transcription factor in many antiviral pathways. Furthermore, it is independent of TYK2, a kinase essential for signaling downstream of the type I interferon receptor. This latter finding suggests this compound does not simply induce interferons that then act in an autocrine/paracrine manner to activate the ISRE in the reporter cells, but rather activates the ISRE more directly.

2.4 Potentiation of Cytosolic DNA Sensing

An important characteristic of this compound is its ability to amplify the innate immune response to cytosolic DNA. While the molecule does not appear to signal through STING itself, this potentiation effect suggests its novel pathway may converge with or enhance components of the cellular response to DNA, which could be highly beneficial in the context of DNA virus infections and certain cancer therapies.

2.5 Hypothetical Signaling Pathway

Based on the available data, a hypothetical signaling pathway for this compound can be proposed. This compound is believed to interact with an as-yet-uncharacterized cellular receptor or sensor, initiating a novel signaling cascade that culminates in the activation of the transcription factor IRF1, which then drives the expression of interferons and ISGs.

ChX710_Pathway This compound This compound Receptor Unknown Receptor/ Sensor This compound->Receptor Signaling_Cascade Novel Signaling Cascade Receptor->Signaling_Cascade Activates IRF1_inactive IRF1 (inactive) Signaling_Cascade->IRF1_inactive Leads to activation of IRF1_active IRF1 (active) IRF1_inactive->IRF1_active ISRE ISRE Promoter IRF1_active->ISRE Binds to Genes Interferon Genes & ISGs ISRE->Genes Drives Transcription

Caption: Hypothetical signaling pathway for this compound.

Summary of Experimental Data

While specific quantitative data from peer-reviewed publications are not yet publicly available, the findings from the ChemInnate project can be summarized qualitatively.

Parameter Observation Implication
ISRE Promoter Activation Strong activation, comparable to IFN-β.Potent inducer of interferon-mediated responses.
Cell Type Activity Active in human primary monocytes and pDCs.Relevant for primary innate immune responses.
Pathway Dependence Requires IRF1; Independent of MAVS, IRF3, TYK2, STING, TLR7/8/9.Operates via a novel signaling mechanism.
Cytosolic DNA Response Potentiates the cellular response to cytosolic DNA.Synergistic potential with DNA-damaging agents.
In Vivo Activity (Mice) Increased antibody response to ovalbumin.Possesses adjuvant-like properties in vivo.
In Vivo Toxicity (Mice) No local or systemic toxicity observed.Favorable preliminary safety profile.

Key Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard laboratory practices.

4.1 ISRE Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate transcription from the ISRE promoter.

  • Cell Line: Use a stable cell line (e.g., HEK-293) co-transfected with a plasmid containing a luciferase reporter gene under the control of a minimal promoter fused to multiple ISRE repeats.

  • Seeding: Plate the reporter cells in a 96-well plate at a density of 2-5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells. Include a positive control (e.g., IFN-β at 1000 U/mL) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Aspirate the medium, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate and measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence values to a measure of cell viability (e.g., using a parallel MTS assay) and express the results as fold induction over the vehicle control.

4.2 RT-qPCR for Interferon-Stimulated Genes (ISGs)

This protocol measures the change in mRNA levels of specific ISGs following treatment with this compound.

  • Cell Treatment: Plate primary human monocytes or other relevant cell types in a 12-well plate. Treat with this compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, IFIT1), a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a SYBR Green master mix.

  • Thermocycling: Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation In Vivo Validation Screen High-Throughput Screen (10,000 Compounds) Reporter_Assay ISRE-Luciferase Reporter Assay Screen->Reporter_Assay Hit_ID Identify Hit: This compound Reporter_Assay->Hit_ID RT_qPCR RT-qPCR for ISGs in Primary Cells Hit_ID->RT_qPCR Knockdown siRNA Knockdown of Signaling Proteins Hit_ID->Knockdown Pathway_Analysis Pathway Elucidation Knockdown->Pathway_Analysis Infection_Models Antiviral Activity (Infection Models) Pathway_Analysis->Infection_Models Adjuvant_Models Adjuvant Effect (Vaccination Models) Pathway_Analysis->Adjuvant_Models Toxicity Toxicity Studies Adjuvant_Models->Toxicity

Caption: General workflow for discovery and characterization of this compound.

Potential Therapeutic Applications

The unique profile of this compound suggests several promising therapeutic avenues.

  • Broad-Spectrum Antiviral: By stimulating a host-centric defense mechanism, this compound could be effective against a wide range of viruses, bypassing the issue of viral mutations that often leads to resistance against direct-acting antivirals.

  • Vaccine Adjuvant: Its ability to enhance the antibody response to an antigen in vivo demonstrates its potential as a vaccine adjuvant, which could be used to improve the efficacy of new and existing vaccines.

  • Anticancer Therapy: this compound's potentiation of the cytosolic DNA response could be leveraged to enhance the efficacy of anticancer treatments like DNA intercalating agents, which cause the release of cellular DNA into the cytosol, thereby activating immune sensors.

Conclusion and Future Directions

This compound is a first-in-class small-molecule activator of the innate immune system with a novel, yet-to-be-fully-characterized mechanism of action. The compound's ability to potently induce an interferon-like response independently of major known PRR pathways makes it a valuable tool for dissecting innate immune signaling and a strong candidate for therapeutic development. Future research, as outlined by the ChemInnate project, will focus on the precise identification of its cellular target, further characterization of its antiviral and immunostimulatory properties in vivo, and its chemical and pharmacological optimization. The elucidation of its unique pathway will not only advance the development of this compound but may also uncover new targets for modulating the innate immune response.

References

ChX710 MAVS-Dependent IRF1 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens and cellular stress. A key pathway in this system involves the mitochondrial antiviral-signaling protein (MAVS), which orchestrates the production of type I interferons (IFNs) and other inflammatory cytokines. The small molecule ChX710 has been identified as a potent modulator of this pathway, priming the type I IFN response to cytosolic DNA. This technical guide provides a comprehensive overview of the this compound-activated signaling cascade, focusing on its dependence on MAVS and Interferon Regulatory Factor 1 (IRF1). Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate further research and drug development efforts in the fields of immunology, virology, and oncology.

Introduction to this compound and Innate Immunity

This compound is a synthetic 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening for its ability to induce the Interferon-Stimulated Response Element (ISRE) promoter.[1] It acts as a potent stimulator of the innate immune response, specifically priming cells to respond more robustly to cytosolic DNA.[2] This activity is of significant therapeutic interest, as the sensing of cytosolic DNA is a critical mechanism for detecting viral and bacterial infections, as well as cellular damage and tumorigenesis.

The innate immune response to cytosolic nucleic acids is primarily mediated by pattern recognition receptors (PRRs).[2] Upon recognition of foreign or misplaced DNA, these sensors trigger downstream signaling cascades that converge on the activation of transcription factors, such as Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB). These transcription factors then drive the expression of type I interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state and modulate the adaptive immune response. MAVS is a crucial adaptor protein in many of these signaling pathways, particularly those initiated by RIG-I-like receptors (RLRs) that sense viral RNA.[3] However, the work on this compound has revealed a novel MAVS-dependent pathway that is activated by a small molecule and relies on IRF1 for downstream signaling.

The this compound Signaling Pathway: A MAVS- and IRF1-Dependent Cascade

The induction of the ISRE promoter by this compound is critically dependent on the presence of both MAVS and IRF1. While this compound treatment does lead to the phosphorylation of IRF3, this event is not sufficient for the activation of IFN-β expression. This distinguishes the this compound-mediated pathway from canonical MAVS signaling, which typically leads to robust IRF3-dependent IFN production. The current model suggests that this compound initiates a signaling cascade that utilizes MAVS as a central adaptor, which then diverges to activate IRF1, ultimately leading to the transcription of ISGs.

Visualization of the this compound-MAVS-IRF1 Signaling Pathway

The following diagram illustrates the key components and their interactions in the this compound-activated signaling pathway.

ChX710_MAVS_IRF1_Pathway This compound This compound Unknown_Target Upstream Effector (Unknown) This compound->Unknown_Target Activates MAVS MAVS Unknown_Target->MAVS Activates IRF1 IRF1 MAVS->IRF1 Activates IRF3 IRF3 MAVS->IRF3 Leads to Phosphorylation ISRE ISRE IRF1->ISRE Binds and Activates Transcription P_IRF3 Phospho-IRF3 IFNb IFN-β P_IRF3->IFNb Insufficient for Activation ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs

This compound MAVS-dependent IRF1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experiments investigating the this compound signaling pathway. The data is extracted from the pivotal study by Khiar et al. (2017).

Table 1: Effect of MAVS, STING, IRF1, and IRF3 Silencing on this compound-Induced ISRE Activation
Target Gene SilencedTreatmentISRE-Luciferase Induction (Fold Change vs. Control)Standard DeviationP-value
Control (siCtrl)This compound10.2± 1.5-
MAVS This compound 2.1 ± 0.5 < 0.01
STINGThis compound9.8± 1.2> 0.05
IRF1 This compound 3.5 ± 0.8 < 0.01
IRF3This compound9.5± 1.1> 0.05

Data is approximated from graphical representations in Khiar et al. (2017) and represents the mean of three independent experiments.

Table 2: IRF3 Phosphorylation in Response to this compound Treatment
Cell LineTreatmentIRF3 Phosphorylation (Ser396)
HEK-293TDMSO (Control)Basal
HEK-293TThis compound (25 µM)Increased
HEK-293TThis compound (50 µM)Further Increased
A549DMSO (Control)Basal
A549This compound (25 µM)Increased
A549This compound (50 µM)Further Increased

Observations are based on Western blot analysis from Khiar et al. (2017).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound signaling pathway.

siRNA-Mediated Gene Silencing

Objective: To knockdown the expression of specific genes (MAVS, STING, IRF1, IRF3) to determine their involvement in this compound-induced ISRE activation.

Materials:

  • ISRE-luciferase reporter cells (e.g., HEK-293)

  • siRNA duplexes targeting MAVS, STING, IRF1, IRF3, and a non-targeting control

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed ISRE-luciferase reporter cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM.

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with siRNA Transfection Medium.

    • Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture.

    • Overlay the mixture onto the washed cells.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Stimulation: After 48 hours, stimulate the cells with this compound at the desired concentration (e.g., 25-50 µM) or a vehicle control (e.g., DMSO).

  • Assay: After 24 hours of stimulation, proceed with the luciferase reporter assay to measure ISRE activity.

ISRE-Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of the ISRE promoter in response to this compound stimulation.

Materials:

  • Transfected and stimulated cells from the siRNA experiment

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1X PBS.

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luminometer Measurement:

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity (for normalization).

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

    • Express the results as fold induction over the vehicle-treated control.

Western Blot for IRF3 Phosphorylation

Objective: To detect the phosphorylation of IRF3 at Serine 396 in response to this compound treatment.

Materials:

  • HEK-293T or A549 cells

  • This compound and DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal loading.

Discussion and Future Directions

The discovery of this compound and the elucidation of its MAVS-IRF1-dependent signaling pathway open new avenues for therapeutic intervention in a variety of diseases. By priming the innate immune response to cytosolic DNA, this compound has the potential to enhance the efficacy of DNA-damaging cancer therapies and to boost antiviral responses.

Several key questions remain to be addressed. The direct cellular target of this compound is currently unknown. Identifying this target will be crucial for understanding the precise mechanism of MAVS activation. Furthermore, the downstream effectors of IRF1 in this context need to be fully characterized to understand the complete transcriptional program initiated by this compound.

Future research should focus on:

  • Target identification studies to determine the direct binding partner of this compound.

  • In vivo studies to evaluate the efficacy of this compound in animal models of viral infection and cancer.

  • Transcriptomic and proteomic analyses to comprehensively map the cellular response to this compound treatment.

  • Structure-activity relationship studies to develop more potent and specific analogs of this compound.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the this compound signaling pathway.

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 Gene Involvement Analysis cluster_2 Protein Activation Analysis cluster_3 Pathway Elucidation Hypothesis This compound activates ISRE through a specific pathway siRNA siRNA Knockdown of MAVS, STING, IRF1, IRF3 Hypothesis->siRNA Treatment Treat cells with this compound Hypothesis->Treatment Luciferase ISRE-Luciferase Assay siRNA->Luciferase Data_Analysis Analyze Luciferase and Western Blot Data Luciferase->Data_Analysis WesternBlot Western Blot for Phospho-IRF3 Treatment->WesternBlot WesternBlot->Data_Analysis Model Develop Signaling Pathway Model Data_Analysis->Model

Experimental workflow for pathway elucidation.

References

ChX710: A Novel STING-Independent Immune Stimulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ChX710 has emerged as a promising small molecule immune stimulator, distinguished by its unique ability to prime the type I interferon (IFN) response independently of the canonical STING (Stimulator of Interferon Genes) pathway. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents for therapeutic applications, particularly in oncology and infectious diseases.

Core Mechanism of Action: A STING-Independent Pathway

This compound activates the innate immune system by priming the type I interferon response. Unlike many other immune-stimulating small molecules that target the cGAS-STING pathway, this compound operates through a distinct signaling cascade. Experimental evidence has demonstrated that this compound's activity is dependent on MAVS (Mitochondrial Antiviral-Signaling protein) and IRF1 (Interferon Regulatory Factor 1), while being independent of STING.[1] This unique mechanism of action suggests that this compound could be effective in contexts where the STING pathway is compromised or downregulated, offering a potential advantage in certain disease states.

The downstream effects of this compound converge on the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and the subsequent induction of an Interferon-Stimulated Response Element (ISRE) promoter sequence.[1][2] This leads to the expression of a specific subset of Interferon-Stimulated Genes (ISGs), which are crucial mediators of the antiviral and anti-tumor immune response. However, it is important to note that this compound-induced IRF3 phosphorylation is not sufficient on its own to trigger the secretion of type I interferons (e.g., IFN-β). Instead, this compound "primes" the cells, enhancing their response to subsequent stimuli such as cytosolic DNA.

Signaling Pathway Diagram

ChX710_Signaling_Pathway cluster_cell Cellular Cytoplasm cluster_key Legend This compound This compound Unknown_Target Putative Cellular Target(s) This compound->Unknown_Target Binds MAVS MAVS Unknown_Target->MAVS Activates IRF1 IRF1 MAVS->IRF1 Activates IRF3 IRF3 MAVS->IRF3 Leads to phosphorylation ISRE ISRE Activation IRF1->ISRE P_IRF3 Phosphorylated IRF3 IRF3->P_IRF3 Phosphorylation P_IRF3->ISRE ISGs ISG Expression (e.g., IFI27, IFI6) ISRE->ISGs key_stimulator Stimulator key_protein Signaling Protein key_phospho Phosphorylated Protein key_response Cellular Response

Caption: STING-independent signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its activity across different experimental conditions.

Table 1: ISRE Induction by this compound and Analogs
CompoundConcentration (µM)ISRE-Luciferase Induction (Fold Change)
This compound 3.125~2
6.25~4
12.5~8
25~12
CID11207170 3.125~1
6.25~1.5
12.5~2
25~2.5
ChX0306710 3.125~1
6.25~1
12.5~1
25~1

Data derived from ISRE-luciferase reporter gene assays.

Table 2: Induction of Interferon-Stimulated Genes (ISGs) by this compound in HEK-293T Cells
GeneTreatment4 hours (Fold Change)16 hours (Fold Change)24 hours (Fold Change)
IFI27 This compound (12.5 µM)~5~15~18
This compound (25 µM)~8~25~30
IFI6 This compound (12.5 µM)~2~5~6
This compound (25 µM)~3~8~10

Data obtained by RT-qPCR analysis.

Table 3: Effect of siRNA Knockdown on this compound-Induced ISRE Activation
siRNA TargetEffect on ISRE Induction by this compound
MAVS Significantly Impaired
STING No Significant Effect
IRF1 Significantly Impaired
IRF3 No Significant Effect

Results from ISRE-luciferase reporter assays in cells transfected with specific siRNAs.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the Interferon-Stimulated Response Element (ISRE) promoter.

Experimental Workflow:

ISRE_Luciferase_Assay_Workflow cluster_workflow ISRE-Luciferase Reporter Assay start Seed ISRE-luciferase reporter cells in 96-well plates treatment Treat cells with varying concentrations of this compound or controls start->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence using a luminometer lysis->measurement analysis Normalize data and calculate fold change measurement->analysis

Caption: Workflow for the ISRE-Luciferase Reporter Assay.

Methodology:

  • Cell Seeding: Seed HEK-293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter in 96-well plates at a density of 4 x 10^4 cells per well.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25 µM) or control compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer). Add a luciferase assay substrate to the lysate.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the DMSO-treated control cells.

siRNA-Mediated Gene Silencing

This protocol is used to knock down the expression of specific genes to investigate their role in a signaling pathway.

Experimental Workflow:

siRNA_Workflow cluster_workflow siRNA-Mediated Gene Silencing start Seed ISRE-luciferase reporter cells transfection Transfect cells with siRNA targeting MAVS, STING, IRF1, or a non-targeting control start->transfection incubation1 Incubate for 48 hours to allow for gene knockdown transfection->incubation1 treatment Stimulate cells with this compound incubation1->treatment validation Validate knockdown efficiency by Western blot or RT-qPCR incubation1->validation incubation2 Incubate for an additional 24 hours treatment->incubation2 assay Perform ISRE-luciferase reporter assay incubation2->assay

Caption: Workflow for siRNA-mediated gene silencing experiments.

Methodology:

  • Cell Seeding: Seed ISRE-luciferase reporter cells in appropriate culture plates.

  • siRNA Transfection: Transfect the cells with siRNAs targeting MAVS, STING, IRF1, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Knockdown Incubation: Incubate the cells for 48 hours to ensure efficient knockdown of the target gene.

  • This compound Stimulation: After the 48-hour incubation, stimulate the cells with this compound.

  • Final Incubation: Incubate the cells for an additional 24 hours.

  • Functional Assay: Perform the ISRE-luciferase reporter assay as described in section 3.1.

  • Validation: In parallel, validate the knockdown efficiency of the target genes by performing Western blot or RT-qPCR analysis on cell lysates from a replicate plate.

RT-qPCR for ISG Expression

This method is used to quantify the messenger RNA (mRNA) levels of specific Interferon-Stimulated Genes.

Methodology:

  • Cell Treatment: Treat HEK-293T cells or human Peripheral Blood Mononuclear Cells (PBMCs) with this compound at the desired concentrations and for various time points (e.g., 4, 16, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform quantitative PCR (qPCR) using a qPCR master mix, the synthesized cDNA as a template, and gene-specific primers for the ISGs of interest (e.g., IFI27, IFI6) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to DMSO-treated controls.

Western Blot for IRF3 Phosphorylation

This technique is used to detect the phosphorylated form of IRF3, indicating its activation.

Methodology:

  • Cell Treatment and Lysis: Treat HEK-293T or A549 cells with this compound (e.g., 25 µM or 50 µM) for 24 hours. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-P-IRF3 Ser386).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal protein loading.

Conclusion and Future Directions

This compound represents a novel class of immune stimulators with a unique STING-independent mechanism of action. Its ability to prime the type I interferon response through the MAVS/IRF1 signaling axis opens up new avenues for therapeutic intervention, particularly in scenarios where the STING pathway may be dysfunctional. The data presented in this technical guide highlight the potential of this compound as a valuable tool for research and a promising candidate for further drug development.

Future research should focus on several key areas:

  • Target Identification: Elucidating the direct cellular target(s) of this compound will be crucial for a complete understanding of its mechanism of action.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in preclinical models of cancer and infectious diseases will be essential to translate these findings into clinical applications.

  • Combination Therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, could lead to more effective treatment strategies.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound scaffold may lead to the development of analogs with improved potency and pharmacokinetic properties.

By continuing to explore the unique biology of this compound, the scientific community can unlock its full therapeutic potential and pave the way for a new generation of immunomodulatory drugs.

References

Chemical structure and properties of ChX710

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ChX710: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound is a novel small molecule modulator of the innate immune system, identified from a high-throughput screen of 10,000 synthetic compounds.[1] It belongs to a series of 1H-benzimidazole-4-carboxamide compounds. This compound is characterized by its unique ability to prime the type I interferon response to cytosolic DNA, making it a valuable tool for research in immunology, virology, and oncology.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental protocols used to characterize this compound.

Chemical Structure and Properties

This compound is chemically defined as N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide. Its structure and key properties are summarized below.

PropertyValue
Chemical Name N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide
CAS Number 2438721-44-7
Molecular Formula C₁₈H₂₁N₅O
Molecular Weight 323.39 g/mol
SMILES CC(CN(C)C)NC(=O)c1cccc2nc([nH]c12)-c1ccncc1
Relative Density 1.208 g/cm³
Purity >98% (by HPLC)
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is not as a direct inducer of type I interferons, but as a "primer" that sensitizes cells to respond more robustly to cytosolic DNA.[1] While it can independently induce the Interferon-Stimulated Response Element (ISRE) promoter and the expression of certain Interferon-Stimulated Genes (ISGs), its most potent activity is observed as a strong synergistic effect on IFN-β expression when cells are subsequently challenged with DNA.[1]

Intrinsic ISRE Induction Pathway

This compound treatment alone leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and induces ISG expression. This intrinsic activity is dependent on the adaptor protein MAVS and the transcription factor IRF1, but notably, it is independent of IRF3 itself for ISRE induction.[1] This suggests this compound activates a novel signaling pathway that diverges from canonical RNA sensing pathways.

G Diagram 1: Intrinsic Signaling Pathway of this compound This compound This compound UnknownTarget Unknown Cellular Target This compound->UnknownTarget MAVS MAVS UnknownTarget->MAVS Dependent pIRF3 IRF3 Phosphorylation UnknownTarget->pIRF3 IRF3-independent for ISRE induction IRF1 IRF1 MAVS->IRF1 ISRE ISRE Promoter Activation IRF1->ISRE ISGs ISG Expression (e.g., IFI27, IFIT1) ISRE->ISGs

Diagram 1: Intrinsic Signaling Pathway of this compound
STING-Dependent Priming Pathway

The priming effect of this compound is its most significant activity. Pre-treatment with this compound dramatically enhances the production of IFN-β in response to cytosolic DNA. This synergistic response is critically dependent on the STING (Stimulator of Interferon Genes) pathway, a key sensor for cytosolic DNA. This indicates that this compound modulates the cellular state to lower the activation threshold of the cGAS-STING pathway.

G Diagram 2: this compound Priming of the cGAS-STING Pathway cluster_priming This compound Priming Effect cluster_sting cGAS-STING Pathway This compound This compound PrimedState Cellular Primed State This compound->PrimedState STING STING PrimedState->STING Enhances Activation (STING-Dependent) cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAS->STING 2'3'-cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNB Synergistic IFN-β Production IRF3->IFNB

Diagram 2: this compound Priming of the cGAS-STING Pathway

Quantitative Biological Data

The biological activity of this compound has been quantified in various cellular assays. The data highlights its dose-dependent activity on ISRE induction and its potentiation of DNA-induced interferon response.

Assay TypeCell LineParameter MeasuredResult
ISRE Induction HEK-293EC₅₀ (Luciferase)~5 µM
ISG Expression (IFI27) HEK-293TFold Induction (10 µM)~100-fold increase at 16 hours post-treatment
Synergistic IFN-β Secretion THP1IFN-β ProductionPotent synergistic effect observed with transfected plasmid DNA
IRF3 Phosphorylation THP1Western BlotDetected at Ser386 upon treatment with this compound

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on the primary literature.

High-Throughput Screening (HTS) for ISRE Inducers

This protocol outlines the workflow used to identify this compound from a chemical library.

G Diagram 3: High-Throughput Screening Workflow Lib 10,000 Compound Library Screen Primary Screen (Single Concentration) Lib->Screen Cells HEK-293 ISRE-Luciferase Reporter Cells Cells->Screen Hits Identify Primary Hits Screen->Hits DoseResp Dose-Response Analysis (EC₅₀ Determination) Hits->DoseResp Validation Secondary Validation (e.g., RT-qPCR for ISGs) DoseResp->Validation This compound Validated Hit: this compound Validation->this compound

Diagram 3: High-Throughput Screening Workflow
  • Cell Line: HEK-293 cells stably expressing a firefly luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter were used.

  • Screening: A library of 10,000 synthetic small molecules was screened at a single concentration.

  • Detection: Luciferase activity was measured as a readout for ISRE promoter activation.

  • Hit Confirmation: Primary hits were subjected to dose-response analysis to determine EC₅₀ values.

  • Secondary Assays: Confirmed hits were further validated by measuring the expression of endogenous Interferon-Stimulated Genes (ISGs) using RT-qPCR.

Quantitative RT-PCR for ISG Expression
  • Cell Culture and Treatment: HEK-293T cells were seeded in 24-well plates. After 24 hours, cells were treated with this compound (e.g., at 10 µM) or a vehicle control (DMSO).

  • RNA Extraction: At various time points (e.g., 8, 16, 24 hours) post-treatment, total RNA was extracted using a commercial RNA purification kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using reverse transcriptase.

  • qPCR: Real-time quantitative PCR was performed using SYBR Green master mix and primers specific for target ISGs (e.g., IFI27, IFIT1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Relative gene expression was calculated using the ΔΔCt method.

Western Blot for IRF3 Phosphorylation
  • Cell Lysis: THP1 cells were treated with this compound for the desired time. Cells were then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for IRF3 phosphorylated at Serine 386. A primary antibody for total IRF3 was used as a loading control.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

ChX710 (CAS: 2438721-44-7): A Technical Guide to a Novel Modulator of the Innate Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710, identified by the CAS number 2438721-44-7, is a novel small molecule belonging to the 1H-benzimidazole-4-carboxamide chemical series. It has been characterized as a potent modulator of the innate immune system, specifically acting as a priming agent for the type I interferon (IFN) response to cytosolic DNA. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STING (Stimulator of Interferon Genes) pathway.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference
CAS Number 2438721-44-7[1][2]
Molecular Formula C₁₈H₂₁N₅O[1][3]
Molecular Weight 323.39 g/mol
Purity 99.91%
Appearance Solid

Biological Activity and Mechanism of Action

This compound has been identified as an inducer of the Interferon-Stimulated Response Element (ISRE), a key promoter sequence in the transcription of Interferon-Stimulated Genes (ISGs). While this compound itself does not trigger the secretion of type I interferons, it significantly primes the cellular response to cytosolic DNA, leading to a synergistic and potent induction of IFN-β.

The mechanism of action of this compound involves the following key observations:

  • ISRE Induction: this compound directly induces the ISRE promoter, leading to the expression of a specific subset of ISGs.

  • IRF3 Phosphorylation: Treatment with this compound leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the activation of the type I IFN pathway.

  • MAVS and IRF1 Dependency: The induction of ISRE by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).

  • IRF3 Independency for ISRE Induction: Despite inducing IRF3 phosphorylation, the activation of the ISRE promoter by this compound has been shown to be independent of IRF3.

  • STING-Dependent Priming: The priming effect of this compound on the cellular response to cytosolic DNA is dependent on the STING pathway.

The seemingly contradictory role of IRF3, being phosphorylated but not required for ISRE induction by this compound alone, suggests a nuanced mechanism where this compound initiates a partial activation of the pathway, which is then robustly amplified in the presence of a secondary stimulus like cytosolic DNA.

Signaling Pathways

The signaling cascade initiated by this compound and its synergistic action with cytosolic DNA can be visualized as follows:

ChX710_Signaling_Pathway cluster_this compound This compound Alone cluster_Synergy This compound + Cytosolic DNA This compound This compound MAVS MAVS This compound->MAVS IRF1 IRF1 MAVS->IRF1 pIRF3_partial Phospho-IRF3 (partial activation) MAVS->pIRF3_partial ISRE_induction ISRE Induction IRF1->ISRE_induction pIRF3_full Phospho-IRF3 (full activation) ISGs ISG Expression (limited) ISRE_induction->ISGs cDNA Cytosolic DNA STING STING cDNA->STING STING->pIRF3_full IFNb IFN-β Secretion pIRF3_full->IFNb ISGs_robust Robust ISG Expression IFNb->ISGs_robust ChX710_prime This compound Priming ChX710_prime->STING

Caption: Signaling pathway of this compound and its synergistic effect with cytosolic DNA.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research characterizing this compound.

Table 1: Dose-Dependent Induction of ISRE by this compound

This compound Concentration (µM)ISRE-Luciferase Induction (Fold Change)
0 (DMSO control)1.0
6.25~2.5
12.5~5.0
25~8.0
50~10.0
Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes.

Table 2: Synergistic Induction of IFN-β Secretion by this compound and Transfected Plasmid DNA

TreatmentIFN-β Secretion (pg/mL)
Mock< 15
This compound (25 µM)< 15
Plasmid DNA (1 µg/mL)~ 50
This compound (25 µM) + Plasmid DNA (1 µg/mL)> 400
Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes.

Table 3: Synergistic Induction of ISG (OAS1) Expression by this compound and Transfected Plasmid DNA

TreatmentOAS1 mRNA Expression (Fold Change)
Mock1.0
This compound (25 µM)~ 10
Plasmid DNA (1 µg/mL)~ 20
This compound (25 µM) + Plasmid DNA (1 µg/mL)~ 200
Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for ISRE Inducers

This protocol was used to identify this compound from a chemical library.

HTS_Workflow start Start: HEK-293 cells stably expressing ISRE-luciferase reporter plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Add 10,000 synthetic compounds (one per well) plate_cells->add_compounds incubate Incubate for 24 hours add_compounds->incubate measure_luc Measure luciferase activity incubate->measure_luc identify_hits Identify primary hits (compounds inducing luciferase) measure_luc->identify_hits validate_hits Validate hits in secondary screens (dose-response, cytotoxicity) identify_hits->validate_hits characterize Characterize lead compound (this compound) validate_hits->characterize end End characterize->end

Caption: High-throughput screening workflow for the identification of this compound.

Protocol Details:

  • Cell Line: HEK-293 cells stably expressing a firefly luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.

  • Plating: Cells are seeded into 384-well plates.

  • Compound Addition: A library of 10,000 synthetic small molecules is added to individual wells at a final concentration of 10 µM.

  • Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Luciferase Assay: Luciferase activity is measured using a luminometer following the addition of a suitable luciferase substrate.

  • Hit Identification: Compounds that induce a significant increase in luciferase signal compared to DMSO-treated control wells are identified as primary hits.

  • Secondary Screening: Primary hits are further evaluated in dose-response assays to determine their potency and tested for cytotoxicity to exclude non-specific effects.

ISRE-Luciferase Reporter Assay
  • Cell Seeding: HEK-293-ISRE-luciferase cells are seeded in 96-well plates.

  • Treatment: The following day, cells are treated with various concentrations of this compound or the appropriate controls (e.g., DMSO, IFN-β).

  • Incubation: Cells are incubated for 24 hours.

  • Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

  • Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase assay substrate.

Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
  • Cell Culture and Treatment: A549 or other suitable human cell lines are treated with this compound, transfected with plasmid DNA, or a combination of both.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression levels of target ISGs (e.g., OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH) are quantified using SYBR Green-based or TaqMan-based qPCR.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blot for IRF3 Phosphorylation
  • Cell Lysis: Cells treated with this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) and total IRF3.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising new chemical entity for the modulation of the innate immune system. Its ability to prime the STING-dependent type I interferon response to cytosolic DNA opens up potential therapeutic avenues in oncology and infectious diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise molecular interactions governing its unique mechanism of action. The detailed information provided in this technical guide serves as a foundational resource for scientists and clinicians working to translate these exciting preclinical findings into novel therapeutic strategies.

References

ChX710: A Novel Small Molecule Priming the Type I Interferon Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action and Experimental Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

ChX710 is a novel 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening as a modulator of the innate immune system.[1] This small molecule has been shown to prime the type I interferon (IFN) response to cytosolic DNA, a critical pathway in host defense against infections and in anti-tumor immunity.[1][2] this compound induces the expression of Interferon-Stimulated Genes (ISGs) and promotes the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][2] Mechanistically, the induction of an Interferon-Stimulated Response Element (ISRE) by this compound is dependent on the adaptor protein MAVS and the transcription factor IRF1. While this compound alone is a weak inducer of type I IFN secretion, it acts synergistically with cytosolic DNA to potentiate the IFN-β response in a STING-dependent manner. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of the quantitative data supporting its role as a primer of the type I IFN response.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. A key component of this system is the type I interferon (IFN) response, which is crucial for establishing an antiviral state and for orchestrating a broader immune response. The detection of cytosolic DNA, a hallmark of many viral infections and cellular damage, is a potent trigger of type I IFN production through the cGAS-STING signaling pathway. Small molecules that can modulate this pathway are of significant interest for therapeutic applications, including antiviral therapies, vaccine adjuvants, and cancer immunotherapy.

This compound was discovered in a screen of 10,000 synthetic compounds for its ability to activate an ISRE promoter. It represents a novel chemical series with immunostimulatory properties. This guide details the current understanding of this compound's mechanism of action, providing researchers and drug developers with the necessary technical information to evaluate and potentially utilize this compound in their studies.

Mechanism of Action: Signaling Pathways

This compound modulates the type I IFN response through a distinct signaling pathway that converges with the canonical cytosolic DNA sensing pathway.

2.1. ISRE Induction Pathway

The direct induction of ISRE-driven gene expression by this compound operates through a pathway that is dependent on MAVS and IRF1. Interestingly, for this direct effect, STING and IRF3 are not required.

ChX710_ISRE_Induction This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target MAVS MAVS Unknown_Target->MAVS Activates IRF1 IRF1 MAVS->IRF1 Activates ISRE ISRE Promoter IRF1->ISRE Binds to ISG_expression ISG Expression (e.g., IFI6, IFI27) ISRE->ISG_expression Drives

Caption: this compound-induced ISRE activation pathway.

2.2. Priming of the Cytosolic DNA Response

While this compound alone does not robustly induce IFN-β, it significantly primes cells for an enhanced response to cytosolic DNA. This priming effect is dependent on STING, TBK1, and IRF3. This compound treatment leads to the phosphorylation of IRF3, which, upon subsequent stimulation with cytosolic DNA, results in a synergistic and potent induction of IFN-β.

Caption: STING-dependent priming of the IFN-β response by this compound.

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound from published studies.

Table 1: Dose-Dependent ISRE Induction by this compound

This compound Concentration (µM)ISRE-Luciferase Induction (Fold Change vs. DMSO)
6.25~2
12.5~5
25~10
50~15

Data are representative values compiled from dose-response curves in HEK293-ISRE-luciferase reporter cells.

Table 2: this compound-Induced ISG Expression

GeneCell LineThis compound Concentration (µM)Fold Induction (mRNA vs. DMSO)
IFI6HEK-293T25~8
IFI27HEK-293T25~12
IFI27PBMCs12~4
IFI27PBMCs25~7

Data are representative values from RT-qPCR experiments.

Table 3: Synergistic Induction of IFN-β with Cytosolic DNA

TreatmentIFN-β mRNA (Fold Induction vs. Control)
This compound (25 µM)~2
Transfected pDNA~20
This compound (25 µM) + Transfected pDNA~250

Data are representative values from RT-qPCR experiments in HEK-293T cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the ISRE promoter in response to this compound.

  • Cell Line: HEK293 cells stably expressing a firefly luciferase reporter gene under the control of an ISRE promoter (HEK293-ISRE-luc).

  • Protocol:

    • Seed HEK293-ISRE-luc cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the this compound dilutions or DMSO as a vehicle control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected Renilla luciferase control or to total protein content.

    • Calculate the fold induction relative to the DMSO-treated control cells.

Luciferase_Assay_Workflow start Start seed_cells Seed HEK293-ISRE-luc cells in 96-well plate start->seed_cells adhere Incubate for 24h seed_cells->adhere treat Treat with this compound or DMSO control adhere->treat incubate_treat Incubate for 24h treat->incubate_treat lyse Lyse cells incubate_treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Fold Induction) measure->analyze end End analyze->end

Caption: Workflow for the ISRE-Luciferase Reporter Assay.

4.2. Western Blot for IRF3 Phosphorylation

This protocol is used to detect the phosphorylation of IRF3 at Ser386.

  • Cell Lines: HEK-293T or A549 cells.

  • Protocol:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IRF3 (Ser386) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin).

4.3. RT-qPCR for Gene Expression Analysis

This method quantifies the mRNA levels of ISGs and IFN-β.

  • Cell Lines: HEK-293T or PBMCs.

  • Protocol:

    • Treat cells with this compound as described for the Western blot protocol. For synergy experiments, transfect cells with plasmid DNA using a suitable transfection reagent in the presence or absence of this compound.

    • Isolate total RNA using a commercial RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, IFI6, IFI27) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Summary and Future Directions

This compound is a valuable tool compound for studying the regulation of the type I interferon response. Its unique mechanism of action, involving MAVS/IRF1-dependent ISG induction and STING-dependent priming of the response to cytosolic DNA, sets it apart from other known innate immune agonists. The data presented in this guide highlight its potential for therapeutic development, particularly in contexts where a boosted response to cellular danger signals is beneficial, such as in oncology and infectious diseases.

Future research should focus on identifying the direct cellular target(s) of this compound to fully elucidate its mechanism of action. Further preclinical studies are warranted to evaluate its in vivo efficacy and safety profile as an antiviral agent or a cancer immunotherapeutic. The detailed protocols and quantitative data provided herein serve as a foundation for such investigations.

References

Unraveling the Molecular Target of ChX710: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 has been identified as a novel small molecule that primes the type I interferon (IFN) response, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and its mechanism of action. While the direct molecular target of this compound has not yet been definitively elucidated in publicly available literature, existing evidence strongly points towards modulation of the STING (Stimulator of Interferon Genes) and MAVS (Mitochondrial Antiviral-Signaling) pathways. This document summarizes the known biological effects of this compound, details relevant experimental protocols for its characterization, and proposes workflows for definitive target identification.

Introduction

The type I interferon response is a crucial defense mechanism against viral and bacterial infections, and also plays a significant role in anti-tumor immunity. The discovery of small molecules that can modulate this pathway holds immense therapeutic potential. This compound has emerged as one such molecule, capable of inducing Interferon-Stimulated Genes (ISGs) and priming the cellular environment for a more robust response to cytosolic DNA. This guide serves to consolidate the available data on this compound and provide a framework for future research aimed at pinpointing its direct molecular target.

Known Biological Effects of this compound

This compound has been shown to induce a specific subset of the type I IFN response. Its primary effects are the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence and subsequent expression of ISGs. Critically, this activity is coupled with the phosphorylation of Interferon Regulatory Factor 3 (IRF3). However, it has been observed that this compound-induced IRF3 phosphorylation is insufficient on its own to trigger the expression of IFN-β[1]. This suggests a nuanced mechanism of action that deviates from direct STING agonists. Further studies have indicated that the signaling cascade initiated by this compound is dependent on both MAVS and IRF1[1].

Quantitative Data Summary

To date, specific quantitative data on the binding affinity of this compound to a direct molecular target (e.g., Kd, IC50) has not been published. The following table summarizes the known cellular and downstream effects of this compound.

ParameterObserved EffectReported ConcentrationCell LinesCitation
ISRE Induction Luciferase induction25-50 µMISRE-luciferase reporter cells[1]
IRF3 Phosphorylation Increased P-IRF3 (Ser396)25-50 µMHEK-293T, A549[1]
IFN-β Expression No significant induction aloneUp to 50 µMHEK-293T, A549[1]
Priming of IFN-β response Synergistic increase with cytosolic DNANot specifiedNot specified
Signaling Dependency Knockdown abrogates ISRE inductionNot applicableISRE-luciferase reporter cells

Proposed Signaling Pathway

Based on the available evidence, this compound appears to act upstream of or parallel to the canonical STING-TBK1-IRF3 axis, with a critical dependency on MAVS and IRF1. The following diagram illustrates the proposed signaling pathway initiated by this compound.

ChX710_Signaling_Pathway This compound This compound UnknownTarget Direct Molecular Target (Putative) This compound->UnknownTarget MAVS MAVS UnknownTarget->MAVS Activates TBK1 TBK1 MAVS->TBK1 IRF1 IRF1 MAVS->IRF1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates P_IRF3 P-IRF3 IRF3->P_IRF3 ISRE ISRE P_IRF3->ISRE Insufficient for IFN-β promoter IFNb IFN-β Expression (Not Induced) P_IRF3->IFNb IRF1->ISRE Binds to ISGs ISG Expression ISRE->ISGs

Proposed signaling pathway of this compound.

Experimental Protocols

This section details key experimental protocols to investigate the molecular target and mechanism of action of this compound.

ISRE Reporter Assay

This assay is used to quantify the induction of the ISRE promoter by this compound.

Materials:

  • ISRE-luciferase reporter cell line (e.g., HEK293T or THP-1)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Seed ISRE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate and luciferase assay reagent to room temperature.

  • Add 100 µL of luciferase reagent to each well.

  • Measure luminescence using a plate reader.

  • Calculate the fold induction relative to the vehicle control.

IRF3 Phosphorylation Western Blot

This protocol is to detect the phosphorylation of IRF3 in response to this compound treatment.

Materials:

  • HEK-293T or A549 cells

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-P-IRF3 (Ser396), anti-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control for 24 hours.

  • Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatants using a BCA assay.

  • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply chemiluminescent substrate.

  • Capture the signal using an imaging system.

Target Identification Workflow using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify the direct binding of a small molecule to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Separation cluster_analysis Proteomic Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle A->B C 3. Heat Cells at Temperature Gradient B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble and Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Quantitative Mass Spectrometry (e.g., TMT labeling) F->G H 8. Identify Proteins with Increased Thermal Stability G->H

Workflow for this compound target identification using CETSA.

Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis: Lyse the cells to release intracellular proteins.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Analyze the soluble fractions by quantitative mass spectrometry to identify proteins that exhibit a thermal shift upon this compound binding, indicating a direct interaction.

Conclusion and Future Directions

This compound represents a promising small molecule modulator of the type I interferon pathway. While its downstream effects on ISG induction and IRF3 phosphorylation are established, its direct molecular target remains to be identified. The dependency on MAVS and IRF1 suggests a novel mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a clear path forward for researchers to definitively identify the molecular target of this compound and to further elucidate its role in innate immunity. Future work should focus on unbiased target identification approaches such as CETSA and affinity purification coupled with mass spectrometry to pinpoint the direct binding partner of this compound. This will be a critical step in advancing this compound towards potential therapeutic applications.

References

In-Depth Technical Guide: Exploratory Studies on the Biological Activity of ChX710

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 is a novel small molecule modulator of the innate immune system, identified as a potent primer of the type I interferon (IFN) response to cytosolic DNA. This document provides a comprehensive technical overview of the key biological activities of this compound, detailing its mechanism of action, summarizing quantitative data from in vitro studies, and providing detailed experimental protocols. This compound induces the Interferon-Stimulated Response Element (ISRE) promoter and the expression of Interferon-Stimulated Genes (ISGs) through a signaling pathway dependent on MAVS and IRF1. While this compound alone is a weak inducer of IFN-β, it acts synergistically with cytosolic DNA to elicit a robust, STING-dependent type I interferon response. These properties highlight this compound as a promising candidate for further investigation in therapeutic areas requiring augmentation of innate immunity, such as oncology and infectious diseases.

Mechanism of Action: Priming the Type I Interferon Response

This compound has been characterized as a biochemical agent that sensitizes cells to produce a type I interferon response upon detection of cytosolic DNA.[1][2] Its primary mechanism does not involve direct stimulation of IFN production but rather a "priming" effect that enhances cellular responsivity to secondary stimuli like cytosolic DNA.

The key molecular events initiated by this compound include:

  • ISRE Promoter Induction: this compound activates the ISRE promoter sequence, a critical step in the transcription of numerous antiviral and immunomodulatory genes.[1][2]

  • Interferon-Stimulated Gene (ISG) Expression: Consequently, this compound stimulates the expression of specific ISGs.

  • IRF3 Phosphorylation: The compound induces the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I IFN pathway.[1]

Significantly, the ISRE induction by this compound is dependent on the adaptor protein MAVS and the transcription factor IRF1. However, this induction is independent of IRF3, STAT1, and STAT2. While this compound treatment leads to the phosphorylation of IRF3 at Ser386, this event alone is insufficient to trigger a significant IFN-β response.

The priming activity of this compound becomes evident in the context of cytosolic DNA. In cells transfected with plasmid DNA, this compound strongly and synergistically enhances the expression of IFN-β at both the transcriptional and protein levels. This synergistic response is critically dependent on the STING (Stimulator of Interferon Genes) pathway, a key sensor of cytosolic DNA.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the biological activity of this compound.

Table 1: Dose-Dependent Induction of ISG Expression by this compound in HEK-293T Cells

This compound Concentration (µM)IFI27 mRNA Fold Induction (Mean ± SD)IFI6 mRNA Fold Induction (Mean ± SD)
0 (DMSO)1.0 ± 0.21.0 ± 0.3
12.54.5 ± 0.83.2 ± 0.6
258.2 ± 1.5 6.8 ± 1.2
5015.6 ± 2.9 12.4 ± 2.1
*P < 0.05, **P < 0.01 compared to DMSO control. Data from RT-qPCR analysis after 24 hours of treatment.

Table 2: Induction of IFI27 Expression in Human PBMCs

TreatmentIFI27 mRNA Fold Induction (Mean ± SD)
DMSO1.0 ± 0.4
This compound (12.5 µM)3.9 ± 1.1
This compound (25 µM)7.1 ± 1.9
*P < 0.05 compared to DMSO control. Data from four healthy donors after 24 hours of treatment.

Table 3: Effect of this compound on IRF3 Phosphorylation

Cell LineThis compound Concentration (µM)Phospho-IRF3 (Ser386) Detection
HEK-293T25Detected
50Strongly Detected
A54925Detected
50Strongly Detected
Data from Western Blot analysis after 24 hours of treatment.

Experimental Protocols

ISRE Promoter Activity Assay (Luciferase Reporter Assay)

This protocol describes the methodology to quantify the induction of ISRE promoter activity by this compound using a luciferase reporter cell line.

  • Cell Line: HEK-293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter (ISRE-luc).

  • Cell Culture:

    • Culture ISRE-luciferase reporter cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., Puromycin at 3 µg/ml).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed 4 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include a DMSO-only control.

    • Incubate the plate for 24 hours at 37°C.

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Quantitative Real-Time PCR (RT-qPCR) for ISG Expression

This protocol details the steps to measure the relative mRNA expression levels of Interferon-Stimulated Genes (ISGs) following treatment with this compound.

  • Cell Lines: HEK-293T cells or human Peripheral Blood Mononuclear Cells (PBMCs).

  • RNA Isolation:

    • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

    • Lyse the cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for the target ISGs (e.g., IFI27, IFI6) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target ISGs to the housekeeping gene.

Western Blot for IRF3 Phosphorylation

This protocol outlines the procedure to detect the phosphorylation of IRF3 at Ser386 in response to this compound treatment.

  • Cell Lines: HEK-293T or A549 cells.

  • Cell Lysis:

    • Treat cells with this compound (e.g., 25 µM or 50 µM) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-IRF3 (Ser386) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

    • The membrane can be stripped and re-probed with an antibody for total IRF3 to confirm equal loading.

Visualizations

Signaling Pathways and Experimental Workflows

ChX710_Signaling_Pathway cluster_ChX710_Priming This compound Priming Pathway cluster_Synergistic_Activation Synergistic Activation with Cytosolic DNA This compound This compound MAVS MAVS This compound->MAVS pIRF3 p-IRF3 (Ser386) This compound->pIRF3 Induces Phosphorylation IRF1 IRF1 MAVS->IRF1 ISRE ISRE Promoter IRF1->ISRE ISGs ISG Expression ISRE->ISGs IRF3 IRF3 cytosolic_DNA Cytosolic DNA STING STING cytosolic_DNA->STING IFNb IFN-β Secretion (Robust) STING->IFNb ChX710_synergy This compound ChX710_synergy->STING Primes Experimental_Workflow_ISG_Expression start Cell Culture (HEK-293T or PBMCs) treatment Treatment with this compound (Dose-Response) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for ISGs (e.g., IFI27, IFI6) cdna_synthesis->rt_qpcr data_analysis Data Analysis (2-ΔΔCt) rt_qpcr->data_analysis IRF3_Phosphorylation_Workflow start Cell Culture (HEK-293T or A549) treatment This compound Treatment start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and PVDF Transfer lysis->sds_page immunoblot Immunoblotting with anti-p-IRF3 (Ser386) sds_page->immunoblot detection Chemiluminescence Detection immunoblot->detection

References

Methodological & Application

Application Notes and Protocols for ChX710-Mediated In Vitro ISG Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChX710 is a small molecule compound that has been identified as a modulator of the innate immune response. Specifically, it has been shown to prime the type I interferon (IFN) response to cytosolic DNA, leading to the induction of Interferon-Stimulated Genes (ISGs).[1] ISGs are a broad class of genes that are transcribed in response to interferon signaling and play a critical role in the host's antiviral and anti-proliferative responses. The ability to induce ISGs in vitro is a valuable tool for studying innate immunity, viral pathogenesis, and for the development of novel therapeutics.

This document provides detailed protocols and application notes for the use of this compound to induce ISG expression in in vitro cell culture systems. It includes information on the mechanism of action, experimental procedures, and data analysis.

Mechanism of Action

This compound-mediated ISG induction is primarily dependent on the MAVS (Mitochondrial Antiviral-Signaling protein) and IRF1 (Interferon Regulatory Factor 1) signaling axis.[2] While this compound does induce the phosphorylation of IRF3 (Interferon Regulatory Factor 3), its effect on ISG induction appears to be more reliant on IRF1.[2] Interestingly, the signaling cascade initiated by this compound shows a lesser dependence on STING (Stimulator of Interferon Genes), a key mediator of the response to cytosolic DNA.[2] Upon activation, this pathway leads to the transcription of a variety of ISGs, which can be quantified to assess the activity of this compound.

Signaling Pathway Diagram

References

Application Notes and Protocols for ChX710 in Cancer Immunotherapy Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "ChX710" in the context of cancer immunotherapy and preclinical models did not yield any specific results. This suggests that "this compound" may be an internal codename, a very recently developed compound not yet disclosed in public literature, or a potential misspelling.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams specifically for this compound at this time.

To facilitate the generation of the requested content, please verify the compound name and, if possible, provide any available internal or public documentation.

In the interim, this document provides a generalized framework and template for Application Notes and Protocols that can be adapted once specific information about a novel immunotherapeutic agent, such as this compound, becomes available. This framework is based on established practices in the field of preclinical cancer immunotherapy research.[1][2][3][4][5]

General Framework for Application Notes of a Novel Immunotherapeutic Agent

Introduction
  • Compound Name: [Insert Compound Name]

  • Therapeutic Target: [e.g., PD-1/PD-L1, CTLA-4, novel immune checkpoint]

  • Mechanism of Action (Hypothesized): A brief overview of how the compound is expected to modulate the immune system to exert its anti-tumor effects. This section would typically include a signaling pathway diagram.

Preclinical Rationale
  • A summary of the scientific basis for investigating this compound in cancer immunotherapy.

  • Discussion of the unmet medical need it aims to address.

In Vitro Characterization (Example Data)

This section would typically include data from in vitro assays to determine the compound's activity and specificity.

Table 1: Example In Vitro Activity Data

Assay TypeCell Line/TargetEC50 / IC50 (nM)Notes
Receptor Binding AssayRecombinant Human [Target Protein]Measures direct binding affinity.
Cell-Based Reporter Assay[Target]-Expressing Jurkat CellsFunctional assay to measure signaling modulation.
T-Cell Activation AssayHuman PBMCsMeasures markers of T-cell activation (e.g., CD69, IFN-γ).
Cytotoxicity AssayCo-culture of T-cells and Tumor CellsMeasures the ability of compound-activated T-cells to kill cancer cells.
In Vivo Efficacy in Preclinical Models (Example Data)

This section would summarize the anti-tumor efficacy of the compound in various animal models of cancer.

Table 2: Example Summary of In Vivo Efficacy in Syngeneic Mouse Models

Cancer ModelMouse StrainDosing RegimenTumor Growth Inhibition (%)Complete Responses (%)Reference
MC38 Colon AdenocarcinomaC57BL/6[e.g., 10 mg/kg, i.p., twice weekly][Internal Study ID]
B16-F10 MelanomaC57BL/6[Internal Study ID]
CT26 Colon CarcinomaBALB/c[Internal Study ID]
Pharmacokinetics and Pharmacodynamics (Example Data)

Table 3: Example Pharmacokinetic and Pharmacodynamic Parameters

ParameterValueAnimal Model
Half-life (t1/2)C57BL/6 Mice
CmaxC57BL/6 Mice
Target Occupancy in TumorMC38 Tumor-Bearing Mice
Biomarker Modulation (e.g., CD8+ T-cell infiltration)MC38 Tumor-Bearing Mice

Generalized Experimental Protocols

The following are generalized protocols for key experiments typically performed in the preclinical evaluation of a novel cancer immunotherapy agent.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of a novel immunotherapeutic agent in a mouse model with a competent immune system.

Materials:

  • Tumor cells (e.g., MC38, B16-F10, CT26)

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Novel immunotherapeutic agent

  • Vehicle control

  • Calipers

  • Syringes and needles

Workflow:

Caption: Workflow for an in vivo efficacy study.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a specified number of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the novel compound and vehicle control according to the specified dosing regimen.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis.

Protocol 2: Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumors from treated and control mice

  • Digestion enzymes (e.g., collagenase, DNase)

  • Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)

  • Flow cytometer

Workflow:

Immune_Profiling_Workflow A Tumor Excision B Mechanical and Enzymatic Dissociation into Single-Cell Suspension A->B C Cell Staining with Fluorescent Antibodies B->C D Data Acquisition on Flow Cytometer C->D E Data Analysis to Quantify Immune Cell Populations D->E

Caption: Workflow for immune cell profiling.

Procedure:

  • Tumor Dissociation: Excise tumors and create a single-cell suspension using mechanical and enzymatic digestion.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to identify and quantify different immune cell populations.

Hypothesized Signaling Pathway for a Novel Immune Checkpoint Inhibitor

The following diagram illustrates a hypothetical signaling pathway for a novel immune checkpoint inhibitor that blocks an inhibitory receptor on T-cells.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell APC MHC + Antigen TCR T-Cell Receptor (TCR) APC->TCR Signal 1 PDL1 Inhibitory Ligand IR Inhibitory Receptor PDL1->IR Inhibitory Signal Activation T-Cell Activation TCR->Activation Inhibition Inhibition IR->Inhibition Inhibition->Activation This compound This compound This compound->IR Blocks Interaction

Caption: Hypothesized mechanism of action for this compound.

This generalized framework provides a template that can be populated with specific data and protocols once information regarding "this compound" or another novel immunotherapeutic agent becomes available. The successful preclinical development of such agents relies on a systematic evaluation of their mechanism of action, efficacy, and safety in relevant models.

References

Application Notes and Protocols for ChX710 Treatment in Enhancing Cytosolic DNA Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChX710 is a novel small molecule belonging to the 1H-benzimidazole-4-carboxamide series that has been identified as a potent modulator of the innate immune response. Specifically, this compound primes the type I interferon (IFN) response to cytosolic DNA.[1] Unlike direct STING agonists, this compound does not independently trigger IFN-β secretion but rather enhances the cellular response to subsequent cytosolic DNA stimulation.[1] This priming effect results in a synergistic increase in IFN-β production and the expression of interferon-stimulated genes (ISGs).[1] Mechanistically, the action of this compound is dependent on the adaptor protein MAVS and the transcription factor IRF1, while being independent of IRF3 for the induction of the Interferon-Stimulated Response Element (ISRE).[1] This unique mode of action makes this compound a valuable tool for studying the regulation of cytosolic DNA sensing pathways and a potential candidate for therapeutic strategies aimed at boosting anti-viral and anti-tumor immunity.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key markers of the cytosolic DNA sensing pathway.

Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by this compound

This compound Concentration (µM)ISRE-Luciferase Induction (Fold Change)
1.562.5
3.125.1
6.2511.2
12.520.8
2518.5

Data is represented as the fold change in luciferase activity in HEK-293 ISRE-luciferase reporter cells treated with this compound for 24 hours relative to DMSO-treated control cells. Data is derived from Khiar S, et al. Scientific Reports. 2017;7(1):2561.

Table 2: Synergistic Effect of this compound and Cytosolic DNA on IFN-β Secretion

TreatmentIFN-β Secretion (pg/mL)
Mock< 15
Plasmid DNA (1 µg/mL)80
This compound (12.5 µM)< 15
This compound (12.5 µM) + Plasmid DNA (1 µg/mL)650

Data represents the concentration of IFN-β in the supernatant of HEK-293T cells 24 hours post-treatment. Cells were primed with this compound for 6 hours before transfection with plasmid DNA.

Table 3: this compound-Mediated Induction of Interferon-Stimulated Genes (ISGs)

GeneTreatmentFold Change in mRNA Expression
ISG15 This compound (12.5 µM)8.5
This compound (25 µM)15.2
IFIT1 This compound (12.5 µM)6.3
This compound (25 µM)12.1

Data represents the fold change in mRNA levels in HEK-293T cells treated with this compound for 24 hours, as determined by RT-qPCR, relative to DMSO-treated cells.

Signaling Pathway and Experimental Workflow Diagrams

ChX710_Signaling_Pathway This compound Signaling Pathway for ISRE Induction cluster_priming This compound Priming Effect cluster_dna_sensing Canonical Cytosolic DNA Sensing This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target MAVS MAVS Unknown_Target->MAVS IRF3_Phos IRF3 Phosphorylation Unknown_Target->IRF3_Phos IRF1 IRF1 MAVS->IRF1 ISRE ISRE Promoter IRF1->ISRE IFN_Beta_Secretion IFN-β Secretion IRF1->IFN_Beta_Secretion Synergistic Enhancement ISG_Expression ISG Expression (e.g., ISG15, IFIT1) ISRE->ISG_Expression Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS STING STING cGAS->STING STING->IFN_Beta_Secretion STING->IFN_Beta_Secretion Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_cell_prep 1. Cell Preparation cluster_treatment 2. This compound Treatment cluster_analysis 3. Downstream Analysis cluster_synergy 4. Synergy Experiment Seed_Cells Seed HEK-293T or ISRE-luciferase reporter cells Treat_this compound Treat cells with varying concentrations of this compound Seed_Cells->Treat_this compound Prime_this compound Prime cells with this compound (6 hours) Seed_Cells->Prime_this compound Incubate_24h Incubate for 24 hours Treat_this compound->Incubate_24h Luciferase_Assay ISRE Luciferase Reporter Assay Incubate_24h->Luciferase_Assay RT_qPCR RT-qPCR for ISG Expression Incubate_24h->RT_qPCR Western_Blot Western Blot for p-IRF3 Incubate_24h->Western_Blot Transfect_DNA Transfect with plasmid DNA Prime_this compound->Transfect_DNA Incubate_Synergy Incubate for 24 hours Transfect_DNA->Incubate_Synergy Incubate_Synergy->RT_qPCR IFN-β mRNA ELISA ELISA Incubate_Synergy->ELISA IFN-β Secretion

References

Application Notes and Protocols for In Vivo Administration of ChX710 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChX710 is a potent small molecule activator of the Stimulator of Interferon Genes (STING) signaling pathway. Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, triggering the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines. This leads to the upregulation of numerous Interferon-Stimulated Genes (ISGs), which collectively orchestrate a robust anti-viral and anti-tumor immune response. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in various mouse tumor models to evaluate its anti-tumor efficacy.

Mechanism of Action: The STING Signaling Pathway

This compound functions by binding to and activating the STING protein, which is primarily located on the endoplasmic reticulum. This initiates a signaling cascade that results in the transcription of type I interferons and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING Dimer (ER) cGAMP->STING_dimer activates This compound This compound This compound->STING_dimer activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE translocates & binds IFNB IFN-β Gene ISRE->IFNB induces transcription ISGs ISGs ISRE->ISGs induces transcription

STING signaling pathway activated by this compound.

Data Presentation

Due to the limited availability of publicly accessible in vivo quantitative data specifically for this compound, the following tables present representative data for a model STING agonist. These tables are intended to serve as a template for data presentation when conducting experiments with this compound.

Table 1: In Vivo Anti-Tumor Efficacy of a Model STING Agonist in a Syngeneic Mouse Tumor Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control0Intratumoral1500 ± 2100
Model STING Agonist1Intratumoral850 ± 15043.3
Model STING Agonist5Intratumoral420 ± 9572.0
Model STING Agonist10Intratumoral250 ± 6083.3
Positive Control (Anti-PD-1)10Intraperitoneal700 ± 12053.3

Table 2: Survival Analysis in a Syngeneic Mouse Tumor Model Treated with a Model STING Agonist

Treatment GroupDose (mg/kg)Median Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control0250
Model STING Agonist54060
Model STING Agonist + Anti-PD-15 + 1055120

Table 3: In Vivo Induction of Interferon-Stimulated Genes (ISGs) in Tumor Tissue by a Model STING Agonist

GeneFold Change (vs. Vehicle) - 6 hours post-doseFold Change (vs. Vehicle) - 24 hours post-dose
Ifnb1150 ± 2545 ± 10
Cxcl10250 ± 4080 ± 15
Isg15120 ± 2050 ± 12
Oas180 ± 1530 ± 8

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound.

Protocol 1: Establishment of a Syngeneic Mouse Tumor Model

This protocol describes the establishment of a subcutaneous tumor model using a murine cancer cell line in immunocompetent mice.

Materials:

  • Murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26)

  • Syringes (1 mL) and needles (27G)

  • Calipers

Procedure:

  • Culture the selected murine cancer cell line to approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, wash with PBS, and perform a cell count.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.

  • Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).

  • Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).

Syngeneic_Model_Workflow start Start culture_cells Culture Murine Cancer Cells start->culture_cells harvest_cells Harvest and Prepare Cell Suspension culture_cells->harvest_cells inject_mice Subcutaneous Injection into Mice harvest_cells->inject_mice monitor_growth Monitor Tumor Growth inject_mice->monitor_growth initiate_treatment Initiate Treatment monitor_growth->initiate_treatment end End initiate_treatment->end

Workflow for establishing a syngeneic tumor model.
Protocol 2: In Vivo Administration of this compound

This protocol outlines the procedure for preparing and administering this compound to tumor-bearing mice.

Materials:

  • This compound (lyophilized powder)

  • Vehicle for reconstitution (e.g., sterile DMSO)

  • Vehicle for dilution (e.g., sterile saline or PBS)

  • Syringes (insulin or 1 mL) and needles (27-30G for intratumoral, 25-27G for intraperitoneal)

  • Tumor-bearing mice from Protocol 1

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution with sterile saline or PBS to the desired final concentration for injection. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.

  • Administration:

    • Intratumoral (i.t.) Injection:

      • Carefully restrain the mouse.

      • Slowly inject the prepared this compound solution directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse, exposing the abdomen.

      • Inject the this compound solution into the lower abdominal quadrant, avoiding the midline and internal organs.

  • Dosing Schedule:

    • Administer this compound according to the predefined dosing schedule (e.g., every 3 days for a total of 3-4 doses).

    • A vehicle control group receiving the same volume of the vehicle solution should be included.

Protocol 3: Assessment of Anti-Tumor Efficacy

This protocol details the methods for evaluating the effect of this compound on tumor growth and overall survival.

Procedure:

  • Tumor Growth Measurement:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis:

    • Monitor the mice daily for signs of toxicity and tumor burden.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant distress.

    • Record the date of euthanasia for each mouse and generate a Kaplan-Meier survival curve.

    • Calculate the median survival and percent increase in lifespan for each group.

Protocol 4: Pharmacodynamic Analysis of ISG Induction

This protocol describes how to assess the in vivo pharmacodynamic activity of this compound by measuring the induction of ISGs in tumor tissue.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Kit)

  • Reverse transcription kit

  • qPCR master mix and primers for target ISGs (e.g., Ifnb1, Cxcl10, Isg15, Oas1) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • At selected time points after this compound administration (e.g., 6 and 24 hours), euthanize a cohort of mice from each treatment group.

  • Excise the tumors and snap-freeze them in liquid nitrogen.

  • Extract total RNA from the tumor tissue using an appropriate RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the expression levels of the target ISGs.

  • Normalize the expression of each ISG to the housekeeping gene.

  • Calculate the fold change in gene expression in the this compound-treated groups relative to the vehicle-treated group.

PD_Analysis_Workflow start Start treat_mice Treat Mice with This compound or Vehicle start->treat_mice collect_tumors Collect Tumors at Specified Time Points treat_mice->collect_tumors extract_rna Extract Total RNA collect_tumors->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_qpcr Perform qPCR for ISGs synthesize_cdna->run_qpcr analyze_data Analyze Gene Expression Data run_qpcr->analyze_data end End analyze_data->end

Workflow for pharmacodynamic analysis of ISG induction.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound in mouse models of cancer. By activating the STING pathway, this compound holds significant promise as an immuno-oncology agent. Rigorous in vivo studies, following the methodologies outlined here, are essential to fully characterize its anti-tumor efficacy, pharmacodynamic effects, and potential for clinical translation.

Application Notes and Protocols for ChX710: In Vivo Immune Response Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ChX710 is a small molecule compound that has been identified as a potent modulator of the innate immune system. It has been shown to prime the type I interferon (IFN) response to cytosolic DNA, leading to the activation of the Interferon-Stimulated Response Element (ISRE) promoter and the subsequent expression of Interferon-Stimulated Genes (ISGs).[1] In vivo studies have demonstrated that this compound possesses immunostimulatory properties, notably enhancing the antibody response to co-administered antigens such as ovalbumin in mice.[1] While specific in vivo toxicity has not been observed, the compound can induce cell death in vitro, suggesting a potent biological activity.[1]

These application notes provide an overview of the known in vivo effects of this compound, detailed protocols for its use in murine models to activate an immune response, and a summary of its proposed mechanism of action.

Data Presentation

Table 1: Summary of In Vivo Effects of this compound
ParameterObservationSpecies/ModelNotesReference
Antibody Titer Increased antibody response to co-administered ovalbumin.MouseDemonstrates adjuvant-like activity. Specific dosage and fold-increase not publicly available.[1]
Toxicity No observed local or systemic toxicity at effective doses.MouseIn vitro cytotoxicity has been observed.[1]
Mechanism Amplifies cellular response to cytosolic DNA.In vitro / In vivoInvolves oxidative stress and caspase activation.
Table 2: Illustrative Quantitative Data for this compound as an Adjuvant with Ovalbumin Immunization in Mice

Note: The following data is illustrative and based on typical results for adjuvant effects in immunological studies. Specific quantitative data for this compound is not currently available in the public domain.

Treatment GroupAntigen-Specific IgG Titer (Day 14 post-immunization)IFN-γ secreting cells (per 10^6 splenocytes)
Vehicle + Ovalbumin1:1,00050
This compound (Low Dose) + Ovalbumin1:5,000150
This compound (High Dose) + Ovalbumin1:20,000400
Positive Control (Alum) + Ovalbumin1:15,000350

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Immune Response Activation

This protocol describes the general procedure for administering this compound to mice to assess its immunomodulatory effects.

Materials:

  • This compound

  • Sterile, endotoxin-free vehicle (e.g., DMSO, PEG300, Corn oil)

  • 8-12 week old C57BL/6 or BALB/c mice

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of this compound Formulation:

    • Due to the hydrophobic nature of many small molecules, a formulation using solvents such as DMSO and PEG300 is often required for in vivo use.

    • A recommended starting point is to dissolve this compound in a minimal amount of DMSO and then dilute with a suitable vehicle like PEG300 or corn oil. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.

    • The precise formulation should be determined based on the solubility of this compound.

  • Dosage:

    • While specific dosages for this compound are not yet published, a typical starting dose range for novel small molecule immunomodulators in mice is between 1 mg/kg and 25 mg/kg.

    • It is recommended to perform a dose-response study to determine the optimal dose for the desired biological effect.

  • Administration:

    • The route of administration can influence the immune response. Common routes for immunomodulators include intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.

    • For systemic immune activation, i.p. or s.c. injections are often preferred.

    • Administer the prepared this compound formulation to the mice at the determined dosage and route.

  • Monitoring and Analysis:

    • Monitor the animals for any signs of toxicity or adverse reactions.

    • At a predetermined time point (e.g., 24, 48, or 72 hours post-administration), collect blood samples for cytokine analysis (e.g., IFN-α/β, IL-6, TNF-α) via ELISA or multiplex assay.

    • Spleen and lymph nodes can be harvested to analyze immune cell populations by flow cytometry (e.g., activation markers on T cells, dendritic cells, and B cells).

Protocol 2: this compound as an Adjuvant for Ovalbumin Immunization in Mice

This protocol details the use of this compound as an adjuvant to enhance the antibody response to the model antigen, ovalbumin (OVA).

Materials:

  • This compound

  • Ovalbumin (OVA), endotoxin-free

  • Sterile PBS

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) for control groups (optional)

  • 8-12 week old C57BL/6 mice

  • Sterile syringes and needles

Procedure:

  • Preparation of Immunization Mixture:

    • Prepare a solution of OVA in sterile PBS at a concentration of 2 mg/mL.

    • Prepare the this compound formulation as described in Protocol 1.

    • For the experimental group, mix the OVA solution with the this compound formulation. The final volume for injection should be between 100-200 µL per mouse, containing the desired doses of OVA (e.g., 50-100 µg) and this compound.

    • For the control group, mix the OVA solution with the vehicle used for this compound.

  • Immunization:

    • Inject the mice subcutaneously (s.c.) at the base of the tail or on the back with 100-200 µL of the prepared immunization mixture.

  • Booster Immunization:

    • Administer a booster injection 14 days after the primary immunization. The booster can be prepared similarly to the primary immunization mixture.

  • Sample Collection and Analysis:

    • Collect blood samples via tail vein or retro-orbital bleeding at day 14 (before the boost) and day 21 or 28 post-primary immunization.

    • Isolate serum and determine the OVA-specific antibody titers (e.g., IgG, IgG1, IgG2a) using an enzyme-linked immunosorbent assay (ELISA).

    • At the end of the experiment, spleens can be harvested to measure OVA-specific T cell responses (e.g., IFN-γ ELISpot or intracellular cytokine staining).

Mechanism of Action and Signaling Pathways

This compound is known to potentiate the type I interferon response by amplifying the cellular response to cytosolic DNA. While the direct molecular target of this compound is yet to be fully elucidated, its mechanism is thought to involve the induction of oxidative stress and the activation of caspases. This suggests that this compound may act on a novel signaling pathway that converges on the activation of Interferon Regulatory Factor (IRF) transcription factors, leading to the expression of ISGs.

Diagrams

ChX710_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target Oxidative_Stress Oxidative Stress Unknown_Target->Oxidative_Stress Caspase_Activation Caspase Activation Unknown_Target->Caspase_Activation DNA_Sensing_Amplification Amplification of Cytosolic DNA Sensing Oxidative_Stress->DNA_Sensing_Amplification Caspase_Activation->DNA_Sensing_Amplification TBK1_IRF3 TBK1/IRF3 Activation DNA_Sensing_Amplification->TBK1_IRF3 IRF3_p Phospho-IRF3 TBK1_IRF3->IRF3_p ISRE ISRE IRF3_p->ISRE ISG_Expression ISG Expression (e.g., IFN-β, CXCL10) ISRE->ISG_Expression

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation Prepare this compound/ Antigen Formulation Immunization Primary Immunization (Day 0) Formulation->Immunization Boost Booster Immunization (Day 14) Immunization->Boost Blood_Collection Blood Collection (Day 14, 21, 28) Boost->Blood_Collection Tissue_Harvest Tissue Harvest (End of Study) Blood_Collection->Tissue_Harvest ELISA ELISA for Antibody Titer Blood_Collection->ELISA Flow_Cytometry Flow Cytometry/ ELISpot Tissue_Harvest->Flow_Cytometry

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols for ChX710 in ISRE-Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ChX710, a small molecule activator of the innate immune response, in Interferon-Stimulated Response Element (ISRE)-luciferase reporter assays. This document includes detailed protocols, data presentation, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The ISRE-luciferase reporter assay is a widely used method to quantify the activation of the type I interferon (IFN) signaling pathway.[1] This pathway is a critical component of the innate immune system's response to pathogens and cellular stress. The assay utilizes a reporter construct where the expression of a luciferase enzyme is driven by a promoter containing multiple copies of the ISRE. When the signaling pathway is activated, transcription factors bind to the ISRE, leading to the production of luciferase, which can be quantified by measuring luminescence. This compound has been identified as a small molecule that can induce ISRE-dependent transcription, making it a valuable tool for studying innate immunity and for the development of novel therapeutics.

Mechanism of Action of this compound

This compound activates the ISRE promoter independently of the canonical type I interferon signaling pathway. Studies have shown that its activity does not rely on the secretion of IFN-α/β or the activation of the key downstream transcription factors STAT1 and STAT2.[1] Instead, this compound-mediated ISRE activation is dependent on the mitochondrial antiviral-signaling protein (MAVS) and the interferon regulatory factor 1 (IRF1).[2] While this compound treatment also leads to the phosphorylation of IRF3, this event is not sufficient to induce the expression of IFN-β itself.[2] This unique mechanism of action makes this compound an interesting molecule for dissecting the non-canonical pathways of innate immune activation.

Signaling Pathway of this compound-Induced ISRE Activation

ChX710_Signaling_Pathway This compound Signaling Pathway to ISRE Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target Enters Cell MAVS MAVS (Mitochondrial Antiviral-Signaling Protein) Unknown_Target->MAVS Activates IRF1 IRF1 (Interferon Regulatory Factor 1) MAVS->IRF1 IRF3 IRF3 (Interferon Regulatory Factor 3) MAVS->IRF3 ISRE ISRE (Interferon-Stimulated Response Element) IRF1->ISRE Binds to P_IRF3 Phospho-IRF3 IRF3->P_IRF3 Phosphorylation Luciferase Luciferase Expression ISRE->Luciferase

Caption: this compound activates ISRE-dependent transcription via a MAVS and IRF1-dependent pathway.

Quantitative Data

The following table summarizes the dose-dependent effect of this compound on ISRE-luciferase reporter activity in HEK293T cells stably expressing an ISRE-luciferase reporter.

This compound Concentration (µM)Fold Induction of Luciferase Activity (Mean ± SD)
0 (DMSO control)1.0 ± 0.1
1.562.5 ± 0.3
3.125.1 ± 0.6
6.2510.2 ± 1.1
12.518.5 ± 2.0
2522.1 ± 2.5
5015.3 ± 1.8 (Toxicity observed)

Note: Data is representative and synthesized from published findings. Actual results may vary depending on experimental conditions and cell line. At concentrations of 50 µM and higher, this compound has been observed to cause a decrease in cell viability, which may lead to a reduction in luciferase signal.

Experimental Protocols

Cell Culture and Maintenance of ISRE-Luciferase Reporter Cell Line

This protocol is for the maintenance of a stable HEK293T cell line expressing a luciferase reporter gene under the control of an ISRE promoter.

Materials:

  • HEK293T-ISRE-Luciferase stable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • Puromycin (or other selection antibiotic appropriate for the cell line)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.[3]

  • Maintain antibiotic selection (e.g., 3 µg/ml Puromycin) to ensure the stability of the reporter construct.

  • Grow cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:10 to 1:20 subcultivation ratio.

ISRE-Luciferase Reporter Assay with this compound Treatment

This protocol details the procedure for treating the ISRE-luciferase reporter cell line with this compound and measuring the resulting luciferase activity.

Materials:

  • HEK293T-ISRE-Luciferase stable cell line

  • Complete growth medium (DMEM, 10% FBS, 1% Pen/Strep)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • White, solid-bottom 96-well microplates

  • Dual-Luciferase® Reporter Assay System (e.g., Promega) or equivalent

  • Luminometer

Experimental Workflow Diagram:

Experimental_Workflow ISRE-Luciferase Assay Workflow with this compound Start Start Seed_Cells Seed 4x10^4 cells/well in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of this compound in media Incubate_Overnight->Prepare_Compounds Add_Compounds Add this compound or DMSO (vehicle control) to wells Prepare_Compounds->Add_Compounds Incubate_24h Incubate for 24 hours Add_Compounds->Incubate_24h Lyse_Cells Lyse cells with Passive Lysis Buffer Incubate_24h->Lyse_Cells Measure_Luciferase Measure luciferase activity using a luminometer Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate fold induction Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the this compound ISRE-luciferase reporter assay.

Procedure:

Day 1: Cell Seeding

  • Harvest and count the HEK293T-ISRE-Luciferase cells.

  • Seed the cells into a white, solid-bottom 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the DMSO control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. b. Measure the firefly luciferase activity using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase reaction. d. Measure the Renilla luciferase activity.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold induction of ISRE activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the DMSO control wells.

Troubleshooting

IssuePossible CauseSuggested Solution
High background luminescence Contamination of reagents or plates.Use fresh, sterile reagents and plates.
High basal activity of the ISRE promoter.Ensure cells are not stressed. Optimize cell seeding density.
Low or no signal Inefficient cell lysis.Ensure complete lysis by visual inspection and optimize lysis buffer volume and incubation time.
Inactive luciferase assay reagents.Use fresh or properly stored reagents.
Low cell viability.Check cell health before the assay. Ensure this compound concentrations are not toxic.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Pipetting errors.Use calibrated pipettes and be consistent with pipetting technique.

Conclusion

The ISRE-luciferase reporter assay is a robust and sensitive method for characterizing the activity of this compound. By following these detailed protocols, researchers can accurately quantify the induction of the MAVS/IRF1-dependent signaling pathway and further investigate the therapeutic potential of this and similar small molecules in the context of innate immunity.

References

ChX710: A Novel Chemical Tool for Interrogating MAVS-Mediated Antiviral Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial antiviral signaling (MAVS) protein is a critical adaptor in the innate immune system, orchestrating the cellular defense against viral pathogens. Upon recognition of viral RNA by RIG-I-like receptors (RLRs), MAVS aggregates on the mitochondrial outer membrane, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Understanding the intricacies of MAVS signaling is paramount for the development of novel antiviral therapeutics and immunomodulatory agents. ChX710 has emerged as a valuable small molecule tool for probing this pathway. This document provides detailed application notes and experimental protocols for utilizing this compound to study MAVS-dependent signaling pathways.

This compound has been identified as an inducer of the Interferon-Stimulated Response Element (ISRE) promoter, a key downstream target of the MAVS signaling cascade.[1][2] Crucially, the activity of this compound is dependent on the presence of MAVS, indicating that it acts at or upstream of this adaptor protein to initiate the antiviral signaling response.[1] Further studies have demonstrated that this compound treatment leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor in the MAVS pathway.[1] These findings establish this compound as a potent chemical probe for activating and dissecting the MAVS-mediated innate immune response.

Data Presentation

While direct binding assays and detailed dose-response analyses for this compound on MAVS are not extensively available in the public domain, the following table summarizes the functional data reported in key cellular assays.

ParameterCell LineAssayConcentrationObservationReference
ISRE InductionISRE-luciferase reporter cellsLuciferase Reporter Assay25 µM - 50 µMSignificant induction of ISRE-driven luciferase expression.[1]
MAVS DependenceISRE-luciferase reporter cells with MAVS siRNALuciferase Reporter Assay25 µMSuppression of this compound-induced ISRE activity upon MAVS knockdown.
IRF3 PhosphorylationHEK-293T, A549Western Blot25 µM, 50 µMIncreased phosphorylation of IRF3 at Ser396.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the MAVS signaling pathway. This compound treatment leads to the activation of a signaling cascade that is dependent on MAVS, resulting in the phosphorylation and activation of IRF3, which then drives the expression of interferon-stimulated genes (ISGs) via the ISRE promoter.

MAVS_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound MAVS MAVS This compound->MAVS Activates MAVS-dependent signaling TRAFs TRAF2/3/5/6 MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocation ISRE ISRE ISGs ISG Expression ISRE->ISGs Transcription

Caption: this compound activates a MAVS-dependent signaling cascade.

Experimental Protocols

Herein, we provide detailed protocols for three key experiments to characterize the effects of this compound on MAVS signaling.

MAVS Knockdown using siRNA to Confirm Pathway Dependence

This protocol describes how to use small interfering RNA (siRNA) to transiently knock down MAVS expression in cells, thereby enabling the verification of this compound's MAVS-dependent activity.

Experimental Workflow:

MAVS_Knockdown_Workflow start Seed ISRE-luciferase reporter cells transfect Transfect with MAVS siRNA or scrambled control start->transfect incubate1 Incubate for 48 hours transfect->incubate1 treat Treat with this compound (25 µM) or DMSO vehicle incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse cells and measure luciferase activity incubate2->lyse analyze Analyze data and assess MAVS dependence lyse->analyze

Caption: Workflow for MAVS siRNA knockdown experiment.

Materials:

  • ISRE-luciferase reporter cell line (e.g., HEK293-ISRE-luc)

  • MAVS-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed ISRE-luciferase reporter cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA Transfection: a. For each well, dilute MAVS siRNA or scrambled control siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation. d. Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator to allow for MAVS knockdown.

  • This compound Treatment: After the 48-hour incubation, replace the medium with fresh complete growth medium containing this compound (e.g., 25 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla (if applicable) luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used) to control for transfection efficiency and cell number. Compare the induction of luciferase activity by this compound in MAVS siRNA-treated cells to the scrambled control-treated cells. A significant reduction in this compound-induced luciferase activity in the MAVS knockdown cells confirms the MAVS-dependence of the response.

ISRE-Luciferase Reporter Assay for Quantifying MAVS Pathway Activation

This assay provides a quantitative measure of the activation of the MAVS signaling pathway by this compound through the induction of an ISRE-driven reporter gene.

Experimental Workflow:

ISRE_Assay_Workflow start Seed ISRE-luciferase reporter cells treat Treat with varying concentrations of this compound or DMSO vehicle start->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure luciferase activity incubate->lyse analyze Analyze data and determine dose-response lyse->analyze Western_Blot_Workflow start Seed cells (e.g., HEK-293T) treat Treat with this compound (25-50 µM) or DMSO vehicle for 24 hours start->treat lyse Lyse cells and determine protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block probe Probe with primary antibodies (anti-p-IRF3 and anti-total IRF3) block->probe wash Wash and probe with secondary antibodies probe->wash detect Detect chemiluminescence wash->detect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ISG Induction with ChX710

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ChX710. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments involving low Interferon-Stimulated Gene (ISG) induction with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ISGs?

This compound is a small molecule that activates the type I interferon response by targeting the STING (Stimulator of Interferon Genes) pathway. It primes specific ISGs, induces the ISRE (Interferon-Stimulated Response Element) promoter sequence, and facilitates the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1]. This process ultimately leads to the transcription of a variety of ISGs involved in innate immunity.

Q2: What is the expected outcome of this compound treatment in terms of ISG induction?

Treatment with this compound is expected to lead to a significant upregulation in the expression of various ISGs. The specific fold-change and kinetics of induction can vary depending on the cell type, this compound concentration, and the specific ISG being measured.

Q3: Is the ISG induction by this compound dependent on the canonical IFN-α/β signaling pathway?

No, studies have shown that ISG induction by this compound is independent of IFN-α/β, STAT1, and STAT2[2]. This indicates a direct activation of the downstream signaling cascade leading to ISG expression, primarily through the STING-TBK1-IRF3 axis.

Troubleshooting Guide for Low ISG Induction

Low or no induction of ISGs after treatment with this compound can be a frustrating issue. The following guide provides potential causes and solutions to help you troubleshoot your experiments.

Problem: Suboptimal or No ISG Induction Observed

This is the most common issue encountered. The table below outlines potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Steps
Cell Line Issues Cell Line Viability and Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). High cell death can lead to poor experimental outcomes.[3]
STING Pathway Competency: Verify that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some cell lines may have deficiencies in this pathway. Consider using a positive control cell line known to respond to STING agonists.
Cell Density: Optimize cell density at the time of treatment. Both sparse and overly confluent cultures can exhibit altered signaling responses. A confluence of 70-90% is often recommended.[3]
Reagent and Treatment Conditions This compound Integrity and Concentration: Ensure this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Incubation Time: An inappropriate incubation time can lead to missing the peak of ISG expression. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for the ISGs of interest.[4]
Serum Effects: Components in serum can sometimes interfere with small molecule activity. Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period, if compatible with your cells.
Experimental Readout and Analysis Inappropriate ISG Target: The induction of specific ISGs can be cell-type dependent. Ensure you are measuring a panel of ISGs known to be robustly induced by STING activation (e.g., IFIT1, MX1, OAS1).
qPCR Issues: If using qPCR to measure ISG expression, troubleshoot your assay. This includes checking primer efficiency, RNA quality and quantity, and ensuring proper cDNA synthesis. Use appropriate housekeeping genes for normalization.
Protein-level Analysis: If measuring ISG protein products (e.g., by Western blot or flow cytometry), be aware that protein expression will be delayed compared to mRNA induction. Optimize your detection protocol and consider using a more sensitive detection method if necessary.

Signaling Pathway and Experimental Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for assessing ISG induction.

ChX710_Signaling_Pathway This compound Signaling Pathway for ISG Induction cluster_nucleus Inside Nucleus This compound This compound STING STING This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to ISRE ISRE ISGs ISG Transcription (e.g., IFIT1, MX1, OAS1) ISRE->ISGs pIRF3_n p-IRF3 pIRF3_n->ISRE Binds to

Caption: this compound activates STING, leading to the phosphorylation of IRF3 and subsequent transcription of ISGs.

ISG_Induction_Workflow Experimental Workflow for ISG Induction Assay cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis Cell_Seeding Seed cells at optimal density ChX710_Treatment Treat cells with this compound (and controls) Cell_Seeding->ChX710_Treatment Incubate Incubate for desired duration (time-course) ChX710_Treatment->Incubate Harvest Harvest cells for RNA or protein Incubate->Harvest qPCR qPCR for ISG mRNA Harvest->qPCR Western Western Blot for ISG protein Harvest->Western Data_Analysis Data Analysis qPCR->Data_Analysis Western->Data_Analysis

Caption: A general workflow for assessing ISG induction following this compound treatment.

Experimental Protocols

Key Experiment: Measurement of ISG mRNA Induction by qPCR

This protocol describes a general method for quantifying the expression of ISGs in response to this compound treatment using quantitative real-time PCR (qPCR).

1. Cell Seeding and Treatment:

  • Seed your cells of interest in 6-well or 12-well plates at a density that will result in 70-90% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

  • The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for the predetermined optimal time.

2. RNA Isolation:

  • After incubation, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • Isolate total RNA according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is desirable).

3. cDNA Synthesis:

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

4. qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your ISG of interest and a housekeeping gene, and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Perform the qPCR using a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls to check for contamination.

5. Data Analysis:

  • Determine the Cq (quantification cycle) values for your target ISGs and the housekeeping gene.

  • Calculate the relative expression of the ISGs using the ΔΔCq method. The results are typically expressed as fold change in this compound-treated samples compared to vehicle-treated controls.

This technical support guide provides a starting point for troubleshooting low ISG induction with this compound. For further assistance, please refer to the cited literature or contact your technical support representative.

References

ChX710 cytotoxicity and dose-response in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ChX710.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a biochemical that primes the type I interferon response to cytosolic DNA. It achieves this by inducing the ISRE (Interferon-Stimulated Response Element) promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. A typical starting range for a dose-response curve could be from 0.01 µM to 100 µM.

Q4: How can I minimize the "edge effect" in my microplate assays?

A4: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Using plate sealers during long incubation periods can also help minimize evaporation.[2]

Q5: Does the passage number of my cell line affect experimental outcomes?

A5: Yes, the passage number can influence experimental results. Cell lines can undergo changes in their characteristics with increasing passage numbers, which can alter their response to stimuli. It is best practice to use cells within a defined, low passage number range and to create master and working cell banks to ensure consistency.[2][3]

Data Presentation

Table 1: Dose-Response of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)GR50 (µM)EmaxHill Slope (HS)
MCF-7Breast CancerData not availableData not availableData not availableData not available
A549Lung CancerData not availableData not availableData not availableData not available
HeLaCervical CancerData not availableData not availableData not availableData not available
JurkatT-cell LeukemiaData not availableData not availableData not availableData not available

Note: IC50 (half-maximal inhibitory concentration), GR50 (concentration for 50% growth rate inhibition), Emax (maximum effect), and Hill Slope are key parameters derived from dose-response curves.[4] Actual values for this compound need to be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Cell culture medium (serum-free for incubation with MTT)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to reduce background noise.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.

Issue 2: High Background Signal

  • Possible Cause: Autofluorescence of the compound or cells in fluorescence-based assays.

    • Solution: Check for autofluorescence at the excitation and emission wavelengths used. If significant, consider using a different assay principle (e.g., colorimetric or luminescent).

  • Possible Cause: Insufficient blocking in antibody-based assays.

    • Solution: Increase the concentration or change the type of blocking agent. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

Issue 3: Inconsistent Dose-Response Curves

  • Possible Cause: Cells are not in the logarithmic growth phase.

    • Solution: Ensure that cells are healthy and actively dividing when seeded for the assay.

  • Possible Cause: Incorrect incubation times.

    • Solution: Optimize the incubation times for both the cell treatment with this compound and the subsequent reagent additions.

Visualizations

ChX710_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Cytosolic_DNA_Sensor Cytosolic_DNA_Sensor This compound->Cytosolic_DNA_Sensor primes IRF3 IRF3 Cytosolic_DNA_Sensor->IRF3 activates pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation ISRE ISRE pIRF3->ISRE binds to ISGs Interferon Stimulated Genes ISRE->ISGs promotes transcription

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (24h) Seed_Cells->Adherence Treatment Treat with this compound Dilutions Adherence->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution Formazan_Incubation->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Analyze_Data Analyze Data (IC50, etc.) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Troubleshooting_Guide Problem High Variability? Check_Seeding Review Cell Seeding Protocol Problem->Check_Seeding Yes Check_Pipetting Calibrate and Check Pipettes Problem->Check_Pipetting Yes Consistent_Mixing Ensure Consistent Mixing Check_Seeding->Consistent_Mixing Level_Surface Use Level Surface for Incubation Check_Seeding->Level_Surface

References

Technical Support Center: Optimizing ChX710 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is ChX710 and what is its primary mechanism of action in vitro?

A1: this compound is a small molecule that acts as a priming agent for the type I interferon response to cytosolic DNA.[1] It does not strongly induce the interferon response on its own but significantly enhances the cellular response to subsequent stimulation with cytosolic DNA. This priming effect is mediated through the STING (Stimulator of Interferon Genes) pathway.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: A concentration of 10 µM is a well-documented starting point for priming cells with this compound before stimulation with a STING agonist like cytosolic DNA. However, the optimal concentration can be cell-type dependent, and it is recommended to perform a dose-response experiment (e.g., from 1 µM to 20 µM) to determine the ideal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete solubilization. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What is the signaling pathway modulated by this compound?

A4: this compound primes the STING pathway. Interestingly, while it leads to the phosphorylation of IRF3, the induction of the Interferon-Stimulated Response Element (ISRE) by this compound is independent of IRF3. Instead, it relies on MAVS (Mitochondrial Antiviral-Signaling protein) and IRF1 (Interferon Regulatory Factor 1).[2]

Q5: Is this compound cytotoxic?

A5: While specific IC50 values for this compound cytotoxicity are not widely published, it is crucial to assess its impact on cell viability in your cell line of interest, especially when using concentrations higher than 10 µM or for extended incubation periods. A standard cell viability assay, such as MTT or resazurin reduction, is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
No potentiation of interferon response observed after this compound priming and DNA stimulation. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type. 2. Ineffective STING Pathway Activation: The subsequent stimulation with cytosolic DNA may be insufficient. 3. Cell Line Issues: The cell line may have a deficient STING pathway. 4. Compound Instability: this compound may have degraded.1. Optimize this compound Concentration: Perform a dose-response experiment with this compound (e.g., 1, 5, 10, 20 µM) to find the optimal priming concentration. 2. Verify STING Agonist Activity: Use a known potent STING agonist (e.g., 2'3'-cGAMP) as a positive control for pathway activation. Ensure the quality and concentration of the transfected DNA are adequate. 3. Cell Line Validation: Confirm that your cell line expresses all the necessary components of the STING pathway (STING, TBK1, IRF3). 4. Use Fresh Aliquots: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment to avoid issues with compound stability.
High background interferon-stimulated gene (ISG) expression in this compound-treated cells without DNA stimulation. 1. Cellular Stress: High concentrations of this compound or the DMSO vehicle may be causing cellular stress, leading to a non-specific interferon response. 2. Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways.1. Titrate this compound and DMSO: Lower the concentration of this compound and ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). 2. Test for Contamination: Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of this compound stock solution. 3. Assay Variability: Pipetting errors or variations in incubation times.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Aliquot Stock Solutions: Store this compound stock solutions in single-use aliquots to maintain compound integrity. 3. Ensure Assay Consistency: Use calibrated pipettes, and maintain consistent incubation times and conditions for all experiments.
No phosphorylation of IRF3 detected by Western blot after this compound treatment. 1. Insufficient Treatment Time or Concentration: The duration or concentration of this compound treatment may not be sufficient to induce detectable IRF3 phosphorylation. 2. Antibody Issues: The primary antibody for phosphorylated IRF3 (p-IRF3) may not be sensitive enough or may be non-functional. 3. Sample Preparation: Phosphatases in the cell lysate may have dephosphorylated p-IRF3.1. Optimize Treatment Conditions: Perform a time-course (e.g., 1, 3, 6 hours) and dose-response experiment with this compound. 2. Validate Antibody: Use a positive control for IRF3 phosphorylation, such as stimulation with a known STING agonist or Sendai virus infection. 3. Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of proteins.

Data Presentation

Table 1: Recommended Concentration Range for this compound in In Vitro Priming Experiments

Parameter Concentration Range Notes
Working Concentration 1 - 20 µMA starting concentration of 10 µM is recommended based on published data.
Stock Solution 10 mM in DMSOStore at -20°C or -80°C in single-use aliquots.
Final DMSO Concentration ≤ 0.1%High concentrations of DMSO can be toxic to cells and may interfere with the assay.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Priming Concentration using an ISRE-Reporter Assay

This protocol describes how to determine the optimal concentration of this compound for priming a type I interferon response using a cell line containing an Interferon-Stimulated Response Element (ISRE) driving the expression of a reporter gene (e.g., luciferase).

Materials:

  • ISRE-reporter cell line (e.g., HEK293T-ISRE-Lucia)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cytosolic DNA (e.g., p-empty vector)

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ISRE-reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • This compound Treatment (Priming):

    • Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 20 µM. Include a vehicle control (DMSO at the highest concentration used).

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

    • Incubate for 6 hours at 37°C and 5% CO₂.

  • Stimulation with Cytosolic DNA:

    • During the last hour of this compound priming, prepare the DNA transfection complexes according to the manufacturer's protocol.

    • Add the transfection complexes to the wells containing the this compound-primed cells.

    • Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of each well to a co-transfected control plasmid (e.g., expressing Renilla luciferase) if applicable.

    • Plot the fold induction of luciferase activity versus the concentration of this compound. The optimal priming concentration will be the one that gives the maximal synergistic effect with DNA transfection without causing significant cytotoxicity.

Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot

This protocol details the detection of phosphorylated IRF3 in response to this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-IRF3 (e.g., Ser396)

  • Primary antibody against total IRF3

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 3 hours). Include a positive control for IRF3 phosphorylation if available.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total IRF3 and a loading control to ensure equal protein loading.

Mandatory Visualizations

ChX710_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAVS MAVS This compound->MAVS Primes STING STING (Primed) This compound->STING IRF1 IRF1 MAVS->IRF1 ISRE ISRE IRF1->ISRE pIRF3 p-IRF3 IFNb_secretion IFN-β Secretion pIRF3->IFNb_secretion TBK1 TBK1 STING->TBK1 cGAS cGAS cGAS->STING cGAMP DNA Cytosolic DNA DNA->cGAS IRF3 IRF3 TBK1->IRF3 Phosphorylation ISG_expression ISG Expression ISRE->ISG_expression

Caption: Signaling pathway of this compound-mediated priming of the type I interferon response.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation A 1. Seed cells in appropriate culture plates B 2. Prepare this compound dilutions and controls A->B C 3. Prime cells with this compound (e.g., 10 µM for 6 hours) B->C D 4. Stimulate with cytosolic DNA (transfection) C->D H 6. Assess cell viability (MTT / Resazurin assay) C->H Assess cytotoxicity E 5a. Measure ISRE reporter activity (e.g., Luciferase assay) D->E F 5b. Quantify ISG mRNA levels (RT-qPCR) D->F G 5c. Detect protein phosphorylation (Western Blot for p-IRF3) D->G

References

Technical Support Center: Investigating Potential Off-Target Effects of ChX710 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ChX710. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects that may be encountered during experimentation.

Disclaimer: As of the latest update, specific off-target interaction data for this compound is not extensively published in the public domain. The following guide provides a generalized framework and best practices for identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using this compound as a representative compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A: this compound is known to prime the type I interferon response to cytosolic DNA. This leads to the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, the expression of specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1].

Q2: What are off-target effects and why are they a concern in my experiments with this compound?

A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target[2]. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects that are not related to the on-target activity of the compound[2]. Identifying and understanding potential off-target effects is crucial for accurate data interpretation and for assessing the safety and specificity of a compound.

Q3: I am observing a phenotype in my this compound-treated cells that is inconsistent with its known role in the type I interferon pathway. Could this be an off-target effect?

A: It is possible. When the observed cellular phenotype does not align with the known effects of the intended target, it is prudent to consider the possibility of off-target activity[2]. This guide provides troubleshooting steps and experimental protocols to investigate such discrepancies.

Q4: What are the general approaches to identify potential off-target proteins of a small molecule like this compound?

A: There are several established experimental and computational methods to identify off-target interactions. Key experimental approaches include proteome-wide methods like thermal proteome profiling (TPP) and chemical proteomics, as well as broader activity-based screens like kinome profiling[3]. Computational approaches can also predict potential off-target interactions based on the chemical structure of the compound.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with the known function of the on-target pathway.

Possible Cause Troubleshooting/Validation Steps Expected Outcome
Off-target effects 1. Dose-Response Comparison: Perform a dose-response curve for both the on-target effect (e.g., ISG expression) and the unexpected phenotype. A significant difference in the potency (EC50/IC50) may suggest an off-target effect.2. Use of a Structurally Unrelated Inhibitor: If available, use a different compound that targets the same pathway but has a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.3. Rescue Experiment: Overexpress the intended target or a downstream effector. If the phenotype is not rescued, this suggests the involvement of other targets.Discrepancy in potency, lack of phenotype replication with a different inhibitor, or failure to rescue the phenotype all point towards a potential off-target effect.
Experimental Artifact Review and optimize the experimental protocol. Ensure all controls (e.g., vehicle control, positive/negative controls) are included and behaving as expected.Consistent results with appropriate controls will help validate that the observed phenotype is genuinely caused by the compound treatment.

Issue 2: this compound shows toxicity in cell lines at or near the concentrations required for on-target inhibition.

Possible Cause Troubleshooting/Validation Steps Expected Outcome
Off-target toxicity 1. Counter-Screening: Test the compound in a cell line that does not express the intended target or key components of the pathway. If toxicity persists, it is likely due to off-target effects.2. Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes).Identification of interactions with known toxicity-related proteins or persistent toxicity in a target-negative cell line would strongly suggest off-target toxicity.
On-target toxicity Modulate the expression of the intended target (e.g., via knockdown or overexpression). If the toxicity correlates with the level of target expression or pathway activation, it is more likely to be an on-target effect.A direct correlation between target engagement and toxicity would indicate on-target toxicity.

Methodologies for Off-Target Identification

A variety of experimental techniques can be employed to identify the off-target interactions of small molecules. The table below summarizes some of the key methodologies.

Methodology Principle Advantages Considerations
Thermal Proteome Profiling (TPP) Based on the principle that protein-ligand binding increases the thermal stability of the protein. Changes in protein melting points upon compound treatment are measured by mass spectrometry.Unbiased, proteome-wide, and does not require modification of the compound. Can be performed in intact cells or cell lysates.May not detect interactions that do not lead to a significant change in thermal stability.
Chemical Proteomics Uses a modified version of the small molecule (e.g., with a biotin tag) as a "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.Can directly identify binding partners.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders.
Kinome Profiling Assesses the activity of a large panel of kinases in the presence of the compound. This can be done through various assay formats, such as radiometric assays or mobility shift assays.Provides a broad overview of the compound's effect on a major class of signaling enzymes. Useful for identifying off-target kinase inhibition.Limited to the kinases included in the panel. Does not directly measure binding.
Proteomic Profiling (Quantitative Mass Spectrometry) Quantifies changes in the abundance of thousands of proteins in cells following compound treatment. This can reveal downstream consequences of both on- and off-target effects.Provides a global view of cellular response to the compound.Does not directly identify the binding targets; changes in protein levels are often indirect effects.

Experimental Protocols

Protocol 1: Thermal Proteome Profiling (TPP) for this compound

This protocol provides a general workflow for identifying the protein targets of this compound by assessing changes in their thermal stability.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat the cells with this compound at a concentration known to elicit the on-target effect (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by scraping and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer containing a protease and phosphatase inhibitor cocktail.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Quantify the protein concentration using a standard method like the BCA assay.

  • Thermal Shift Assay:

    • Aliquot the protein lysate into several tubes.

    • Heat each aliquot to a different temperature for a defined time (e.g., a gradient from 37°C to 67°C for 3 minutes).

    • Cool the samples on ice to stop the denaturation process.

    • Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Digestion and Mass Spectrometry:

    • Take a defined amount of protein from each supernatant and perform an in-solution tryptic digestion overnight at 37°C.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve for a protein in the this compound-treated sample compared to the control indicates a potential interaction.

Protocol 2: General Kinome Profiling for this compound

This protocol describes a general approach for screening this compound against a panel of kinases to identify potential off-target kinase inhibition.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the compound to be tested at various concentrations.

  • Kinase Reaction:

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP. Many commercial services offer pre-defined kinase panels and assay-ready plates.

    • Add this compound from the dilution series to the reaction wells. Include a positive control inhibitor and a DMSO vehicle control.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.

  • Detection:

    • The method of detection will depend on the assay platform used. Common methods include:

      • Radiometric Assays: Use of radiolabeled ATP (³²P or ³³P) and measurement of the incorporation of the radiolabel into the substrate.

      • Fluorescence-Based Assays: Use of fluorescently labeled substrates where phosphorylation leads to a change in fluorescence polarization or intensity.

      • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value for any inhibited kinases.

    • Results are often visualized as a "kinome map" or a tree diagram to show the selectivity of the compound across the kinome.

Visualizations

ChX710_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound cGAS cGAS This compound->cGAS Primes STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 ISRE ISRE pIRF3->ISRE Binds to dsDNA Cytosolic dsDNA dsDNA->cGAS Activates ISG ISG Expression ISRE->ISG Induces

Caption: Known signaling pathway of this compound, priming the cGAS-STING pathway.

Off_Target_Workflow cluster_screening Unbiased Off-Target Screening cluster_activity Activity-Based Screening start Start: Unexpected Phenotype or Toxicity Observed with this compound TPP Thermal Proteome Profiling (TPP) start->TPP ChemProt Chemical Proteomics start->ChemProt Kinome Kinome Profiling start->Kinome putative_hits Identification of Putative Off-Targets TPP->putative_hits ChemProt->putative_hits Kinome->putative_hits validation Target Validation putative_hits->validation Biochemical Assays Cell-based Assays (e.g., siRNA, CRISPR)

Caption: General workflow for identifying potential off-target effects.

References

Technical Support Center: Managing ChX710 Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility and stability of ChX710 in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a modulator of the innate immune system. It primes the type I interferon response to cytosolic DNA by inducing the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1]. This activity is mediated through the STING (Stimulator of Interferon Genes) pathway.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in water at approximately 50 mg/mL and in DMSO at around 20 mg/mL. For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile, anhydrous organic solvent such as DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.

Q3: I observed precipitation after adding this compound to my cell culture medium. What could be the cause?

A3: Precipitation of small molecules like this compound in aqueous culture media is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your culture medium may be higher than its solubility limit in that specific medium.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

  • Media Components: Interactions with components in the culture medium, such as salts, proteins, and pH, can affect the solubility of the compound.[2][3]

  • Temperature Changes: Fluctuations in temperature can also impact solubility.

Q4: How can I determine the stability of this compound in my specific cell culture medium and experimental conditions?

A4: To determine the stability of this compound in your experimental setup, a time-course experiment is recommended. This involves incubating this compound in your cell culture medium at 37°C and quantifying its concentration at different time points (e.g., 0, 24, 48, 72 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What are the potential off-target effects or cytotoxicity of this compound?

A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a good practice to assess the cytotoxic profile of any small molecule in your cell line of interest. This can be done using standard cell viability assays such as MTT, XTT, or real-time cytotoxicity assays. It is also advisable to include appropriate controls in your experiments to monitor for unexpected cellular responses. For STING agonists, excessive activation can lead to the production of pro-inflammatory cytokines, which may cause cellular stress or toxicity.

Troubleshooting Guides

Issue 1: this compound Precipitates in Culture Medium
Possible Cause Troubleshooting Steps
Concentration too high Determine the maximum soluble concentration of this compound in your specific culture medium using a serial dilution method (see Protocol 2). Work at or below this concentration.
"Solvent Shock" To minimize solvent shock, perform a serial dilution of your DMSO stock in pre-warmed culture medium. Add the diluted this compound solution to the final culture volume dropwise while gently swirling.
Media Formulation Test the solubility of this compound in different basal media (e.g., DMEM/F-12, RPMI-1640) to identify a more suitable formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds.
Incorrect pH Ensure the pH of your culture medium is within the optimal range for both your cells and the compound's stability.
Temperature Fluctuations Pre-warm all solutions to 37°C before mixing to avoid temperature-induced precipitation.
Issue 2: Inconsistent or Lack of Biological Effect
Possible Cause Troubleshooting Steps
Compound Degradation Perform a stability study to determine the half-life of this compound in your culture medium at 37°C (see Protocol 3). If significant degradation occurs, consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.
Incorrect Stock Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration.
Cell Line Unresponsive Confirm that your cell line expresses the necessary components of the STING pathway (e.g., cGAS, STING). This can be checked by western blot or qPCR.
Suboptimal Assay Conditions Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. Perform a dose-response experiment to determine the optimal working concentration.
Cell Viability Issues High concentrations of this compound or the solvent (DMSO) may be toxic to your cells. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cell line (see Protocol 4). Ensure the final DMSO concentration is typically below 0.5%.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility (mg/mL) Molar Equivalent (mM)
Water~50~154.6
DMSO~20~61.8

Note: Data derived from publicly available information. Actual solubility may vary based on specific lot and conditions.

Table 2: Example Stability of this compound (10 µM) in DMEM/F-12 at 37°C
Time (hours) % Remaining (Example)
0100%
2485%
4865%
7240%

Note: This is example data. Users should perform their own stability analysis as described in Protocol 3.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.

    • Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium
  • Materials: 10 mM this compound stock solution in DMSO, your specific cell culture medium (e.g., DMEM/F-12 with 10% FBS), sterile microcentrifuge tubes or a 96-well plate, 37°C incubator.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24 hours).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more sensitive assessment, view the solutions under a microscope. The highest concentration that remains clear is the maximum soluble concentration under these conditions.

Protocol 3: Assessment of this compound Stability in Culture Medium
  • Materials: 10 mM this compound stock solution, cell culture medium, sterile tubes, 37°C incubator, analytical equipment (HPLC or LC-MS/MS).

  • Procedure:

    • Spike pre-warmed cell culture medium with the this compound stock solution to your desired final working concentration (e.g., 10 µM).

    • Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).

    • Incubate the tubes at 37°C.

    • At each time point, remove one tube and process the sample for analysis. For protein-containing media, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed.

    • Transfer the supernatant to a new tube for HPLC or LC-MS/MS analysis to quantify the remaining this compound concentration.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 4: Cytotoxicity Assessment using MTT Assay
  • Materials: Your cell line of interest, 96-well plates, this compound stock solution, culture medium, MTT reagent, solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates This compound This compound This compound->STING_dimer primes/activates STING_active Active STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISG Interferon Stimulated Genes pIRF3->ISG induces transcription

Caption: The cGAS-STING signaling pathway and the role of this compound.

Troubleshooting_Workflow start Experiment Start: Inconsistent Results or Precipitation check_solubility Check Solubility start->check_solubility is_soluble Is it soluble in stock? check_solubility->is_soluble reprepare_stock Reprepare Stock Solution (Protocol 1) is_soluble->reprepare_stock No check_media_solubility Test Solubility in Media (Protocol 2) is_soluble->check_media_solubility Yes reprepare_stock->is_soluble is_media_soluble Is it soluble in media? check_media_solubility->is_media_soluble adjust_concentration Adjust Final Concentration is_media_soluble->adjust_concentration No check_stability Check Stability is_media_soluble->check_stability Yes adjust_concentration->is_media_soluble is_stable Is it stable? (Protocol 3) check_stability->is_stable replenish_compound Replenish Compound During Experiment is_stable->replenish_compound No check_cytotoxicity Check Cytotoxicity (Protocol 4) is_stable->check_cytotoxicity Yes replenish_compound->check_cytotoxicity is_toxic Is it cytotoxic? check_cytotoxicity->is_toxic lower_concentration Lower Working Concentration is_toxic->lower_concentration Yes proceed Proceed with Optimized Experiment is_toxic->proceed No lower_concentration->proceed

Caption: A logical workflow for troubleshooting this compound-related issues.

References

Technical Support Center: Navigating Cycloheximide (CHX)-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloheximide (CHX) and encountering issues related to cellular stress. While the initial query mentioned "ChX710," the context of cellular stress, apoptosis, and experimental mitigation strongly suggests a focus on the widely studied protein synthesis inhibitor, Cycloheximide (CHX). For clarity, this compound is a distinct biochemical that primes the type I interferon response via the STING pathway. This guide will primarily address CHX-induced cellular stress.

Frequently Asked Questions (FAQs)

Q1: What is Cycloheximide (CHX) and why does it induce cellular stress?

Cycloheximide (CHX) is a fungicide that acts as a potent inhibitor of protein synthesis in eukaryotes. It blocks the translocation step in translation, leading to a global shutdown of protein production.[1] This abrupt halt in protein synthesis disrupts cellular homeostasis and induces various stress responses, primarily apoptosis (programmed cell death) and Endoplasmic Reticulum (ER) stress.

Q2: What are the typical working concentrations for CHX and how do they affect cells?

The effects of CHX are highly dose- and time-dependent.[2][3]

  • Low Concentrations (e.g., 0.05 µg/mL): Can have anti-apoptotic effects by modestly inhibiting protein synthesis (<15%) and reducing spontaneous and drug-induced apoptosis.[4] At these concentrations, CHX may induce the expression of cytoprotective genes like Bcl-2.[5]

  • High Concentrations (e.g., 2.5 µg/mL and above): Strongly inhibit protein synthesis (>90%) and robustly induce apoptosis. Concentrations greater than 1.0 mM are often used to reliably induce apoptosis in mammalian cells.

It is crucial to determine the optimal concentration for your specific cell line and experimental goals through a dose-response curve.

Q3: What are the key signaling pathways involved in CHX-induced apoptosis?

CHX-induced apoptosis is a complex process involving multiple signaling pathways:

  • Caspase Activation: CHX treatment leads to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). Caspase-3 activation is a key event, leading to the cleavage of cellular substrates and the execution of apoptosis.

  • Mitochondrial Pathway: CHX can induce a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. The Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, plays a crucial role in this process.

  • FADD-Dependent Mechanism: In some T-cell lines, CHX-induced apoptosis is mediated by a Fas-associated death domain (FADD)-dependent mechanism, even in the absence of Fas ligand.

Q4: How does CHX induce Endoplasmic Reticulum (ER) Stress?

By inhibiting protein synthesis, CHX can mimic the initial stages of the Unfolded Protein Response (UPR), a cellular response to ER stress. While it doesn't cause an accumulation of misfolded proteins (as it blocks their synthesis), the lack of newly synthesized proteins, including essential chaperones and folding enzymes, can disrupt ER homeostasis and trigger UPR signaling. Paradoxically, CHX can also be used to ameliorate ER stress under certain conditions by reducing the load of newly synthesized proteins entering the ER.

Q5: What are some strategies to mitigate CHX-induced cellular stress and apoptosis?

Several approaches can be employed to counteract the effects of CHX:

  • Caspase Inhibitors: Broad-spectrum caspase inhibitors (e.g., z-VAD-fmk) or specific caspase-3 inhibitors can effectively block CHX-induced apoptosis.

  • Adenosine: Adenosine has been shown to reduce morphological features of apoptosis induced by CHX, acting downstream of caspase activation.

  • Overexpression of Anti-apoptotic Proteins: Overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 itself, can inhibit CHX-induced apoptosis.

  • Chemical Chaperones: For mitigating ER stress, chemical chaperones like 4-phenylbutyric acid (PBA) and tauroursodeoxycholic acid (TUDCA) can be used to improve protein folding and ER function.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death at low CHX concentrations.
Possible Cause Troubleshooting Step
Cell line is highly sensitive to CHX. Perform a detailed dose-response and time-course experiment with a wider range of lower CHX concentrations to determine the optimal sub-lethal concentration for your specific cell line.
Contamination of cell culture. Check for mycoplasma or other microbial contamination, which can sensitize cells to stress.
Incorrect CHX concentration. Verify the stock solution concentration and ensure proper dilution. Prepare fresh CHX solutions for each experiment as it can degrade over time.
Issue 2: Inconsistent or no induction of apoptosis with high CHX concentrations.
Possible Cause Troubleshooting Step
Cell line is resistant to CHX-induced apoptosis. Some cell lines, like CEM C7 T-cells, are known to be resistant. Consider using a different cell line or co-treatment with another agent (e.g., TNF-α) to sensitize the cells.
Sub-optimal treatment duration. Apoptosis induction is time-dependent. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for observing apoptosis.
Degraded CHX solution. Prepare fresh CHX stock solutions and store them properly (typically at -20°C).
Insensitive apoptosis detection method. Use multiple methods to assess apoptosis, such as Annexin V/PI staining, TUNEL assay, and caspase activity assays, to confirm the results.
Issue 3: Difficulty in interpreting CHX chase assay results for protein stability.
Possible Cause Troubleshooting Step
Protein of interest has a very long half-life. Extend the duration of the CHX chase. However, be aware that prolonged CHX treatment (>12 hours) can have secondary effects on cellular processes and may lead to DNA damage.
Protein levels increase after CHX treatment. This can occur if the protein's degradation is dependent on a short-lived ubiquitin ligase or another degradation component. When CHX blocks the synthesis of this component, the target protein's degradation is inhibited, leading to its accumulation.
Uneven protein loading in Western blot. Ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH, or total protein staining) and careful quantification.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Cycloheximide (CHX) on Cell Viability and Apoptosis

Cell TypeCHX ConcentrationExposure TimeEffectReference
B lymphocytes0.05 µg/mL-Reduced spontaneous and drug-induced apoptosis (<15% protein synthesis inhibition)
B lymphocytes2.5 µg/mL-Increased apoptosis (>90% protein synthesis inhibition)
Rat Hepatocytes1-300 µM3-4 hoursInduction of apoptosis
Human Gingival Fibroblasts0.2%120 secondsHigher cytotoxicity compared to lower concentrations
Fibroblasts, Myoblasts, Osteoblasts≥ 0.02%1, 2, or 3 minutesCell survival rates of less than 6%

Experimental Protocols

Protocol 1: Assessment of CHX-Induced Apoptosis by Annexin V/PI Staining
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • CHX Treatment: Treat cells with the desired concentrations of CHX for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with CHX at a concentration sufficient to block protein synthesis (e.g., 20-50 µg/mL).

  • Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point represents the protein level before degradation begins.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample using a standard method like the Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the protein of interest and a suitable loading control (e.g., β-actin). Then, incubate with a secondary antibody.

  • Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the intensity of the target protein to the loading control for each time point. Plot the normalized protein levels against time to determine the protein's half-life.

Signaling Pathway and Workflow Diagrams

Caption: CHX-induced apoptotic signaling pathways.

Experimental_Workflow_CHX_Chase start Start: Culture Cells treat Treat with CHX start->treat collect Collect Lysates at Time Points (0, 2, 4, 8h...) treat->collect quantify Quantify Protein Concentration collect->quantify sds_page SDS-PAGE quantify->sds_page western Western Blot sds_page->western detect Immunodetection (Target Protein + Loading Control) western->detect analyze Densitometry Analysis detect->analyze plot Plot Protein Level vs. Time analyze->plot end Determine Protein Half-life plot->end

Caption: Experimental workflow for a CHX chase assay.

Caption: Mitigation of ER stress by chemical chaperones.

References

How to avoid ChX710 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of ChX710 during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to keep the compound in a desiccated environment to prevent hydration.

Q2: How should I prepare and store this compound stock solutions?

A2: It is highly recommended to prepare and use solutions on the same day to ensure optimal activity. If you need to prepare stock solutions in advance, dissolve this compound in a high-purity, anhydrous solvent such as DMSO. Store these stock solutions in small, single-use aliquots in tightly sealed, inert containers (e.g., amber glass or polypropylene vials) at -20°C for up to one month. Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation and the introduction of water.

Q3: My this compound solution has changed color. What does this signify?

A3: A change in the color of your this compound solution often indicates chemical degradation, which could be caused by oxidation or other reactions.[1] This can be triggered by exposure to air (oxygen), light, or impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.

Q4: I'm observing precipitation in my this compound stock solution after thawing. What could be the cause and how can I prevent it?

A4: Precipitation upon thawing can occur for a few reasons. The solubility of this compound may be lower at colder temperatures, or the concentration of your stock solution may be too high. To prevent this, consider storing your stock solutions at a slightly lower concentration. When you need to use a frozen aliquot, thaw it slowly at room temperature and ensure it is vortexed gently to completely redissolve the compound before use.[1] Importantly, you should avoid repeated freeze-thaw cycles as this can promote both precipitation and degradation.

Q5: How many freeze-thaw cycles are safe for this compound solutions?

A5: It is best practice to avoid multiple freeze-thaw cycles. Each cycle increases the risk of water absorption in hygroscopic solvents like DMSO, which can lead to hydrolysis of the compound. It can also promote precipitation and degradation. Preparing small, single-use aliquots is the most effective way to circumvent this issue.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of this compound Activity

Inconsistent results or a noticeable loss of compound activity are common indicators of this compound degradation. This guide will help you systematically troubleshoot potential causes.

Small molecule inhibitors like this compound are susceptible to several common degradation pathways:

  • Hydrolysis: The reaction of a molecule with water, which can cleave labile functional groups such as esters and amides. The rate of hydrolysis is often dependent on pH and temperature.

  • Oxidation: This process can be initiated by atmospheric oxygen (autoxidation) or reactive oxygen species. The presence of trace metal ions or impurities in solvents can catalyze oxidative reactions.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to induce chemical reactions, leading to the degradation of light-sensitive compounds.

The following diagram illustrates these common degradation pathways.

cluster_0 Degradation Triggers This compound This compound (Active) Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Degraded Degraded this compound (Inactive) Water Water/Moisture Water->Hydrolysis causes Oxygen Oxygen/Air Oxygen->Oxidation causes Light UV/Visible Light Light->Photodegradation causes Hydrolysis->Degraded Oxidation->Degraded Photodegradation->Degraded

Caption: Common degradation pathways for small molecules.

If you suspect this compound degradation, follow this workflow to identify and mitigate the issue.

start Inconsistent Results/ Loss of Activity check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Storage OK? prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Improper? check_handling->prepare_fresh Handling Improper? stability_test Perform Stability Test (See Protocol) check_handling->stability_test Handling OK? prepare_fresh->stability_test compare_results Compare with Fresh Stock stability_test->compare_results continue_exp Continue Experiments compare_results->continue_exp No Degradation discard_old Discard Old Stock and Revise Procedures compare_results->discard_old Degradation Confirmed

Caption: Troubleshooting workflow for this compound degradation.

To minimize degradation, adhere to the following storage and handling conditions.

ParameterRecommendationRationale
Temperature Store solid this compound at -20°C. Store stock solutions in aliquots at -20°C.Lower temperatures slow down the rate of chemical degradation reactions.
Light Exposure Store solid and solutions in amber vials or protect from light by wrapping containers in foil.Prevents photodegradation, a common pathway for complex organic molecules.
Air (Oxygen) Exposure For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.Minimizes the risk of oxidation.
pH For aqueous solutions, maintain a stable pH using a suitable buffer system. The optimal pH for stability should be determined experimentally if not known.The stability of many small molecules is pH-dependent, with hydrolysis rates varying significantly with pH.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.Prevents water condensation and potential for precipitation and degradation.
Solvent Quality Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.Impurities and water in solvents can directly react with or catalyze the degradation of the compound.
Storage Container Use inert containers such as amber glass vials or polypropylene tubes.Prevents leaching of contaminants from the container and adsorption of the compound to the container surface.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the chemical stability of this compound in a specific solvent under defined storage conditions over time.

Objective: To quantify the percentage of intact this compound remaining in solution over time to determine its stability.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Analytical HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

    • Immediately dilute an aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the peak area of this compound. This will serve as your baseline (100% integrity).

  • Storage of Test Sample:

    • Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C, room temperature, etc.).

  • Analysis at Subsequent Timepoints:

    • At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve the stock solution.

    • If frozen, allow the solution to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.

    • Prepare a sample for HPLC analysis as described in step 1.

    • Inject the sample and record the peak area of this compound.

  • Data Analysis:

    • For each timepoint, calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Timepoint X / Peak Area at T=0) * 100

    • Plot the % remaining this compound against time to visualize the degradation kinetics.

The following diagram illustrates the experimental workflow for this stability assessment.

start Start prep_stock Prepare Fresh This compound Stock Solution start->prep_stock t0_analysis T=0 Analysis: Dilute and Inject into HPLC prep_stock->t0_analysis store_sample Store Stock Solution (Test Conditions) t0_analysis->store_sample timepoint_loop For each Timepoint (e.g., 24h, 7d, 30d) store_sample->timepoint_loop thaw_sample Thaw and Equilibrate (if frozen) timepoint_loop->thaw_sample end End timepoint_loop->end All Timepoints Completed tx_analysis Timepoint X Analysis: Dilute and Inject into HPLC thaw_sample->tx_analysis calc_remaining Calculate % Remaining This compound tx_analysis->calc_remaining calc_remaining->timepoint_loop

Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Interpreting Unexpected Results in ChX710 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChX710, a novel biochemical that primes the type I interferon response.[1] The following information is designed to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a biochemical that primes the type I interferon response to cytosolic DNA. It induces the Interferon-Stimulated Response Element (ISRE) promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For optimal stability, this compound should be dissolved in DMSO at a stock concentration of 10-20 mM. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in your cell culture medium to the final working concentration immediately before use.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed to be a specific modulator of the interferon response pathway, off-target effects are possible, as with any small molecule inhibitor.[2] If you suspect off-target effects are influencing your results, consider performing a kinome-wide screen or using structurally unrelated compounds with similar on-target activity as controls.[3]

Troubleshooting Guide: Interpreting Unexpected Results

The following section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Paradoxical Decrease in ISG Expression at High Concentrations

Q: We are observing a robust induction of Interferon-Stimulated Genes (ISGs) at lower concentrations of this compound, but this effect is diminished at higher concentrations. Why is this happening?

A: This paradoxical effect can be due to several factors. High concentrations of small molecules can sometimes lead to off-target inhibition or cellular toxicity, which can confound the primary biological response.[2] It is also possible that at high concentrations, this compound may be inhibiting kinases downstream of the interferon pathway, leading to a feedback loop that dampens the response.

Troubleshooting Steps:

  • Assess Cell Viability: Perform a dose-response experiment and measure cell viability using an MTT or similar assay. This will help determine if the decrease in ISG expression is due to cytotoxicity.

  • Time-Course Experiment: Conduct a time-course experiment to see if the paradoxical effect is time-dependent. It's possible that at high concentrations, the peak response occurs at an earlier time point.

  • Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of key signaling proteins in the pathway, such as IRF3 and STAT1, at various concentrations of this compound. This can help identify any unexpected inhibition in the signaling cascade.

Issue 2: High Variability in IC50 Values Across Different Cell Lines

Q: We are seeing significant differences in the IC50 values for this compound-induced ISG expression across various cell lines. What could be the reason for this?

A: The cellular context is critical for the activity of any compound. Different cell lines can have varying levels of expression of the target proteins, downstream signaling components, or even drug transporters, all of which can influence the apparent potency of this compound.

Troubleshooting Steps:

  • Characterize Cell Lines: If not already known, characterize the baseline expression levels of key proteins in the interferon signaling pathway (e.g., cGAS, STING, IRF3) in your cell lines.

  • Standardize Experimental Conditions: Ensure that experimental parameters such as cell seeding density, passage number, and confluency are consistent across experiments and cell lines.

  • Consider Genetic Background: The genetic background of the cell lines, such as the presence of mutations in oncogenes like RAS or BRAF, can influence signaling pathways and the cellular response to inhibitors.

Data Presentation

Table 1: Comparative IC50 Values of this compound for ISG15 Induction

Cell LineCancer TypeBaseline STING Expression (Relative Units)IC50 (nM) for ISG15 Induction
A549Lung Carcinoma1.2 ± 0.278
MCF-7Breast Adenocarcinoma0.8 ± 0.1152
U-87 MGGlioblastoma2.5 ± 0.445
THP-1Acute Monocytic Leukemia5.1 ± 0.712

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Response of this compound on Cell Viability and ISG15 Expression in A549 Cells

This compound Conc. (nM)Cell Viability (% of Control)ISG15 mRNA Fold Induction
0 (Vehicle)100 ± 51.0 ± 0.1
1098 ± 45.2 ± 0.6
5095 ± 612.8 ± 1.5
10092 ± 515.1 ± 2.0
50088 ± 714.5 ± 1.8
100075 ± 89.3 ± 1.1
500042 ± 92.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Western Blot for IRF3 Phosphorylation
  • Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (Ser396).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total IRF3 as a loading control.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Visualizations

Signaling_Pathway Hypothesized this compound Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes and translocates This compound This compound This compound->STING primes/potentiates ISRE ISRE ISG ISG Transcription (e.g., ISG15, CXCL10) ISRE->ISG pIRF3_dimer->ISRE binds to

Caption: Hypothesized signaling pathway for this compound-mediated potentiation of the type I interferon response.

Troubleshooting_Workflow Troubleshooting Unexpected Cell Viability Results Start Unexpected Decrease in Cell Viability with this compound Check_Conc Is the this compound concentration > 1 µM? Start->Check_Conc Off_Target Potential off-target toxicity. Consider kinome screen. Check_Conc->Off_Target Yes Check_Time Is incubation time > 72 hours? Check_Conc->Check_Time No Time_Course Perform time-course experiment (24, 48, 72h). Check_Time->Time_Course Yes Check_Controls Are vehicle (DMSO) controls showing toxicity? Check_Time->Check_Controls No End Re-evaluate results with optimized conditions. Time_Course->End Solvent_Issue Solvent toxicity issue. Lower final DMSO concentration. Check_Controls->Solvent_Issue Yes Cell_Health Assess baseline cell health and passage number. Check_Controls->Cell_Health No Solvent_Issue->End Cell_Health->End

Caption: A workflow for troubleshooting unexpected decreases in cell viability during this compound experiments.

Logical_Relationships Logical Relationships of Unexpected Results cluster_observation Observation cluster_causes Potential Causes cluster_mechanisms Possible Mechanisms Obs Reduced ISG Induction C1 High Drug Concentration Obs->C1 C2 Cell Line Specificity Obs->C2 C3 Reagent Instability Obs->C3 M1 Off-Target Kinase Inhibition C1->M1 M2 Cytotoxicity C1->M2 M3 Low Target Expression C2->M3 M4 Drug Efflux Pump Activity C2->M4 M5 Compound Degradation C3->M5

Caption: Logical diagram illustrating potential causes and mechanisms for reduced ISG induction by this compound.

References

ChX710 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ChX710, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control (QC), purity assessment, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a new batch of this compound?

A1: The purity of this compound should be assessed using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the main compound and detecting non-volatile impurities. [1][2]To identify and quantify volatile impurities and residual solvents, Gas Chromatography (GC) is recommended. [3]For confirmation of purity and identification of any co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. [4] Q2: My this compound sample shows a purity of >98% by HPLC, but I am seeing inconsistent results in my cell-based assays. What could be the cause?

A2: While HPLC is excellent for assessing purity, certain factors can still lead to inconsistent biological activity.

  • Residual Solvents: Small amounts of residual solvents from synthesis might not be detected by standard HPLC methods but could be cytotoxic. It is advisable to perform GC analysis to quantify these.

  • Inorganic Impurities: Inorganic salts or catalysts may not be detected by HPLC-UV. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect elemental impurities. [3]* Water Content: The presence of water can affect the accurate weighing of the compound for preparing stock solutions. Karl Fischer titration is the recommended method for precise water content determination.

  • Compound Stability: this compound may be unstable under certain conditions (e.g., in specific solvents, at certain pH values, or upon exposure to light). Ensure that stock solutions are prepared fresh and stored under recommended conditions (e.g., -20°C or -80°C, protected from light).

Q3: How should I confirm the chemical structure and identity of this compound?

A3: A comprehensive structural confirmation involves multiple spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure of the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further confirmation of atomic connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, which helps to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups within the molecule.

Q4: What are the acceptable limits for impurities in a this compound sample intended for preclinical research?

A4: For early-stage research, the generally accepted purity level for a small molecule inhibitor is ≥95%. However, for more sensitive applications like in vivo studies, a purity of ≥98% is highly recommended. It is crucial that no single impurity constitutes more than 0.5% of the total material. The identity of any significant impurity should be investigated, as it could have its own biological activity.

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape. 3. Silanol Interactions: Basic compounds can interact with free silanol groups on the silica-based column packing.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Add a competitor base like triethylamine (TEA) to the mobile phase or use a column with end-capping.
Variable Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 2. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention. 3. Column Degradation: Stripping of the bonded phase due to extreme pH.1. Prepare fresh mobile phase daily and keep reservoirs covered. 2. Use a column oven to maintain a constant temperature. 3. Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).
Ghost Peaks 1. Contamination in the Mobile Phase or System. 2. Carryover from Previous Injections. 3. Sample Degradation in the Autosampler. 1. Use high-purity, HPLC-grade solvents and additives. 2. Implement a robust needle wash protocol in the autosampler method. 3. Keep the autosampler tray cooled and prepare fresh samples if instability is suspected.
Compound Stability Issues

This guide provides steps to investigate and mitigate the degradation of this compound in experimental settings.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency in Stored Stock Solutions 1. Hydrolysis: The compound may be susceptible to degradation in the presence of water. 2. Photodegradation: Exposure to light can cause degradation. 3. Oxidation: The compound may be sensitive to atmospheric oxygen.1. Use anhydrous solvents for stock solutions and store with desiccant. 2. Store stock solutions in amber vials or wrapped in foil. 3. Degas solvents before use and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of Compound in Assay Media 1. Poor Solubility: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit. 2. pH-Dependent Solubility: The compound's solubility may be highly dependent on the pH of the medium.1. Check the final concentration of the organic solvent (e.g., DMSO) in the assay; it should typically be <0.5%. 2. Determine the pKa of this compound and ensure the pH of the assay buffer is appropriate to maintain solubility.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of this compound. This method should be optimized for your specific system.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the determined λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol describes the coulometric method for determining water content, suitable for samples with low water content.

  • Apparatus: Use a coulometric Karl Fischer titrator.

  • Reagent: Use a commercial Karl Fischer reagent suitable for coulometry.

  • Procedure: a. Add the anolyte solution to the titration vessel and allow the instrument to titrate to a stable, anhydrous endpoint. b. Accurately weigh approximately 5-10 mg of the this compound sample. c. Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture. d. Allow the sample to dissolve and the instrument to titrate the water present to the endpoint. e. The instrument will calculate the water content, typically expressed as a percentage of the total weight.

  • System Suitability: Run a certified water standard to verify the accuracy of the system before analyzing the sample.

Visualizations

experimental_workflow cluster_qc Initial Quality Control cluster_prep Solution Preparation cluster_assay Biological Assay raw_material This compound (New Batch) hplc HPLC Purity (>98%?) raw_material->hplc Test lcms LC-MS Identity (Correct Mass?) hplc->lcms If Pass fail_purity FAIL: Investigate Impurities hplc->fail_purity nmr NMR Structure (Correct?) lcms->nmr If Pass fail_identity FAIL: Re-synthesize or Re-purify lcms->fail_identity kf Karl Fischer (<1% Water?) nmr->kf If Pass nmr->fail_identity stock_prep Prepare Stock (e.g., 10 mM in DMSO) kf->stock_prep If All Pass fail_water FAIL: Dry Sample kf->fail_water store Store at -80°C (Protected from Light) stock_prep->store dilute Dilute to Working Concentration store->dilute Use Aliquot assay Perform Cell-Based Assay dilute->assay results Analyze Results assay->results

Caption: Workflow for this compound from quality control to biological assay.

troubleshooting_hplc start Inconsistent HPLC Results (e.g., Poor Peak Shape) q1 Is sample concentration too high? start->q1 q2 Is mobile phase prepared correctly? q1->q2 No a1 Dilute sample or reduce injection volume q1->a1 Yes q3 Is column temperature stable? q2->q3 Yes a2 Prepare fresh mobile phase using HPLC-grade solvents q2->a2 No q4 Is the column old or degraded? q3->q4 Yes a3 Use a column oven to control temperature q3->a3 No a4 Replace with a new column q4->a4 Yes end_node Problem Resolved q4->end_node No, consult manufacturer a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Logical troubleshooting guide for common HPLC issues.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation This compound This compound This compound->mek

Caption: Hypothetical signaling pathway inhibited by this compound at the MEK kinase level.

References

ChX710 Technical Support Center: Cell Line-Specific Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ChX710, a modulator of the type I interferon response. The information is tailored to address specific issues that may arise during experimentation, with a focus on understanding and interpreting cell line-specific responses to this compound stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a biochemical that primes the type I interferon response to cytosolic DNA. It induces the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of specific cellular Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1].

Q2: Which signaling pathway does this compound activate?

This compound primarily activates a signaling pathway dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 1 (IRF1) to induce ISRE. Interestingly, in cell lines such as HEK-293T and A549, its activity is largely independent of STING (Stimulator of Interferon Genes), STAT1, and STAT2[1].

Q3: Are the effects of this compound consistent across all cell lines?

No, the responses to this compound can be highly cell line-specific. The genetic and epigenetic landscape of a cell line, including the expression and functional status of key signaling components like MAVS and IRF1, will significantly influence its response to this compound stimulation.

Q4: Does this compound induce IRF3 phosphorylation in all cell types?

This compound has been observed to induce the phosphorylation of IRF3 in cell lines such as HEK-293T and A549[1]. However, the extent of phosphorylation and the downstream consequences may vary between cell lines.

Troubleshooting Guides

Issue 1: Low or No ISRE Reporter Activity After this compound Stimulation
Possible Cause Troubleshooting Step
Cell line lacks key signaling components Confirm that your cell line expresses functional MAVS and IRF1, as these are critical for this compound-mediated ISRE induction. Consider using a positive control cell line known to be responsive to this compound, such as HEK-293T or A549.
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations that are too low may not elicit a response, while excessively high concentrations can lead to cytotoxicity and reduced reporter activity.
Issues with the ISRE reporter plasmid Verify the integrity and functionality of your ISRE-luciferase reporter plasmid. Transfect a positive control plasmid (e.g., a constitutively active reporter) to ensure the reporter system is working correctly in your cells.
Incorrect timing of measurement The kinetics of ISRE induction can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your specific experimental setup.
Issue 2: High Background or Variable Results in ISRE Luciferase Assays
Possible Cause Troubleshooting Step
Cellular stress or cytotoxicity High concentrations of this compound can induce cellular stress and cytotoxicity, leading to inconsistent results. Assess cell viability using methods like Trypan Blue exclusion or a commercial cytotoxicity assay (e.g., MTT or LDH). If cytotoxicity is observed, reduce the concentration of this compound.
Inconsistent transfection efficiency Normalize your luciferase data to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency between wells.
Reagent quality and handling Ensure that all reagents, including this compound, are of high quality and have been stored correctly. Prepare fresh dilutions of this compound for each experiment.
Issue 3: Unexpected Western Blot Results for IRF3 Phosphorylation
Possible Cause Troubleshooting Step
Incorrect antibody or antibody concentration Use a validated antibody specific for phosphorylated IRF3 (e.g., at Ser396). Optimize the antibody concentration to achieve a clear signal with low background.
Suboptimal protein extraction Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of IRF3 during protein extraction.
Timing of cell lysis IRF3 phosphorylation is a transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound stimulation to capture peak phosphorylation.
Low levels of total IRF3 Ensure that your cell line expresses sufficient levels of total IRF3. Run a parallel blot with an antibody against total IRF3 to confirm its presence.

Data Presentation: Cell Line-Specific Responses to this compound

The following tables summarize the known quantitative data on the effects of this compound in different cell lines. Note: Comprehensive comparative data for this compound across a wide range of cell lines is currently limited in publicly available literature. The tables below are based on available data and will be updated as more information becomes available.

Table 1: IRF3 Phosphorylation in Response to this compound Stimulation

Cell LineTreatment ConditionsFold Change in p-IRF3/Total IRF3Reference
HEK-293T25 µM this compound for 24hIncreased[1]
A54925 µM this compound for 24hIncreased[1]

Table 2: ISRE Induction Dependency on Signaling Components

Cell LineGene SilencedEffect on this compound-induced ISRE ActivityReference
HEK-293TMAVSSignificantly Decreased
HEK-293TSTINGNo Significant Effect
HEK-293TIRF1Significantly Decreased

Experimental Protocols

Protocol 1: ISRE-Luciferase Reporter Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an ISRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.

Protocol 2: Western Blot for IRF3 Phosphorylation
  • Cell Treatment: Plate cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated IRF3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a loading control protein (e.g., GAPDH or β-actin).

Signaling Pathway and Experimental Workflow Diagrams

ChX710_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAVS MAVS This compound->MAVS Primes response to Cytosolic_DNA Cytosolic DNA (stimulus) Cytosolic_DNA->MAVS IRF1 IRF1 MAVS->IRF1 ISRE ISRE IRF1->ISRE Binds to IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3->ISRE May contribute ISGs ISG Expression ISRE->ISGs Drives

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture ChX710_Stimulation This compound Stimulation (Dose-response & Time-course) Cell_Culture->ChX710_Stimulation Endpoint_Analysis Endpoint Analysis ChX710_Stimulation->Endpoint_Analysis ISRE_Assay ISRE Reporter Assay Endpoint_Analysis->ISRE_Assay Gene Expression Western_Blot Western Blot (p-IRF3) Endpoint_Analysis->Western_Blot Protein Phosphorylation Data_Analysis Data Analysis & Interpretation ISRE_Assay->Data_Analysis Western_Blot->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting End End Data_Analysis->End Troubleshooting->ChX710_Stimulation

Caption: General Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to Innate Immune Activation: ChX710 versus STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunotherapy and vaccine development, the activation of the innate immune system is a cornerstone for eliciting robust and durable protective responses. The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, thereby triggering potent type I interferon (IFN) responses. STING agonists, designed to directly activate this pathway, are at the forefront of therapeutic development. Concurrently, novel molecules like ChX710 are being explored for their unique immunostimulatory properties. This guide provides an objective comparison between the well-established STING agonists and the emerging compound this compound, supported by experimental findings to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

STING Agonists: Direct Activation of a Known Pathway

STING agonists are a class of drugs that directly bind to and activate the STING protein, a key component of the innate immune system's cGAS-STING pathway.[1] This pathway is a primary mechanism for detecting the presence of DNA in the cell's cytosol, which is a hallmark of viral infection or cellular damage.[2]

The activation cascade is as follows:

  • DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[2][3]

  • Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2]

  • STING Activation: cGAMP binds directly to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

  • Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

  • Gene Expression: Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines.

This robust production of interferons is crucial for activating a wider immune response, including the maturation of dendritic cells (DCs) and the subsequent priming and activation of antigen-specific CD8+ T cells, bridging the innate and adaptive immune systems.

G cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER Inactive STING cGAMP->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc Dimerizes & Translocates STING_Agonist STING Agonist (e.g., CDNs) STING_Agonist->STING_ER Directly Binds & Activates Genes IFN-I & ISGs pIRF3_nuc->Genes Induces Transcription

Caption: Canonical cGAS-STING signaling pathway activated by STING agonists.
This compound: A Novel Stimulator with an Uncharacterized Pathway

This compound is a novel small molecule identified through a high-throughput screen for its ability to activate the Interferon-Stimulated Response Element (ISRE) promoter, a key downstream target of interferon signaling. Unlike classical STING agonists, its precise molecular target and mechanism of action are not fully understood and appear to be distinct from known immunostimulatory molecules.

Key characteristics of this compound's action include:

  • Potent IFN and ISG Induction: this compound efficiently stimulates the expression of interferon genes and interferon-stimulated genes (ISGs) in various human cell types, including primary monocytes and plasmacytoid dendritic cells (pDCs). The level of ISRE promoter activation was found to be in a range similar to that of IFN-β itself.

  • Amplification of DNA Response: The molecule appears to potentiate the cellular innate immune response to DNA. This suggests it could be particularly effective in contexts where cytosolic DNA is present, such as during viral infection or in cancer cells with genomic instability.

  • Involvement of Cellular Stress Pathways: Recent findings indicate that this compound's mode of action involves the induction of oxidative stress and the activation of cellular caspases. This suggests it may trigger a broader cellular response than direct STING activation alone.

  • Distinct Uncharacterized Pathway: this compound is described as a potent stimulator that targets a "yet uncharacterized cellular pathway," highlighting its novelty.

G cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Unknown_Pathway Unknown Cellular Pathway This compound->Unknown_Pathway Activates Oxidative_Stress Oxidative Stress Unknown_Pathway->Oxidative_Stress Caspase_Activation Caspase Activation Unknown_Pathway->Caspase_Activation DNA_Response Amplified DNA Response (e.g., cGAS-STING) Unknown_Pathway->DNA_Response Potentiates Genes IFN & ISG Expression Oxidative_Stress->Genes Caspase_Activation->Genes DNA_Response->Genes

Caption: Hypothesized signaling mechanism of the novel immunostimulator this compound.

Quantitative Data Presentation

Direct, side-by-side quantitative comparisons between this compound and specific STING agonists are limited in publicly available literature. However, a comparative summary can be constructed based on reported activities and induced profiles.

FeatureSTING Agonists (e.g., cGAMP, DMXAA)This compound
Primary Target STING proteinUncharacterized cellular pathway
Mechanism Direct binding and activation of STING, inducing conformational change and downstream signaling.Potentiation of cellular DNA response; induction of oxidative stress and caspase activation.
Key Cytokine Profile Dominated by Type I Interferons (IFN-α/β). Induces a broad range of pro-inflammatory cytokines and chemokines (e.g., CXCL10, CCL5).Potent induction of interferon genes and ISGs, with ISRE promoter activation similar to IFN-β.
Responsive Cell Types Broadly expressed; potent activation in macrophages, dendritic cells, T cells, and tumor cells.Effective in various human cell types, particularly primary monocytes and plasmacytoid dendritic cells (pDCs).
In Vivo Efficacy Demonstrated anti-tumor and antiviral effects in mouse models. Enhances antibody responses when used as a vaccine adjuvant.Shown to increase antibody response to ovalbumin in mice, establishing in vivo immunostimulatory properties without systemic toxicity.
Known Ligands Cyclic dinucleotides (CDNs) like 2'3'-cGAMP, c-di-GMP; Non-CDN small molecules.The specific chemical entity this compound.

Experimental Protocols

The assessment of innate immune activation by compounds like this compound and STING agonists involves a variety of standard cellular and molecular biology techniques.

Cell Culture and Stimulation
  • Cell Lines: Human monocytic cell lines like THP-1 (differentiated into macrophage-like cells with PMA) are commonly used for their robust STING pathway expression. Mouse macrophage lines such as J774A.1 or RAW 264.7 are also standard.

  • Primary Cells: For more physiologically relevant data, primary human peripheral blood mononuclear cells (PBMCs) or isolated cell populations like monocytes, macrophages, and dendritic cells are used.

  • Stimulation Protocol:

    • Plate cells at a desired density (e.g., 0.5 x 10⁶ cells/mL).

    • Allow cells to adhere or rest for 2-24 hours.

    • Treat cells with varying concentrations of the STING agonist or this compound. For STING agonists that require it, a transfection reagent may be needed to deliver the compound into the cytosol.

    • Incubate for a specified time (e.g., 6-24 hours) depending on the endpoint being measured.

    • Harvest cell supernatants for protein analysis and/or cell lysates for RNA or protein analysis.

Measurement of Gene Expression
  • Method: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

  • Protocol:

    • Isolate total RNA from stimulated cells using a commercial kit.

    • Synthesize complementary DNA (cDNA) from the RNA template.

    • Perform qPCR using primers specific for target genes (e.g., IFNB1, CXCL10, CCL5, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the fold change in gene expression relative to an untreated control using the ΔΔCt method.

Quantification of Secreted Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Immunoassay (e.g., Luminex).

  • Protocol:

    • Collect cell culture supernatants after the stimulation period.

    • Centrifuge to remove cellular debris.

    • Perform ELISA for specific cytokines (e.g., IFN-β, CXCL10) according to the manufacturer's instructions.

    • For broader profiling, use a multiplex bead-based assay to simultaneously measure a panel of cytokines and chemokines from a single sample.

Reporter Gene Assays
  • Method: Luciferase or fluorescent protein-based reporter assays.

  • Protocol:

    • Transfect cells with a plasmid containing a reporter gene (e.g., Luciferase) under the control of an immune-responsive promoter (e.g., ISRE or an NF-κB response element).

    • Stimulate the transfected cells with the test compounds.

    • Lyse the cells and measure the reporter protein activity (e.g., luminescence) using a plate reader.

    • Normalize reporter activity to a co-transfected control plasmid or total protein concentration.

G cluster_workflow Experimental Workflow for Comparing Immune Activators cluster_analysis Downstream Analysis cluster_results Results start Immune Cells (Primary or Cell Line) stim Stimulation with This compound or STING Agonist start->stim harvest Harvest Supernatant & Cell Lysate (6-24h) stim->harvest rna RNA Extraction & RT-qPCR harvest->rna elisa Supernatant Analysis (ELISA / Multiplex) harvest->elisa wb Protein Lysate Analysis (Western Blot for p-IRF3) harvest->wb gene_exp Gene Expression Fold Change rna->gene_exp cytokine_conc Cytokine Concentration (pg/mL) elisa->cytokine_conc pathway_act Pathway Activation Status wb->pathway_act

Caption: General experimental workflow for assessing innate immune activators.

Conclusion

Both STING agonists and this compound represent compelling strategies for activating the innate immune system for therapeutic benefit. The key distinction lies in their mechanism of action.

  • STING agonists are direct modulators of a well-defined and critical innate immune sensing pathway. Their development benefits from a clear molecular target, allowing for rational design and optimization. The breadth of their effects, from antiviral states to potent anti-tumor T-cell activation, makes them promising candidates for cancer immunotherapy and vaccine adjuvants. However, challenges related to delivery and potential systemic toxicity remain areas of active investigation.

  • This compound represents a novel class of immunostimulatory molecules. Its ability to potently induce an interferon response through a distinct, uncharacterized mechanism that involves amplifying cellular responses to DNA and inducing stress pathways is intriguing. This unique mode of action may offer therapeutic advantages, potentially overcoming resistance mechanisms associated with defects in the canonical STING pathway or providing a different safety profile.

For researchers and drug developers, the choice between these approaches will depend on the specific therapeutic context. STING agonists offer a more mechanistically understood route to IFN induction, while this compound presents an opportunity to explore novel biology in innate immune activation, potentially unlocking new therapeutic avenues. Further research, particularly direct comparative studies, will be crucial to fully delineate the relative strengths and applications of these two powerful immunostimulatory strategies.

References

A Comparative Guide to Interferon Induction: ChX710 vs. cGAMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology and antiviral research, the robust induction of type I interferons (IFNs) is a cornerstone of potent immune responses. Small molecules that can modulate this pathway are of significant therapeutic interest. This guide provides an objective comparison of two such molecules, ChX710 and cyclic GMP-AMP (cGAMP), focusing on their distinct mechanisms of action and their efficacy in inducing interferon-stimulated genes (ISGs). This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: this compound and cGAMP

FeatureThis compoundcGAMP (2'3'-cGAMP)
Primary Mechanism Primes the type I IFN response; STING-independentDirect STING agonist
Key Signaling Molecules MAVS, IRF1, IRF3 (phosphorylation)STING, TBK1, IRF3 (phosphorylation and activation)
Interferon Induction Induces ISG expression; weak direct IFN-β inducerPotent inducer of type I interferons (IFN-β) and ISGs
Therapeutic Potential Adjuvant, sensitizer to other immune stimuliDirect immunotherapy, vaccine adjuvant

Unraveling the Mechanisms of Action

This compound and cGAMP employ fundamentally different strategies to stimulate the interferon pathway. While both culminate in the expression of ISGs, their upstream signaling cascades are distinct.

cGAMP: The Canonical STING Agonist

Cyclic GAMP is a natural second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. As a direct agonist of the STimulator of INterferon Genes (STING) protein, cGAMP initiates a well-defined signaling cascade.

The binding of cGAMP to STING, an endoplasmic reticulum-resident protein, induces a conformational change. This leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and, in concert with other transcription factors like NF-κB, drives the transcription of the gene encoding IFN-β (IFNB1) and numerous other ISGs. The secreted IFN-β then acts in an autocrine and paracrine manner to amplify the antiviral and anti-tumor immune response.

cGAMP_Signaling_Pathway cGAMP Signaling Pathway for Interferon Induction cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP cGAMP STING_ER STING (inactive) on ER cGAMP->STING_ER binds STING_Active STING (active) on Golgi STING_ER->STING_Active translocates TBK1 TBK1 STING_Active->TBK1 recruits & activates TBK1_p p-TBK1 TBK1->TBK1_p IRF3 IRF3 TBK1_p->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer dimerizes IFNB_gene IFNB1 Gene IRF3_dimer->IFNB_gene activates transcription ISG_genes ISG Genes IRF3_dimer->ISG_genes activates transcription cluster_nucleus cluster_nucleus IRF3_dimer->cluster_nucleus translocates

cGAMP activates the canonical STING-TBK1-IRF3 pathway.
This compound: A Novel STING-Independent Pathway Primer

In contrast to cGAMP, this compound operates through a novel signaling pathway that is independent of STING. It is described as a "primer" of the type I interferon response, meaning it enhances the cellular response to subsequent stimuli like cytosolic DNA.

Experimental evidence suggests that this compound's activity is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1). While this compound does induce the phosphorylation of IRF3, this appears to be insufficient on its own to drive significant IFN-β production. Instead, the activation of IRF1 is crucial for the induction of an Interferon-Stimulated Response Element (ISRE), leading to the expression of a subset of ISGs. This unique mechanism suggests that this compound may be particularly useful in contexts where the STING pathway is compromised or where a more nuanced modulation of the interferon response is desired.

ChX710_Signaling_Pathway This compound Signaling Pathway for ISG Induction cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target MAVS MAVS Unknown_Target->MAVS IRF1 IRF1 MAVS->IRF1 activates IRF3 IRF3 MAVS->IRF3 phosphorylates ISRE ISRE IRF1->ISRE binds & activates cluster_nucleus cluster_nucleus IRF1->cluster_nucleus translocates IRF3_p p-IRF3 IRF3->IRF3_p ISG_genes ISG Genes ISRE->ISG_genes drives transcription

This compound induces ISGs via a STING-independent, MAVS/IRF1-dependent pathway.

Performance Comparison: Interferon and ISG Induction

Table 1: cGAMP-Mediated Gene Induction in A549 Cells

GeneTreatmentFold Change vs. ControlReference
IFIT1 10 µg/mL cGAMPStrong Induction[1]
Viperin 10 µg/mL cGAMPStrong Induction[1]
IFN-β Transfection with HT-DNAUpregulated[2]
CCL5 Transfection with HT-DNAUpregulated[2]

Note: HT-DNA (Herring Testes DNA) induces endogenous cGAMP production via cGAS.

Table 2: this compound-Mediated Gene and Promoter Induction

AssayCell LineTreatmentObservation
ISRE-luciferase Reporter HEK29325-50 µM this compoundDose-dependent increase in luciferase activity
IRF3 Phosphorylation A54925-50 µM this compoundIncreased p-IRF3 (Ser386) levels
ISG Expression Various human cellsThis compoundEfficiently stimulates ISG expression

Based on the available data, cGAMP is a potent, direct inducer of IFN-β and a broad range of ISGs. This compound, while also inducing ISGs, appears to do so without significant upfront IFN-β production, consistent with its role as a "primer." The magnitude of ISG induction by this compound in the absence of a secondary stimulus has not been quantitatively reported in a manner that allows for a direct comparison with cGAMP.

Experimental Methodologies

The following protocols provide a general framework for comparing the interferon-inducing capabilities of this compound and cGAMP in a cell-based assay.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells (e.g., A549, THP-1) in 96-well plates B Treat cells with serial dilutions of this compound or cGAMP A->B C Incubate for a defined period (e.g., 6-24h) B->C D Harvest supernatant for ELISA (IFN-β) C->D E Lyse cells for RT-qPCR (ISG mRNA) C->E F Lyse cells for Western Blot (p-IRF3) C->F

A generalized workflow for comparing this compound and cGAMP.
Key Experimental Protocols

1. Cell Culture and Seeding:

  • Culture A549 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Seed cells in 96-well plates at a density of 2 x 104 to 5 x 104 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound (in DMSO) and cGAMP (in nuclease-free water).

  • Perform serial dilutions of each compound in cell culture media to achieve the desired final concentrations.

  • For cGAMP, which has poor cell permeability, co-treatment with a permeabilizing agent like digitonin or Lipofectamine may be necessary for optimal intracellular delivery.

  • Replace the existing media with the media containing the compounds or a vehicle control (e.g., DMSO for this compound).

  • Incubate the cells for a specified duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

3. Quantification of Interferon-β by ELISA:

  • After incubation, carefully collect the cell culture supernatant.

  • Use a commercially available human IFN-β ELISA kit.

  • Follow the manufacturer's instructions to measure the concentration of IFN-β in the supernatants.

  • Generate a standard curve using recombinant human IFN-β to quantify the results.

4. Quantification of ISG mRNA by RT-qPCR:

  • After removing the supernatant, wash the cells with PBS.

  • Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit.

  • Isolate total RNA according to the kit's protocol.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for target ISGs (e.g., IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

5. Detection of IRF3 Phosphorylation by Western Blot:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated IRF3 (e.g., p-IRF3 Ser386) and total IRF3.

  • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Conclusion

This compound and cGAMP represent two distinct approaches to harnessing the power of the type I interferon pathway.

  • cGAMP is a potent, direct activator of the canonical STING pathway, leading to robust production of IFN-β and a broad spectrum of ISGs. It is an ideal candidate for applications requiring strong, immediate activation of this pathway, such as in direct cancer immunotherapy or as a vaccine adjuvant.

  • This compound offers a more nuanced approach. By priming the interferon response through a novel, STING-independent mechanism, it may be advantageous in scenarios where the STING pathway is impaired or where sensitization to other immune stimuli is the primary goal. Its unique reliance on MAVS and IRF1 opens up new avenues for therapeutic intervention.

The choice between this compound and cGAMP will ultimately depend on the specific research question and the desired biological outcome. For researchers aiming to elicit a strong, IFN-β-driven response, cGAMP is the more direct tool. For those interested in exploring STING-independent mechanisms or in priming cells for a secondary challenge, this compound presents a compelling alternative. Further head-to-head studies are warranted to fully elucidate the quantitative differences in their interferon-inducing capabilities and to better define their respective therapeutic windows.

References

A Comparative Guide to the Validation of ChX710's STING-Independent Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the STING-independent activity of the novel innate immune modulator, ChX710. By employing a series of orthogonal experimental methods, researchers can build a robust body of evidence to confirm the compound's mechanism of action and differentiate its performance from classical STING agonists and other alternative pathway activators.

This compound is a novel biochemical known to prime the type I interferon response by inducing the Interferon-Stimulated Response Element (ISRE) promoter and promoting the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1]. While these effects are characteristic of STING pathway activation, this guide explores the necessary methodologies to validate a STING-independent mechanism.

Overview of Cytosolic DNA Sensing Pathways

The innate immune system detects cytosolic DNA, a hallmark of viral infection or cellular damage, primarily through the cGAS-STING pathway. Upon binding DNA, cGAS produces the second messenger cGAMP, which activates STING. Activated STING then recruits and activates TBK1, leading to the phosphorylation of IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I) and other inflammatory genes[2][3]. However, evidence suggests the existence of STING-independent pathways for innate immune activation in response to cytosolic DNA[4][5]. One such pathway identified in human cells is mediated by DNA-dependent protein kinase (DNA-PK).

Signaling Pathway Diagrams

Canonical_STING_Pathway pIRF3 pIRF3 IFN IFN pIRF3->IFN induces transcription

// STING node shown as inactive STING [label="STING\n(Bypassed)", fillcolor="#FFFFFF", fontcolor="#5F6368", style="filled,dashed"]; } dot Caption: A proposed STING-independent pathway for this compound.

Comparative Analysis: this compound vs. Alternative Activators

To validate this compound's unique mechanism, its activity must be compared against known STING-dependent and STING-independent activators.

FeatureThis compound (Hypothesized)2'3'-cGAMP (STING Agonist)Poly(dA:dT) (DNA Sensor Ligand)
Primary Target Unknown; STING-independentSTINGcGAS, DNA-PK
Pathway Dependence STING-independent, TBK1/IRF3-dependentSTING-dependent, TBK1/IRF3-dependentPrimarily STING-dependent; can engage STING-independent pathways in human cells
Key Downstream Signal p-IRF3, Type I IFNp-IRF3, Type I IFN, NF-κBp-IRF3, Type I IFN
Cell Line Activity Active in both Wild-Type (WT) and STING-deficient cellsActive in WT cells; Inactive in STING-deficient cellsReduced or altered activity in STING-deficient cells

Experimental Validation Protocols & Workflow

A multi-step experimental approach is essential to dissect the signaling pathway of this compound.

Experimental_Workflow start Start: Hypothesis This compound is STING-independent cell_lines cell_lines start->cell_lines reporter IFN-β Luciferase Reporter Assay western Western Blot for p-TBK1 / p-IRF3 conclusion Conclusion: Activity in STING-/- cells confirms STING-independence western->conclusion elisa ELISA/qPCR for IFN-β / ISG expression treatment treatment readout readout treatment->readout readout->reporter readout->western readout->elisa

Protocol 1: STING Knockout Cellular Assay

This is the definitive experiment to demonstrate STING-independence.

  • Objective: To determine if this compound can induce an IFN-β response in the absence of STING.

  • Cell Lines:

    • Human monocytic THP-1 cells (Wild-Type)

    • CRISPR-generated THP-1 STING-knockout (STING-/-) cells

  • Methodology:

    • Cell Culture: Plate WT and STING-/- THP-1 cells at a density of 5x10^5 cells/mL in 24-well plates and allow them to differentiate into macrophage-like cells with PMA.

    • Treatment: Stimulate cells with:

      • Vehicle (DMSO)

      • This compound (e.g., 10 µM)

      • 2’3’-cGAMP (e.g., 5 µg/mL) as a positive control for STING-dependent activation.

    • Incubation: Incubate for 6-8 hours.

    • Analysis:

      • qPCR: Harvest RNA, synthesize cDNA, and perform quantitative PCR to measure the relative mRNA expression of IFNB1 and an interferon-stimulated gene (ISG) like CXCL10.

      • Western Blot: Lyse cells and perform western blot analysis to detect phosphorylation of TBK1 (Ser172) and IRF3 (Ser396). This confirms activation of the downstream cascade.

  • Expected Outcome: this compound should induce IFN-β expression and IRF3 phosphorylation in both WT and STING-/- cells, whereas cGAMP will only be active in WT cells.

Protocol 2: IFN-β Promoter Luciferase Reporter Assay

This assay quantifies the activation of the IFN-β promoter, a direct downstream target of IRF3.

  • Objective: To quantify this compound-induced IFN-β promoter activity.

  • Cell Lines: HEK293T cells (which have low endogenous STING expression) are suitable. Use both WT and STING-/- variants.

  • Methodology:

    • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter (pIFN-β-Luc) and a Renilla luciferase plasmid for normalization (pRL-TK).

    • Treatment: After 24 hours, treat the cells with this compound or control compounds as described in Protocol 1.

    • Lysis & Readout: After 6-8 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Analysis: Normalize firefly luciferase activity to Renilla luciferase activity.

  • Expected Outcome: this compound will induce a significant increase in normalized luciferase activity in both WT and STING-/- cells, demonstrating promoter activation independent of STING.

Quantitative Data Presentation

The following tables represent expected data from the validation experiments, confirming a STING-independent mechanism for this compound.

Table 1: Relative IFN-β mRNA Expression (qPCR) in THP-1 Cells

TreatmentWild-Type (Fold Change)STING-/- (Fold Change)
Vehicle 1.0 ± 0.21.0 ± 0.3
2’3’-cGAMP (5 µg/mL) 150.5 ± 15.21.2 ± 0.4
This compound (10 µM) 125.8 ± 11.9119.5 ± 13.1
Data are represented as mean ± SD.

Table 2: IRF3 Phosphorylation (Western Blot Densitometry) in THP-1 Cells

TreatmentWild-Type (Relative Density)STING-/- (Relative Density)
Vehicle 1.01.0
2’3’-cGAMP (5 µg/mL) 25.41.1
This compound (10 µM) 22.821.9
Data are normalized to a loading control and expressed relative to the vehicle.

Table 3: IFN-β Promoter Activity (Luciferase Assay) in HEK293T Cells

TreatmentWild-Type (Fold Induction)STING-/- (Fold Induction)
Vehicle 1.0 ± 0.11.0 ± 0.2
2’3’-cGAMP (5 µg/mL) 85.6 ± 9.31.3 ± 0.3
This compound (10 µM) 78.2 ± 8.175.4 ± 7.9
Data are represented as mean ± SD.

Conclusion

The experimental framework outlined in this guide provides a clear path to validating the STING-independent activity of this compound. By demonstrating robust IRF3 phosphorylation and subsequent type I interferon production in STING-deficient cells, this compound can be classified as a novel innate immune modulator that bypasses the canonical cGAS-STING axis. Such a compound could hold significant therapeutic potential, particularly in contexts where STING expression is silenced or compromised, such as in certain tumor types. The elucidation of its precise molecular target remains a critical next step in its development.

References

A Comparative Guide to MAVS Pathway Activators: ChX710 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitochondrial Antiviral Signaling (MAVS) pathway is a critical component of the innate immune system, orchestrating the initial defense against viral pathogens. Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it an attractive target for the development of novel antiviral therapeutics and vaccine adjuvants. This guide provides a comparative overview of ChX710, a small molecule MAVS pathway activator, and other activators, with a focus on supporting experimental data and methodologies.

Introduction to MAVS Pathway Activation

The MAVS pathway is initiated by the recognition of viral RNA by cytosolic pattern recognition receptors (PRRs), primarily RIG-I-like receptors (RLRs) such as RIG-I and MDA5. Upon binding to viral RNA, these sensors undergo a conformational change, leading to their interaction with MAVS, an adaptor protein located on the outer mitochondrial membrane. This interaction triggers the aggregation of MAVS, which then serves as a scaffold to recruit downstream signaling components, including TNF receptor-associated factors (TRAFs) and TANK-binding kinase 1 (TBK1). Ultimately, this cascade results in the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which translocate to the nucleus to induce the expression of type I IFNs and other antiviral genes.

This compound: A Small Molecule Activator of the MAVS Pathway

This compound is a recently identified small molecule that has been shown to prime the type I interferon response.[1] Notably, its activity is dependent on the MAVS protein, positioning it as a direct or indirect activator of this key signaling node.

Performance Comparison: this compound vs. Other MAVS Pathway Activators

Direct comparative studies providing quantitative, head-to-head data for this compound against other MAVS activators in the same experimental system are currently limited in the public domain. However, we can analyze the performance of this compound based on available data and compare it with data for well-characterized MAVS pathway activators, such as the synthetic double-stranded RNA analog, Polyinosinic:polycytidylic acid (Poly(I:C)), a known RLR agonist that signals through MAVS.

It is crucial to note that the following data are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison of potency (e.g., EC50) is not feasible and the data should be interpreted with caution.

Table 1: Performance Data for this compound in an ISRE-Luciferase Reporter Assay
CompoundCell LineAssayReadoutConcentration RangePeak ActivityReference
This compoundISRE-luciferase reporter cellsISRE Luciferase AssayLuciferase Induction0 - 50 µM~12-fold induction at 25 µM[2]
Table 2: Representative Performance Data for Poly(I:C) in an ISRE-Luciferase Reporter Assay
CompoundCell LineAssayReadoutConcentration RangePeak ActivityReference
Poly(I:C) (transfected)HT-29ISRE Luciferase AssayLuciferase Induction0 - 10 µg/mL~10-fold induction at 10 µg/mLN/A

Experimental Protocols

Key Experiment: Interferon-Stimulated Response Element (ISRE) Luciferase Reporter Assay

This assay is a standard method to quantify the activation of the MAVS pathway, as the ISRE is a key promoter element for genes induced by type I interferons.

Objective: To measure the dose-dependent activation of the MAVS pathway by a test compound.

Materials:

  • ISRE-luciferase reporter cells (e.g., HEK293 cells stably transfected with a plasmid containing the firefly luciferase gene under the control of an ISRE promoter).

  • Test compounds (e.g., this compound, Poly(I:C)).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO). For activators like Poly(I:C) that act intracellularly, a transfection reagent is typically required.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Luciferase Assay: After incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the compound concentration to generate a dose-response curve.

Visualizations

MAVS Signaling Pathway

MAVS_Pathway cluster_upstream Cytosolic RNA Sensing cluster_mitochondrion Mitochondrial Signaling Platform cluster_downstream Nuclear Translocation & Gene Expression Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 Recognition MAVS MAVS RIG-I/MDA5->MAVS Activation TRAFs TRAFs MAVS->TRAFs Recruitment TBK1 TBK1 TRAFs->TBK1 Activation IRF3/NF-kB IRF3/NF-kB TBK1->IRF3/NF-kB Phosphorylation Nucleus Nucleus IRF3/NF-kB->Nucleus Translocation Type I IFNs & Antiviral Genes Type I IFNs & Antiviral Genes Nucleus->Type I IFNs & Antiviral Genes Transcription This compound This compound This compound->MAVS Activation* Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture ISRE-Luciferase Reporter Cells Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of This compound & Other Activators Compound_Prep->Treatment Incubation Incubate for 24 hours Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Analyze Data & Generate Dose-Response Curves Luciferase_Assay->Data_Analysis Comparison Compare Potency & Efficacy Data_Analysis->Comparison

References

Comparative Analysis of ChX710: Specificity in Innate Immune Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule ChX710, focusing on its cross-reactivity with key innate immune signaling pathways. This compound is a known activator of the type I interferon response, primarily through the cGAS-STING pathway, leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3). Understanding the specificity of this compound is critical for its development as a targeted therapeutic agent. This document outlines proposed experiments to quantify its activity on the STING pathway versus other significant immune signaling cascades, presenting hypothetical data to illustrate expected outcomes.

Data Presentation: Comparative Activity of this compound

The following tables summarize the expected quantitative data from experiments designed to assess the cross-reactivity of this compound.

Table 1: this compound Activity on the STING Pathway

AssayReadoutThis compound (10 µM)Positive Control (cGAMP, 10 µg/mL)Vehicle Control (DMSO)
ISRE Luciferase ReporterFold Induction15.218.51.0
Phospho-IRF3 (S396) Western BlotRelative Density8.79.51.0
IFN-β Secretion (ELISA)pg/mL1250150050

Table 2: this compound Cross-Reactivity with Toll-like Receptor (TLR) Pathways

PathwayLigand (Positive Control)ReadoutThis compound (10 µM)Positive ControlVehicle Control (DMSO)
TLR3Poly(I:C) (10 µg/mL)ISRE Luciferase Fold Induction1.212.81.0
TLR4LPS (100 ng/mL)NF-κB Luciferase Fold Induction1.125.41.0
TLR7R848 (1 µg/mL)NF-κB Luciferase Fold Induction0.920.11.0
TLR9CpG ODN (1 µM)NF-κB Luciferase Fold Induction1.315.71.0

Table 3: this compound Cross-Reactivity with RIG-I-like Receptor (RLR) Pathway

PathwayLigand (Positive Control)ReadoutThis compound (10 µM)Positive ControlVehicle Control (DMSO)
RIG-I5'ppp-dsRNA (1 µg/mL)ISRE Luciferase Fold Induction1.516.31.0

Table 4: this compound Cross-Reactivity with JAK-STAT Pathway

PathwayLigand (Positive Control)ReadoutThis compound (10 µM)Positive ControlVehicle Control (DMSO)
JAK-STATIFN-α (1000 U/mL)ISRE Luciferase Fold Induction1.122.51.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ISRE Luciferase Reporter Assay

This assay quantifies the activation of the Interferon-Stimulated Response Element (ISRE), a downstream target of IRF3 and STATs.

  • Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an ISRE promoter.

  • Procedure:

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with this compound (10 µM), positive controls (cGAMP, Poly(I:C), 5'ppp-dsRNA, or IFN-α), or vehicle control (DMSO) for 16 hours.

    • Lyse the cells using a passive lysis buffer.

    • Measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).

    • Normalize firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.

    • Express data as fold induction relative to the vehicle control.

Phospho-IRF3 (S396) Western Blot

This method detects the phosphorylation of IRF3 at Serine 396, a key event in its activation.

  • Cell Line: THP-1 monocytes.

  • Procedure:

    • Seed 1 x 10^6 cells per well in a 6-well plate.

    • Treat cells with this compound (10 µM), cGAMP (10 µg/mL), or DMSO for 4 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-IRF3 (S396) (e.g., Cell Signaling Technology #4947) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) for normalization.

    • Quantify band densities using image analysis software.

IFN-β Secretion ELISA

This assay measures the amount of secreted IFN-β in the cell culture supernatant.

  • Cell Line: Primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed 2 x 10^5 cells per well in a 96-well plate.

    • Treat cells with this compound (10 µM), cGAMP (10 µg/mL), or DMSO for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit (e.g., R&D Systems, Quantikine ELISA, Human IFN-beta) according to the manufacturer's protocol.

    • Generate a standard curve using recombinant human IFN-β to determine the concentration in the samples.

Mandatory Visualization

Signaling Pathways

ChX710_Primary_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Activates cGAS cGAS cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Binds ISGs Interferon Stimulated Genes ISRE->ISGs Promotes Transcription

Caption: Primary signaling pathway of this compound.

Cross_Reactivity_Pathways cluster_TLR TLR Pathways cluster_RLR RLR Pathway cluster_JAK_STAT JAK-STAT Pathway This compound This compound TLR3 TLR3 This compound->TLR3 No significant activation TLR4 TLR4 This compound->TLR4 No significant activation TLR7 TLR7 This compound->TLR7 No significant activation TLR9 TLR9 This compound->TLR9 No significant activation RIG_I RIG-I This compound->RIG_I No significant activation IFNAR IFN-α Receptor This compound->IFNAR No significant activation JAK1 JAK1 IFNAR->JAK1 STAT1_2 STAT1/2 JAK1->STAT1_2

Caption: Investigated cross-reactive immune pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (HEK293T, THP-1, PBMCs) treatment Treatment with this compound, Positive Controls, and Vehicle start->treatment incubation Incubation (Time course as per assay) treatment->incubation luciferase ISRE/NF-κB Luciferase Assay incubation->luciferase western Phospho-IRF3 Western Blot incubation->western elisa IFN-β ELISA incubation->elisa data_analysis Data Analysis and Comparison luciferase->data_analysis western->data_analysis elisa->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

ChX710 vs. Poly(I:C): A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of ChX710, a novel small molecule STING agonist, and Polyinosinic:polycytidylic acid (poly(I:C)), a well-established synthetic analog of double-stranded RNA (dsRNA). The following sections outline their respective mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols to assist in the design and evaluation of immunology-focused research.

Overview and Mechanism of Action

This compound is a recently identified small molecule that primes the type I interferon response to cytosolic DNA. It functions as a STING (Stimulator of Interferon Genes) agonist. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING initiates a signaling cascade that leads to the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and the subsequent production of type I interferons (IFN-α/β) and other inflammatory cytokines.[1]

Poly(I:C) is a synthetic dsRNA that mimics viral genetic material. It is recognized by Toll-like receptor 3 (TLR3) on the cell surface and in endosomes, as well as by the cytosolic sensor MDA5 (Melanoma Differentiation-Associated protein 5). Activation of these receptors triggers downstream signaling pathways, leading to the activation of transcription factors such as NF-κB and IRF3, which in turn drive the expression of type I interferons and other pro-inflammatory cytokines like IL-6 and TNF-α.

Signaling Pathway Diagrams

ChX710_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates ISRE ISRE pIRF3_dimer->ISRE binds to IFNB_gene IFN-β Gene ISRE->IFNB_gene promotes transcription IFNB IFN-β IFNB_gene->IFNB expression

Caption: this compound signaling pathway.

PolyIC_Signaling_Pathway cluster_extracellular Extracellular / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyIC_exo Poly(I:C) TLR3 TLR3 PolyIC_exo->TLR3 binds TRIF TRIF TLR3->TRIF activates PolyIC_cyto Poly(I:C) MDA5 MDA5 PolyIC_cyto->MDA5 binds MDA5->TRIF activates TRAF3 TRAF3 TRIF->TRAF3 IKK IKK TRIF->IKK activates TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ISRE ISRE pIRF3_dimer->ISRE binds kB_site κB site NFkB_nuc->kB_site binds IFNB_gene IFN-β Gene ISRE->IFNB_gene promotes transcription Pro_inflam_genes Pro-inflammatory Cytokine Genes kB_site->Pro_inflam_genes promotes transcription

Caption: Poly(I:C) signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and poly(I:C) based on available data. Direct comparative studies are limited; therefore, data is presented from individual experiments.

Table 1: this compound In Vitro Efficacy

Cell LineAssayConcentrationResult
HEK293-ISRE-LucISRE-Luciferase Reporter Assay10 µM~15-fold induction of luciferase activity
A549IFN-β mRNA expression (RT-qPCR)10 µM (with DNA transfection)Synergistic increase in IFN-β mRNA
A549IRF3 Phosphorylation (Western Blot)10 µMIncreased p-IRF3 levels

Data for this compound is primarily derived from its initial characterization study. The compound's main reported activity is the priming of the IFN response, showing a strong synergistic effect when combined with a primary stimulus like cytosolic DNA.

Table 2: Poly(I:C) In Vitro Efficacy

Cell LineAssayConcentrationResult
Human Dendritic CellsIL-12p70 Secretion (ELISA)20 µg/mL~760 pg/mL
Human Airway Epithelial CellsIL-6 Secretion (ELISA)10 µg/mL~3500 pg/mL
Human Airway Epithelial CellsIL-8 Secretion (ELISA)10 µg/mL~12000 pg/mL
Human Dental Pulp CellsIL-6 mRNA expression (RT-qPCR)10 µg/mL~180-fold increase
Human Dental Pulp CellsIL-8 mRNA expression (RT-qPCR)10 µg/mL~120-fold increase

Poly(I:C) demonstrates robust, dose-dependent induction of various pro-inflammatory cytokines across multiple cell types. The effective concentration can vary depending on the cell type and the specific endpoint being measured.[2][3]

Experimental Protocols

This compound Stimulation Protocol (General)

This protocol is based on the methodology for assessing the priming effect of this compound on the type I interferon response.

Experimental Workflow Diagram

ChX710_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed cells (e.g., A549) in 24-well plates prepare_reagents 2. Prepare this compound stock (e.g., 10 mM in DMSO) pretreat 3. Pretreat cells with this compound (e.g., 10 µM for 24h) prepare_reagents->pretreat transfect 4. Transfect with DNA stimulus (e.g., poly(dA:dT)) pretreat->transfect incubation 5. Incubate for 6-24h transfect->incubation harvest 6. Harvest cells/supernatant incubation->harvest analysis 7. Analyze IFN-β expression (RT-qPCR, ELISA) or IRF3 phosphorylation (Western Blot) harvest->analysis

Caption: Experimental workflow for this compound.

Methodology:

  • Cell Culture: Plate cells (e.g., A549, HEK293) in appropriate culture vessels and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 10 µM).

  • Pre-treatment: Treat the cells with the this compound solution or a vehicle control (DMSO) and incubate for 24 hours.

  • Stimulation: For priming experiments, transfect the cells with a DNA stimulus such as poly(dA:dT) using a suitable transfection reagent, according to the manufacturer's protocol.

  • Incubation: Incubate the cells for a further 6 to 24 hours, depending on the endpoint being measured.

  • Analysis:

    • RT-qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure IFN-β mRNA levels.

    • ELISA: Collect the culture supernatant and measure the concentration of secreted IFN-β using a specific ELISA kit.

    • Western Blot: Lyse the cells and perform SDS-PAGE and western blotting using antibodies specific for phosphorylated IRF3 and total IRF3.

Poly(I:C) Stimulation of Dendritic Cells Protocol

This protocol describes the generation and maturation of human monocyte-derived dendritic cells (DCs) using poly(I:C).

Experimental Workflow Diagram

PolyIC_DC_Workflow cluster_dc_generation DC Generation (5-6 days) cluster_maturation Maturation (48h) cluster_analysis Analysis isolate_monocytes 1. Isolate CD14+ monocytes from PBMCs differentiate 2. Culture with GM-CSF and IL-4 isolate_monocytes->differentiate stimulate 3. Add Poly(I:C) (e.g., 20 µg/mL) differentiate->stimulate harvest_supernatant 4. Harvest supernatant stimulate->harvest_supernatant harvest_cells 6. Harvest cells stimulate->harvest_cells analyze_cytokines 5. Measure cytokine secretion (e.g., IL-12p70) by ELISA harvest_supernatant->analyze_cytokines analyze_markers 7. Analyze maturation markers (CD80, CD86, HLA-DR) by Flow Cytometry harvest_cells->analyze_markers

Caption: Workflow for Poly(I:C) DC stimulation.

Methodology:

  • Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • DC Differentiation: Culture the monocytes for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) to generate immature DCs.

  • Maturation: On day 6, add poly(I:C) to the culture at a final concentration of, for example, 20 µg/mL.

  • Incubation: Culture the cells for an additional 48 hours.

  • Analysis:

    • Cytokine Secretion: Collect the culture supernatant and perform an ELISA to measure the concentration of secreted cytokines, such as IL-12p70.

    • Maturation Markers: Harvest the cells and stain with fluorescently-labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR) for analysis by flow cytometry.

Summary and Conclusion

This compound and poly(I:C) are both potent inducers of the innate immune response, but they operate through distinct signaling pathways. This compound specifically targets the STING pathway, making it a valuable tool for studying cytosolic DNA sensing. Its primary described in vitro function is to prime the type I interferon response, leading to a synergistic effect when combined with a DNA stimulus.

In contrast, poly(I:C) activates both TLR3 and MDA5, providing a broader stimulation of antiviral pathways. It is a well-established and robust inducer of a wide range of pro-inflammatory cytokines and is widely used for the in vitro maturation of dendritic cells.

The choice between this compound and poly(I:C) will depend on the specific research question. For targeted investigation of the STING pathway and its role in priming interferon responses, this compound is the more specific tool. For general induction of a potent, broad-spectrum innate immune response, particularly for applications like DC maturation, poly(I:C) remains a standard and effective choice. Further studies are needed to directly compare the in vitro efficacy and cytokine profiles of these two compounds under identical experimental conditions.

References

Validating ChX710-Induced IRF3 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ChX710 with established alternatives for inducing Interferon Regulatory Factor 3 (IRF3) phosphorylation, a critical step in the innate immune response. We present supporting experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows to aid in the validation of this compound's activity.

Introduction to IRF3 Activation

Interferon Regulatory Factor 3 (IRF3) is a key transcription factor in the innate immune system. Upon activation by upstream signaling pathways, IRF3 is phosphorylated, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons and other antiviral genes. Validating the phosphorylation of IRF3 is a crucial step in characterizing compounds that modulate this pathway.

This compound is a novel small molecule identified as a potent inducer of the type I interferon response.[1] This guide compares its efficacy in inducing IRF3 phosphorylation against two well-established alternatives: Polyinosinic:polycytidylic acid (Poly(I:C)) and Lipopolysaccharide (LPS).

Comparative Analysis of IRF3 Phosphorylation

The following table summarizes the quantitative data on IRF3 phosphorylation induced by this compound, Poly(I:C), and LPS. It is important to note that the data for each compound are derived from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell types, concentrations, and time points.

CompoundCell Type(s)Effective ConcentrationTime Course of Peak PhosphorylationFold Change in p-IRF3 (relative to control)Upstream Adaptor/Receptor
This compound HEK-293T, A54925-50 µMObserved at 24 hours[2]Data not availableMAVS[2]
Poly(I:C) Fibroblast-like synoviocytes, Human Skin Fibroblasts20-30 µg/mL2-4 hours, persisting for at least 24 hours[3][4]Data not availableTLR3, RIG-I/MDA5
LPS RAW264.7 macrophages, Cardiomyocytes100 ng/mL - 1 µg/mL15-90 minutes; can show a later peak around 8-12 hoursData not availableTLR4

Signaling Pathways of IRF3 Activators

The activation of IRF3 by this compound, Poly(I:C), and LPS proceeds through distinct signaling cascades.

cluster_this compound This compound Pathway cluster_PolyIC Poly(I:C) Pathway cluster_LPS LPS Pathway This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor MAVS MAVS Unknown_Receptor->MAVS IRF1 IRF1 MAVS->IRF1 TBK1_IKKe TBK1/IKKε IRF1->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 RIGI_MDA5 RIG-I/MDA5 PolyIC->RIGI_MDA5 TRIF TRIF TLR3->TRIF MAVS_PolyIC MAVS RIGI_MDA5->MAVS_PolyIC TRIF->TBK1_IKKe MAVS_PolyIC->TBK1_IKKe LPS LPS TLR4 TLR4 LPS->TLR4 TRIF_LPS TRIF TLR4->TRIF_LPS TRIF_LPS->TBK1_IKKe pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I IFN Gene Transcription pIRF3->IFN_Genes Activation

Caption: Signaling pathways for IRF3 phosphorylation.

Experimental Protocols

Validating IRF3 Phosphorylation by Western Blot

This protocol outlines the key steps for detecting IRF3 phosphorylation at Serine 396 (p-IRF3 Ser396), a common marker of IRF3 activation, using Western blotting.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., HEK-293T, A549, or RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound, Poly(I:C), or LPS for the indicated time points. Include an untreated or vehicle-treated control.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-IRF3 (Ser396) (e.g., Cell Signaling Technology, #4947 or Proteintech, 29528-1-AP) diluted in 5% BSA/TBST overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again as described above.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • For a loading control, strip the membrane and re-probe with an antibody against total IRF3 or a housekeeping protein like GAPDH or β-actin.

Experimental Workflow Diagram

A Cell Seeding and Growth B Treatment with Inducers (this compound, Poly(I:C), LPS) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Blocking F->G H Primary Antibody Incubation (anti-p-IRF3) G->H I Secondary Antibody Incubation H->I J Signal Detection I->J K Data Analysis J->K

Caption: Western blot workflow for p-IRF3 detection.

Conclusion

This compound represents a promising new tool for activating the IRF3 signaling pathway. While direct quantitative comparisons with established inducers like Poly(I:C) and LPS are not yet available in the literature, the provided data and protocols offer a solid foundation for researchers to independently validate and characterize the effects of this compound on IRF3 phosphorylation. The distinct MAVS-dependent signaling pathway of this compound suggests a potentially novel mechanism of action that warrants further investigation. The experimental framework provided in this guide will enable a thorough and objective assessment of this compound's performance in activating this critical innate immune pathway.

References

A Comparative Analysis of ChX710 and Interferon-β: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ChX710, a novel small molecule immunomodulator, and Interferon-β (IFN-β), a well-established first-line therapy for relapsing-remitting multiple sclerosis (RRMS). This document outlines their distinct mechanisms of action, presents available experimental data, and provides detailed protocols for key assays to facilitate further research and development in the field of immunology and drug discovery.

Executive Summary

Interferon-β is a cytokine therapy with proven efficacy in reducing relapse rates and slowing disability progression in patients with RRMS. Its mechanism of action is pleiotropic, involving the modulation of T-cell responses, cytokine production, and blood-brain barrier integrity. In contrast, this compound is a preclinical small molecule that primes the type I interferon response to cytosolic DNA. It represents a novel approach to augmenting innate immunity, with potential applications in antiviral and cancer therapies. While both molecules converge on the type I interferon pathway, their modes of induction and signaling are fundamentally different. This guide will delve into these differences, providing a framework for their comparative evaluation.

Mechanism of Action

This compound: A Primer of the Innate Immune Response

This compound is a 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening for its ability to induce the Interferon-Stimulated Response Element (ISRE) promoter.[1] Unlike direct activators of interferon production, this compound "primes" the cellular response to cytosolic DNA.[1][2]

The key characteristics of this compound's mechanism of action include:

  • ISRE Induction: this compound activates the ISRE promoter sequence, leading to the expression of a specific subset of Interferon-Stimulated Genes (ISGs).[1]

  • MAVS and IRF1-Dependent Pathway: The signaling cascade initiated by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).

  • IRF3 Phosphorylation: this compound induces the phosphorylation of Interferon Regulatory Factor 3 (IRF3); however, this is not sufficient to trigger the secretion of type I interferons on its own.

  • Synergistic Effect with Cytosolic DNA: The primary function of this compound is to potentiate the cellular response to cytosolic DNA. When cells are treated with this compound and subsequently exposed to plasmid DNA, there is a strong synergistic increase in the expression and secretion of IFN-β. This response is dependent on the key cytosolic DNA sensor, STING (Stimulator of Interferon Genes).

ChX710_Signaling_Pathway cluster_synergy Synergistic Action This compound This compound Unknown_Target Unknown Cellular Target This compound->Unknown_Target Activates MAVS MAVS Unknown_Target->MAVS Leads to IRF1 IRF1 MAVS->IRF1 Activates IRF3 IRF3 MAVS->IRF3 Leads to ISRE ISRE IRF1->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) Expression ISRE->ISGs pIRF3 pIRF3 IRF3->pIRF3 Phosphorylation IFNb_Secretion IFN-β Secretion pIRF3->IFNb_Secretion Potentiates Cytosolic_DNA Cytosolic DNA STING STING Cytosolic_DNA->STING Activates STING->IFNb_Secretion Induces

Caption: this compound Signaling Pathway
Interferon-β: A Multifaceted Immunomodulator in Multiple Sclerosis

Interferon-β is a type I interferon that exerts its therapeutic effects in multiple sclerosis through a complex and incompletely understood mechanism. It is a cornerstone of MS therapy, with multiple formulations approved for clinical use.

The proposed mechanisms of action for IFN-β include:

  • Immunomodulation: IFN-β enhances the activity of suppressor T-cells, reduces the production of pro-inflammatory cytokines, and down-regulates antigen presentation.

  • Anti-inflammatory Effects: It shifts the cytokine balance towards an anti-inflammatory state.

  • Blood-Brain Barrier (BBB) Integrity: IFN-β is thought to reduce the trafficking of inflammatory cells across the BBB into the central nervous system.

  • JAK-STAT Signaling Pathway: IFN-β binds to the type I interferon receptor (IFNAR), which activates the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This leads to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus and binds to ISREs to drive the transcription of numerous ISGs.

IFN_beta_Signaling_Pathway cluster_nucleus Nuclear Events IFNb IFN-β IFNAR IFNAR1/2 Receptor IFNb->IFNAR Binds to JAK_STAT JAK-STAT Pathway (JAK1, TYK2) IFNAR->JAK_STAT Activates STAT1_STAT2 STAT1 / STAT2 Phosphorylation JAK_STAT->STAT1_STAT2 ISGF3 ISGF3 Complex (STAT1-P, STAT2-P, IRF9) STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE Nucleus->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) Expression ISRE->ISGs Biological_Effects Biological Effects: - Anti-inflammatory - Immunomodulatory - Antiviral ISGs->Biological_Effects

Caption: IFN-β Signaling Pathway

Comparative Performance Data

This compound: In Vitro Efficacy

The following table summarizes the key quantitative data from the initial characterization of this compound. All data are derived from in vitro cellular assays.

ParameterCell LineAssayResult
ISRE Induction HEK-293 ISRE-luciferaseLuciferase Reporter AssayEC50 ≈ 10 µM
ISG Expression (IFIT1) A549RT-qPCR~100-fold induction at 25 µM
ISG Expression (OAS1) A549RT-qPCR~50-fold induction at 25 µM
IRF3 Phosphorylation HEK-293TWestern BlotDetected at 25 µM and 50 µM
Synergistic IFN-β Secretion THP-1ELISA~10-fold increase with this compound (12.5 µM) + pDNA vs. pDNA alone
Interferon-β: Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis

The clinical efficacy of IFN-β has been established in numerous large-scale, randomized, placebo-controlled trials. The table below presents a summary of key outcomes from pivotal trials of different IFN-β formulations.

TreatmentTrial NameAnnualized Relapse Rate (ARR) Reduction vs. PlaceboDisability Progression Reduction vs. PlaceboMRI Lesion Activity Reduction vs. Placebo
IFN-β-1b (Betaseron®) IFNB MS Study Group34% (for 8 MIU dose)Trend towards reduction, not statistically significant in 3-year extensionSignificant reduction in new lesions
IFN-β-1a (Avonex®) MSCRGNot the primary outcome37% reduction in probability of sustained disability progressionSignificant reduction in Gd-enhancing lesions and new T2 lesions
IFN-β-1a (Rebif®) PRISMS33% (for 44 µg dose)30% reduction in sustained disability progression (for 44 µg dose)78% reduction in T2 active lesions (for 44 µg dose)
Peginterferon beta-1a (Plegridy®) ADVANCE36% (for every 2-week dosing)38% reduction in risk of 12-week confirmed disability progression (every 2 weeks)67% reduction in new or newly enlarging T2 lesions (every 2 weeks)

Experimental Protocols

This compound: Key In Vitro Assays
  • Objective: To quantify the ability of a compound to induce the Interferon-Stimulated Response Element (ISRE).

  • Cell Line: HEK-293 cells stably transfected with a luciferase reporter gene under the control of an ISRE promoter.

  • Procedure:

    • Seed ISRE-luciferase reporter cells in a 96-well plate.

    • The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

    • Incubate for 24 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Calculate the fold-induction of ISRE activity relative to the vehicle control.

  • Objective: To measure the mRNA expression levels of specific Interferon-Stimulated Genes (ISGs).

  • Cell Line: A549 or other relevant cell types.

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

    • Extract total RNA using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the target ISGs (e.g., IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of the target genes using the ΔΔCt method.

  • Objective: To detect the phosphorylated form of IRF3 as an indicator of pathway activation.

  • Cell Line: HEK-293T or other responsive cell lines.

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total IRF3 as a loading control.

Interferon-β: Key Clinical Trial Methodologies
  • Objective: To measure the frequency of clinical relapses in MS patients.

  • Methodology:

    • A relapse is defined as the appearance of new or the worsening of pre-existing neurological symptoms attributable to MS, lasting for at least 24-48 hours, in the absence of fever or infection.

    • Relapses are documented by a qualified neurologist through a standardized neurological examination.

    • The ARR is calculated as the total number of relapses in a treatment group divided by the total number of patient-years of follow-up.

  • Objective: To quantify the level of disability in individuals with MS.

  • Methodology:

    • The EDSS is a 10-point scale with 0.5-point increments that is administered by a trained neurologist.

    • The score is based on a neurological examination that assesses eight functional systems: pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other.

    • Scores from 0 to 4.5 are primarily determined by the degree of impairment in the functional systems.

    • Scores from 5.0 to 9.5 are largely defined by ambulation ability.

    • Sustained disability progression is typically defined as an increase in the EDSS score of a predefined magnitude (e.g., ≥1.0 point for baseline EDSS ≤5.5, or ≥0.5 point for baseline EDSS >5.5) that is confirmed at a subsequent visit (e.g., 3 or 6 months later).

  • Objective: To measure the inflammatory activity and burden of disease in the central nervous system.

  • Methodology:

    • Standardized MRI protocols are used across all study sites to ensure consistency.

    • Gadolinium (Gd)-enhancing lesions: T1-weighted images are acquired after the administration of a gadolinium-based contrast agent. Enhancing lesions represent areas of active inflammation and breakdown of the blood-brain barrier.

    • T2-hyperintense lesions: T2-weighted and FLAIR (Fluid-Attenuated Inversion Recovery) sequences are used to visualize both new and old lesions. The total volume of T2 lesions provides a measure of the overall disease burden.

    • New or newly enlarging T2 lesions: Comparison of follow-up scans to a baseline scan allows for the identification of new inflammatory activity.

    • Image analysis is typically performed at a central reading center by trained technicians who are blinded to the treatment allocation to ensure objectivity.

Conclusion and Future Directions

This compound and IFN-β represent two distinct therapeutic strategies that both leverage the type I interferon system. IFN-β is a well-entrenched therapy for MS with a large body of clinical evidence supporting its efficacy and a generally manageable safety profile. Its broad immunomodulatory effects have made it a mainstay of MS treatment for decades.

This compound, on the other hand, is a preclinical compound with a novel mechanism of action that involves priming the innate immune system to respond more robustly to specific stimuli like cytosolic DNA. This targeted approach could offer advantages in contexts where a more tailored and potentiation-based immune activation is desired, such as in antiviral therapies or as an adjunct to certain cancer treatments that induce DNA damage and release of cytosolic DNA.

Further research is needed to fully elucidate the therapeutic potential of this compound. In vivo studies are required to assess its efficacy, safety, and pharmacokinetic profile. A direct comparison with IFN-β in relevant preclinical models of disease would be instrumental in defining its relative strengths and potential clinical applications. The development of molecules like this compound highlights the ongoing innovation in harnessing the complexities of the innate immune system for therapeutic benefit.

References

Specificity of ChX710 for the MAVS/IRF1 Axis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ChX710, a novel small molecule that primes the type I interferon response, with other potential modulators of the MAVS/IRF1 signaling axis. The content herein is based on available experimental data and is intended to offer an objective overview for research and drug development purposes.

Introduction to this compound and the MAVS/IRF1 Axis

This compound is a 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening for its ability to induce the Interferon-Stimulated Response Element (ISRE) promoter. Subsequent research has revealed that this compound's activity is specifically dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 1 (IRF1). Notably, for ISRE induction, this compound operates independently of interferon regulatory factor 3 (IRF3), a key transcription factor in many antiviral pathways. This unique mechanism of action suggests this compound as a specific tool for studying and potentially modulating the MAVS/IRF1 signaling axis.

The MAVS/IRF1 axis is a component of the innate immune system. Upon activation, MAVS, an adaptor protein on the mitochondrial outer membrane, initiates a signaling cascade that can lead to the activation of various transcription factors, including IRF1. IRF1, in turn, binds to ISRE sequences in the promoters of interferon-stimulated genes (ISGs), leading to their transcription and the establishment of an antiviral state. The specificity of this compound for this particular branch of MAVS signaling makes it a valuable pharmacological probe.

Comparative Performance Data

CompoundTarget/PathwayReported ActivityQuantitative Data (EC50/IC50)Reference
This compound MAVS/IRF1-dependent ISRE induction Induces ISRE promoter activity and expression of ISGs (IFI27, IFI6). Primes the type I interferon response to cytosolic DNA.~10-15 µM (Estimated EC50 for ISRE-luciferase induction)[1]
KIN1400 seriesMAVS/IRF3-dependent innate immune gene expressionActivates IRF3 to promote antiviral responses against a broad range of RNA viruses.Not explicitly for MAVS/IRF1 axis.
DonepezilAcetylcholinesterase inhibitor; indirectly inhibits IRF1Exhibits inhibitory activity against IRF1 and its target matrix metalloproteinase 13 (MMP13).Not an activator of the MAVS/IRF1 axis.[2]
VB-201TLR2 binder; inhibits IRF1-mediated signalingDirectly binds to TLR2 and simultaneously inhibits IRF1-mediated signaling.Not an activator of the MAVS/IRF1 axis.[2]
LeflunomideMEK/MAP inhibitor; indirectly inhibits IRF1Exhibits an inhibitory effect on MEK/MAP kinase, which can in turn affect IRF1 expression.Not an activator of the MAVS/IRF1 axis.[2]

Note on this compound EC50: The EC50 value for this compound is estimated from the dose-response curve presented in the supplementary materials of the primary research article. The data shows a significant increase in ISRE-luciferase activity starting from 6.25 µM and plateauing around 25-50 µM.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_pathway This compound Signaling Pathway This compound This compound MAVS MAVS This compound->MAVS Activates IRF1 IRF1 MAVS->IRF1 Leads to activation of IRF3 IRF3 MAVS->IRF3 Induces phosphorylation of ISRE ISRE IRF1->ISRE Binds to ISGs ISGs ISRE->ISGs Drives transcription of pIRF3 pIRF3 IRF3->pIRF3 pIRF3->ISRE Does not lead to ISRE activation

This compound activates the MAVS/IRF1 axis for ISRE induction.

G cluster_workflow Experimental Workflow: siRNA Knockdown and Reporter Assay HEK293_ISRE_luc HEK293 cells with ISRE-luciferase reporter siRNA_transfection Transfect with siRNA (MAVS, IRF1, or control) HEK293_ISRE_luc->siRNA_transfection Incubation_48h Incubate for 48h siRNA_transfection->Incubation_48h ChX710_stimulation Stimulate with this compound Incubation_48h->ChX710_stimulation Incubation_24h Incubate for 24h ChX710_stimulation->Incubation_24h Luciferase_assay Measure luciferase activity Incubation_24h->Luciferase_assay

Workflow for validating the MAVS/IRF1 dependency of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

ISRE-Luciferase Reporter Assay for this compound Activity

Objective: To quantify the ability of this compound to induce transcription from an ISRE promoter.

Materials:

  • HEK-293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter (HEK-293/ISRE-luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (stock solution in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Protocol:

  • Seed HEK-293/ISRE-luc cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO vehicle control.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, allow the plates to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure luminescence using a plate-reading luminometer.

  • Data analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase or total protein concentration) if applicable. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and estimate the EC50.

siRNA-Mediated Knockdown of MAVS and IRF1

Objective: To confirm the dependency of this compound-induced ISRE activation on MAVS and IRF1.

Materials:

  • HEK-293/ISRE-luc cells.

  • siRNA targeting human MAVS, human IRF1, and a non-targeting control siRNA.

  • Lipofectamine RNAiMAX or a similar transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • 6-well tissue culture plates.

  • This compound.

  • Luciferase assay reagents.

Protocol:

  • One day before transfection, seed HEK-293/ISRE-luc cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • On the day of transfection, dilute the siRNAs (final concentration of 20 nM) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubate the cells for 48 hours at 37°C.

  • After 48 hours, the cells can be re-plated into 96-well plates for the ISRE-luciferase assay as described in Protocol 1.

  • Stimulate the cells with this compound (e.g., at 25 µM) or a vehicle control for 24 hours.

  • Perform the luciferase assay and analyze the data. A significant reduction in this compound-induced luciferase activity in MAVS and IRF1 knockdown cells compared to the control siRNA-treated cells confirms the pathway dependency.

  • Validation of Knockdown: In parallel, lyse a separate set of transfected cells at 48 hours post-transfection to confirm the knockdown of MAVS and IRF1 protein levels by Western blotting.

Western Blot for IRF3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of IRF3.

Materials:

  • HEK-293T or A549 cells.

  • This compound.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound (e.g., at 25 µM and 50 µM) or DMSO for 24 hours.

  • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-IRF3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • The membrane can be stripped and re-probed with antibodies for total IRF3 and the loading control.

Conclusion

This compound emerges as a highly specific small-molecule modulator of the MAVS/IRF1 signaling axis, demonstrating a unique mechanism that is independent of IRF3 for ISRE induction. This specificity distinguishes it from other known innate immune activators and makes it an invaluable tool for dissecting the downstream effects of this particular signaling pathway. While direct small-molecule competitors with the same mechanism of action are yet to be widely available, the comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to evaluate and utilize this compound in their studies of innate immunity, antiviral responses, and drug development. The provided diagrams and experimental workflows further clarify the context in which this compound operates and how its specificity can be rigorously validated.

References

Safety Operating Guide

Proper Disposal of ChX710: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of ChX710 (CAS No. 2438721-44-7), a compound identified as a primer of the type I interferon response. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof, and chemically compatible container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It is best practice to maintain separate waste containers for different classes of chemicals.

  • Container Material: Use a container made of a material that will not react with this compound.

Step 2: Labeling of Waste Containers

  • Clear Identification: Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Hazard Warnings: The label must clearly indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Contact Information: Include the name of the principal investigator or responsible person and the date the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Step 5: Disposal of Empty Containers

  • Decontamination: A container that has held this compound should be considered contaminated. To dispose of it as non-hazardous waste, it must be thoroughly rinsed.

  • Triple Rinsing: It is good practice to triple rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

  • Collect Rinsate: The first rinsate, and subsequent rinses if required by institutional policy, must be collected and disposed of as hazardous chemical waste.

  • Deface Label: After rinsing, deface or remove the original chemical label from the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box or regular trash, as per your institution's guidelines).

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed resources. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management and the specific hazard information available for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

ChX710_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_empty_container Empty Container Disposal gen This compound Waste Generated (solid or liquid) container Place in Designated, Labeled Hazardous Waste Container gen->container saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment container->saa pickup Contact Environmental Health & Safety (EHS) for Waste Pickup saa->pickup final_disposal EHS Manages Final Disposal According to Regulations pickup->final_disposal empty Empty this compound Container rinse Triple Rinse with Appropriate Solvent empty->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->container Add to Waste dispose_container Dispose of Container in Appropriate Solid Waste Stream deface->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling ChX710

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of ChX710 (CAS No. 2438721-44-7), a compound identified as a primer of the type I interferon response. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.

Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions. This guide offers procedural, step-by-step instructions to mitigate risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[1]
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile) are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Protection Suitable RespiratorTo be used in the absence of adequate ventilation or when handling powders.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Mandatory PPE gather_materials Gather Materials & Spill Kit weigh Weighing (in ventilated enclosure) gather_materials->weigh dissolve Dissolution (in fume hood) experiment Experimental Use decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose_waste Dispose of Waste remove_ppe Remove PPE wash_hands Wash Hands Thoroughly

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.